molecular formula C9H13N2O9P B086712 Uridine 2'-phosphate CAS No. 131-83-9

Uridine 2'-phosphate

Cat. No.: B086712
CAS No.: 131-83-9
M. Wt: 324.18 g/mol
InChI Key: HQIDPEYTETUCNF-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 2'-phosphate (Uridine 2'-monophosphate) is a pyrimidine ribonucleoside monophosphate where the phosphate group is esterified to the 2' position of the ribose sugar. With the chemical formula C9H13N2O9P and a molecular weight of 324.18 g/mol, it serves as a specific and well-defined compound in biochemical research. This molecule is a known product of the decyclization reaction catalyzed by the enzyme 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), which specifically hydrolyzes Uridine 2',3'-cyclic phosphate to yield this compound. A primary research application of this compound is its role in mapping the active sites of ribonucleolytic enzymes. It functions as a potent inhibitor of bovine seminal ribonuclease (BS-RNase), a homodimeric enzyme studied for its antitumor properties. The binding of this compound to BS-RNase has been characterized through X-ray crystallography, providing high-resolution structural insights into enzyme-inhibitor interactions and facilitating studies on the enzyme's mechanism of action and biological functions, including its aspermatogenic and immunosuppressive effects. As a nucleotide derivative, it is strictly for research applications in enzymology and structural biology. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIDPEYTETUCNF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156836
Record name Uridine 2'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine 2'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131-83-9
Record name 2′-Uridylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine 2'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 2'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine 2'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE 2'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU41D776Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine 2'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: A Tale of Two Isomers in Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Uridine 2'-Phosphate as a Precursor in Nucleotide Metabolism

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleotide metabolism, uridine monophosphate (UMP) stands as a cornerstone for the synthesis of pyrimidines, essential components of RNA and DNA. While the spotlight often shines on uridine 5'-monophosphate (UMP), the canonical precursor in de novo and salvage pathways, its lesser-known isomers, this compound (U2P) and uridine 3'-phosphate (U3P), play nuanced yet significant roles, particularly in the context of RNA turnover and cellular signaling. This guide provides a comprehensive exploration of U2P as a precursor, delving into its metabolic origins, enzymatic regulation, and the analytical methodologies required for its study. We will first establish the central role of the well-understood 5'-UMP to provide a robust framework, and then illuminate the distinct metabolic space occupied by U2P.

The Central Axis: Uridine 5'-Monophosphate (UMP) Metabolism

A thorough understanding of U2P necessitates a foundational knowledge of its more abundant isomer, UMP. Cells maintain pools of pyrimidine nucleotides through two primary, complementary routes: the de novo synthesis pathway and the salvage pathway.[1]

De Novo Synthesis of UMP

The de novo pathway constructs the pyrimidine ring from simple precursors. In humans, this multi-step process is catalyzed by a series of enzymes, culminating in the formation of UMP.[1][2] The initial steps involve the synthesis of carbamoyl phosphate and its subsequent conversion to orotate.[3] The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which first converts orotate to orotidine 5'-monophosphate (OMP) and then decarboxylates OMP to yield UMP.[4]

Diagram: De Novo Pyrimidine Biosynthesis Pathway

de_novo_pyrimidine cluster_cytosol Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate CAD Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP Orotidine 5'-Monophosphate Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate OMP->UMP UMPS

Caption: The de novo synthesis pathway of Uridine 5'-Monophosphate (UMP).

The Salvage Pathway: Recycling for Efficiency

The salvage pathway provides an energy-efficient alternative by recycling pre-existing nucleobases and nucleosides derived from the degradation of RNA and DNA.[5] Uridine phosphorylase plays a key role in this pathway, catalyzing the reversible conversion of uridine and phosphate to uracil and ribose-1-phosphate.[6][7] Uridine kinase then phosphorylates uridine to UMP.[5] This pathway is crucial in tissues that have a limited capacity for de novo synthesis.[5]

Diagram: Pyrimidine Salvage Pathway

salvage_pathway RNA_DNA_Degradation RNA/DNA Degradation Uridine Uridine RNA_DNA_Degradation->Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase UMP Uridine 5'-Monophosphate Uridine->UMP Uridine Kinase Uracil->Uridine Ribose_1_P Ribose-1-Phosphate Ribose_1_P->Uracil UMP->Uridine ATP ATP ATP->UMP ADP ADP

Caption: The salvage pathway for the synthesis of Uridine 5'-Monophosphate (UMP).

This compound: An Offshoot of RNA Catabolism and Signaling

While UMP is the primary product of the main biosynthetic pathways, this compound (U2P) emerges from a more specialized route intimately linked to RNA degradation and the intriguing biology of cyclic nucleotides.

Formation from Uridine 2',3'-Cyclic Monophosphate

The direct precursor to U2P is uridine 2',3'-cyclic monophosphate (2',3'-cUMP).[3] This cyclic nucleotide is not a product of the primary synthesis pathways but is rather an intermediate generated during the cleavage of RNA by certain ribonucleases (RNases).[8] In bacteria, for instance, RNase I-catalyzed RNA degradation produces 2',3'-cyclic nucleotide monophosphates.[9]

The conversion of 2',3'-cUMP to U2P is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).[3] This enzyme specifically hydrolyzes the 3'-ester bond of the cyclic phosphate, yielding the 2'-monophosphate isomer.

Diagram: Formation of this compound

u2p_formation RNA RNA cUMP Uridine 2',3'-cyclic Monophosphate RNA->cUMP RNase (e.g., RNase I) U2P This compound cUMP->U2P 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase)

Caption: The metabolic pathway leading to the formation of this compound.

The Signaling Role of 2',3'-Cyclic Nucleotides

Recent research has unveiled that 2',3'-cyclic nucleotide monophosphates, including 2',3'-cUMP, are not merely byproducts of RNA degradation but also function as signaling molecules, particularly in bacteria where they are considered second messengers.[8][10] These molecules have been shown to modulate various cellular processes, including biofilm formation and stress responses.[8][9] The generation of U2P from 2',3'-cUMP, therefore, places it within this emerging signaling network, where it may act as a downstream effector or a component of a signal termination pathway.

Uridine 3'-Phosphate: Another Isomeric Player

Uridine 3'-monophosphate (U3P) is another isomer that can be formed, and it has been used in research as a bioavailable source of uridine to study effects on learning and memory.[1] It is classified as a ribonucleoside 3'-phosphate, containing a phosphate group attached to the C-3 carbon of the ribose moiety.[11]

Analytical Methodologies for Isomer-Specific Analysis

The structural similarity of uridine monophosphate isomers necessitates robust analytical techniques for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of nucleotides. Ion-pair reversed-phase HPLC is particularly effective for separating charged species like nucleotide monophosphates.

Table 1: HPLC Parameters for Uridine Monophosphate Isomer Separation

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[12]
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate, pH 6.0[12]
Mobile Phase B 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0[12]
Gradient A time-dependent gradient from Mobile Phase A to B
Detection UV at 262 nm[1]

Experimental Protocol: HPLC Analysis of Uridine Monophosphates

  • Sample Preparation: Extract nucleotides from cells using a suitable method, such as perchloric acid extraction followed by neutralization.

  • Standard Preparation: Prepare standard solutions of U2P, U3P, and UMP of known concentrations in the mobile phase.

  • Chromatographic Separation: Inject the prepared sample and standards into the HPLC system. The ion-pairing agent in the mobile phase will interact with the phosphate groups, allowing for the separation of the isomers based on subtle differences in their hydrophobicity and charge distribution.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of the isomers in the sample by comparing their peak areas to the standard curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of nucleotides.

Table 2: Mass Spectrometry Parameters for Uridine Monophosphate Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), negative ion mode[13]
Expected [M-H]⁻ ion m/z 323.0281[14]
Fragmentation Analysis Tandem MS (MS/MS) can be used to generate specific fragment ions for each isomer, aiding in their unambiguous identification.

Experimental Protocol: LC-MS/MS Analysis of Uridine Monophosphates

  • Sample Preparation: As with HPLC, extract and prepare the nucleotide samples.

  • LC Separation: Utilize an HPLC method, as described above, to separate the isomers prior to their introduction into the mass spectrometer.

  • MS Detection: Acquire mass spectra in full scan mode to confirm the presence of the expected molecular ion.

  • MS/MS Fragmentation: Perform fragmentation of the parent ion (m/z 323) to obtain daughter ion spectra. Different isomers may yield unique fragmentation patterns, allowing for their differentiation.

  • Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and specific quantification, using stable isotope-labeled internal standards where possible.[13]

Implications for Drug Development and Disease

The discovery of the metabolic pathway leading to U2P and the signaling role of its precursor, 2',3'-cUMP, opens new avenues for therapeutic intervention. Enzymes such as RNase I and CNPase could be potential drug targets. For instance, in bacterial infections, inhibiting the production of 2',3'-cUMP or its conversion to U2P might disrupt bacterial signaling and virulence. Furthermore, in diseases characterized by aberrant RNA metabolism, the levels of these non-canonical uridine monophosphates could serve as novel biomarkers.

Conclusion

While uridine 5'-monophosphate remains the central precursor in mainstream nucleotide metabolism, a deeper investigation reveals a more complex landscape where isomers like this compound play distinct and important roles. Generated from the hydrolysis of the bacterial second messenger 2',3'-cyclic UMP, U2P is positioned at the crossroads of RNA catabolism and cellular signaling. The continued development of sophisticated analytical techniques will be paramount in unraveling the full extent of the metabolic and signaling functions of these less-abundant but functionally significant nucleotide isomers, paving the way for new diagnostic and therapeutic strategies.

References

  • Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

  • Uridine-2',3'-cyclic monophosphate, Bacterial Second Messenger - Jena Bioscience. (URL: [Link])

  • Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC. (URL: [Link])

  • Showing metabocard for Uridine 3'-monophosphate (HMDB0060282). (URL: [Link])

  • Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate - PubMed. (URL: [Link])

  • Uridine triphosphate Definition and Examples - Biology Online Dictionary. (URL: [Link])

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (URL: [Link])

  • uridine 2'3'-cyclic monophosphate (PAMDB120483) - P. aeruginosa Metabolome Database. (URL: [Link])

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (URL: [Link])

  • Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem. (URL: [Link])

  • Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria - NIH. (URL: [Link])

  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC - Longdom Publishing. (URL: [Link])

  • Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640). (URL: [Link])

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC. (URL: [Link])

  • Uridine triphosphate - Wikipedia. (URL: [Link])

  • Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed. (URL: [Link])

  • Uridine monophosphate - Wikipedia. (URL: [Link])

  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC - Longdom Publishing. (URL: [Link])

  • Uridine phosphorylase - Wikipedia. (URL: [Link])

  • HPLC Methods for analysis of Uridine - HELIX Chromatography. (URL: [Link])

  • Uridine monophosphate UMP - mzCloud. (URL: [Link])

  • Uridine 5'-monophosphate - MassBank. (URL: [Link])

  • HPLC Methods for analysis of Uridine 5-monophosphate - HELIX Chromatography. (URL: [Link])

  • Uridine-3'-monophosphate (sodium salt) - GlpBio. (URL: [Link])

  • Uracil - Wikipedia. (URL: [Link])

  • Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC - NIH. (URL: [Link])

  • Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici - PMC - PubMed Central. (URL: [Link])

  • Uridine phosphorylase: An important enzyme in pyrimidine metabolism and fluoropyrimidine activation | Request PDF - ResearchGate. (URL: [Link])

  • Uridine and its metabolism (A). The mechanism of uridine synthesis and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the Discovery and Biosynthesis of Uridine 2'-Phosphate in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uridine nucleotides are central to cellular metabolism, serving as essential precursors for RNA synthesis, glycogen formation, and phospholipid biosynthesis. While uridine 5'-monophosphate (UMP) is the well-characterized product of the canonical de novo and salvage pathways, other isomers such as Uridine 2'-phosphate (U2P) exist within the cell. This guide delineates the distinct biosynthetic origins of U2P, differentiating it from the more abundant 5'-isomers. We will explore how U2P primarily arises from RNA metabolism, specifically through the hydrolysis of 2',3'-cyclic phosphate intermediates generated during RNA cleavage. The pivotal role of the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) in this process will be detailed. Furthermore, this document provides a comprehensive overview of the foundational pathways of uridine nucleotide synthesis, which provide the necessary precursors, and outlines robust analytical methodologies for the detection and quantification of uridine phosphates in a research setting.

Part 1: Foundational Uridine Metabolism: Synthesis of Uridine 5'-Monophosphate (UMP)

To understand the origin of any uridine phosphate isomer, it is crucial to first grasp how the core uridine moiety is synthesized and incorporated into the nucleotide pool. Cells utilize two primary pathways for this: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway builds the pyrimidine ring from basic molecular precursors. The ultimate product of this pathway is Uridine 5'-monophosphate (UMP), which serves as the parent compound for all other pyrimidine nucleotides, including UTP, CTP, and TTP.[1]

The key steps are as follows:

  • Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the rate-limiting enzyme in mammalian pyrimidine synthesis.[2]

  • Assembly of the Pyrimidine Ring: A series of enzymatic reactions involving Aspartate Transcarbamoylase (ATCase) and Dihydroorotase (DHOase)—both part of the multifunctional CAD protein along with CPSII—assembles the initial pyrimidine ring structure, dihydroorotate.

  • Oxidation and Ribosylation: Dihydroorotate is oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane. Subsequently, the pyrimidine ring (orotate) is attached to a ribose-5-phosphate moiety, donated by phosphoribosyl pyrophosphate (PRPP), to form orotidine 5'-monophosphate (OMP).

  • Decarboxylation to UMP: Finally, the enzyme Orotidine 5'-Phosphate Decarboxylase (also known as UMP synthase) removes a carboxyl group from OMP to yield Uridine 5'-monophosphate (UMP).[3]

This entire process is tightly regulated, most notably by feedback inhibition of CPSII by the downstream product UTP, ensuring that the cell maintains a balanced nucleotide pool.[2]

DeNovo_UMP_Biosynthesis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine Glutamine + Bicarbonate + ATP CP Carbamoyl Phosphate Glutamine->CP CAD (CPSII) CA Carbamoyl Aspartate CP->CA CAD (ATCase) Aspartate Aspartate Aspartate->CA DHO Dihydroorotate CA->DHO CAD (DHOase) Orotate_cyto Orotate DHO->Orotate_cyto To Mitochondrion OMP Orotidine 5'-MP (OMP) Orotate_cyto->OMP UMP Synthase (OPRT activity) PRPP PRPP PRPP->OMP UMP Uridine 5'-MP (UMP) OMP->UMP UMP Synthase (ODC activity) DHO_mito->Orotate_mito DHODH

Figure 1: De Novo pathway for Uridine 5'-Monophosphate (UMP) synthesis.

The Pyrimidine Salvage Pathway

Cells can also recycle pre-existing pyrimidine nucleosides, such as uridine, obtained from the diet or from the breakdown of nucleic acids. The salvage pathway is a more energy-efficient method of generating nucleotides. In this pathway, the enzyme Uridine-Cytidine Kinase (UCK) directly phosphorylates uridine to UMP using ATP.

Part 2: Discovery and Biosynthesis of this compound (U2P)

While the de novo and salvage pathways produce Uridine 5'-monophosphate, this compound (U2P) is generated through a distinct mechanism primarily linked to RNA processing and degradation.[4] Its discovery is tied to the characterization of enzymes involved in RNA metabolism.

Origin from RNA Cleavage: The 2',3'-Cyclic Phosphate Intermediate

Many ribonucleases (RNases), such as RNase A, do not cleave RNA to directly produce 3'-phosphate termini. Instead, their catalytic mechanism involves a two-step process:[5]

  • Transesterification: The enzyme uses the 2'-hydroxyl group of a ribose sugar to attack the adjacent phosphodiester bond. This reaction cleaves the RNA backbone and generates a 2',3'-cyclic phosphate (e.g., Uridine 2',3'-cyclic phosphate, or U>p) at the 3'-terminus of the upstream RNA fragment.[5][6]

  • Hydrolysis: The same enzyme then catalyzes the hydrolysis of this cyclic intermediate.

This process can yield either a 2'-phosphate or a 3'-phosphate product, but for many RNases, the 3'-phosphate is the final, more stable product. However, the 2',3'-cyclic phosphate is a key, and sometimes stable, intermediate.[5] Under cellular stress conditions, specific endoribonucleases can generate RNA fragments, such as tRNA halves, that terminate in a 2',3'-cyclic phosphate.[7]

The Role of 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase)

The primary enzyme responsible for the specific production of this compound is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .[8][9] Unlike enzymes like RNase A, which can produce 3'-phosphates, CNPase exclusively hydrolyzes nucleoside 2',3'-cyclic phosphates to yield the corresponding 2'-nucleoside monophosphate .[4][10]

Therefore, the direct biosynthetic pathway for U2P in cells is the CNPase-catalyzed hydrolysis of Uridine 2',3'-cyclic phosphate.[8][10] While historically studied as a myelin-associated protein in the nervous system, CNPase is also found in other cell types and in mitochondria, suggesting broader roles in RNA metabolism and cellular signaling.[9][11]

U2P_Formation RNA Uridine-containing RNA U_cyclic_P Uridine 2',3'-cyclic phosphate (U>p) RNA->U_cyclic_P RNase A / Stress RNases (e.g., Angiogenin) U2P This compound (U2P) U_cyclic_P->U2P CNPase (Hydrolysis) U3P Uridine 3'-phosphate (U3P) U_cyclic_P->U3P RNase A (Hydrolysis) / T4 Polynucleotide Kinase

Figure 2: Biosynthesis of this compound (U2P) via RNA intermediates.

Cellular Functions of U2P and its Precursors

The functions of U2P itself are not as extensively characterized as those of its 5'-isomer. It is largely considered a product of RNA turnover. However, its precursor, the 2',3'-cyclic phosphate, is increasingly recognized as a signaling molecule. In bacteria, 2',3'-cyclic UMP can act as a second messenger in antiviral defense.[12] In eukaryotes, RNAs ending in a 2',3'-cyclic phosphate are generated during stress and are involved in processes like ribosome-associated quality control (RQC) and the regulation of translation.[6][13] The enzyme that produces U2P, CNPase, has been implicated in regulating mitochondrial permeability and cell death pathways, suggesting that the metabolism of these cyclic intermediates and their 2'-phosphate products may have important regulatory functions.[9]

Part 3: Methodologies for the Detection and Analysis of Uridine Phosphates

Validating the presence and quantifying the levels of uridine phosphate isomers require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and reliable method.

Sample Preparation: Extraction of Nucleotides from Cells

The goal of the extraction is to efficiently lyse the cells, quench metabolic activity, and solubilize the polar nucleotides while precipitating proteins and lipids.

Protocol: Perchloric Acid Extraction

  • Cell Harvesting: Culture cells to the desired density. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet with ice-cold PBS.

  • Metabolic Quenching & Lysis: Add a known volume of ice-cold 0.5 M Perchloric Acid (PCA) to the cell pellet or plate. Ensure complete cell lysis by vortexing or scraping. The acid immediately denatures enzymes, halting metabolic processes.

  • Incubation: Incubate the lysate on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Pellet the precipitated protein and cell debris by centrifugation at high speed (e.g., 14,000 x g, 10 min, 4°C).

  • Neutralization: Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new tube. Neutralize the PCA by adding a calculated amount of ice-cold potassium hydroxide (KOH) or a potassium carbonate (K2CO3) solution. The goal is to bring the pH to a neutral range (6.5-7.5).

  • Precipitate Removal: The neutralization reaction forms an insoluble precipitate of potassium perchlorate (KClO4). Incubate on ice for 15 minutes, then remove the precipitate by centrifugation (14,000 x g, 10 min, 4°C).

  • Sample Collection: The resulting supernatant is the neutralized cell extract containing the nucleotides. It can be stored at -80°C or used directly for HPLC analysis.

Analytical Separation and Quantification by HPLC-UV

HPLC separates molecules based on their physicochemical properties. For polar analytes like nucleotides, reversed-phase ion-pairing or anion-exchange chromatography are common choices.

Instrumentation and Parameters

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size) is widely used.[14]

  • Mobile Phase: A common approach is an isocratic or gradient elution using a phosphate buffer with an ion-pairing agent (like tetrabutylammonium) and an organic modifier like methanol or acetonitrile.[14]

    • Example Mobile Phase: 98% 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) and 2% Methanol.[14]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.[14]

  • Detection: Uridine and its derivatives have a strong UV absorbance maximum at approximately 260-275 nm.[14][15]

  • Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a U2P standard.

Table 1: Example HPLC Parameters for Uridine Nucleotide Analysis

Parameter Setting Rationale / Comment
Column Reversed-Phase C18 Good for separating moderately polar compounds. Ion-pairing agents are often needed for retaining highly polar phosphates.
Mobile Phase A 0.05 M KH₂PO₄, pH 3.5 Aqueous buffer provides the environment for separation. Low pH ensures phosphates are protonated for better interaction.
Mobile Phase B Methanol Organic modifier used to elute compounds from the column.
Gradient Isocratic (e.g., 98% A, 2% B) A simple starting point. A gradient (increasing %B over time) may be needed to separate UMP, UDP, and UTP.
Flow Rate 0.8 mL/min A standard flow rate for analytical columns, providing a balance between resolution and run time.
Injection Volume 20 µL A typical volume that avoids column overloading.

| UV Wavelength | 260 nm | The absorbance maximum for the uracil base, providing high sensitivity for detection.[14] |

HPLC_Workflow Start Cell Culture/ Tissue Sample Extract Metabolic Quenching & Acid Extraction Start->Extract Neutralize Neutralization & Precipitate Removal Extract->Neutralize Inject HPLC Injection Neutralize->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Quantify Quantification vs. Standard Curve Analyze->Quantify

Figure 3: Experimental workflow for the analysis of cellular uridine phosphates.

Conclusion and Future Directions

This compound, while less abundant than its 5'-isomer, represents an important product of cellular RNA metabolism. Its biosynthesis is intricately linked to the generation and subsequent hydrolysis of 2',3'-cyclic phosphate intermediates, a process catalyzed by the enzyme CNPase. Understanding this pathway is crucial, as emerging evidence points to significant biological roles for cyclic phosphate-terminated RNAs in cellular stress responses and gene regulation.

Future research should focus on elucidating the specific signaling or metabolic functions of U2P itself. Does it serve purely as a degradation product destined for recycling, or does it possess unique regulatory activities? Furthermore, investigating the regulation of CNPase activity in different cellular compartments and conditions will provide deeper insights into the dynamic control of this specialized branch of uridine nucleotide metabolism. The development of more sensitive analytical methods, potentially leveraging mass spectrometry, will be key to accurately measuring the flux through this pathway and discovering its contributions to cellular homeostasis and disease.

References

  • The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future. (2020). MDPI. [Link]

  • THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PNAS. [Link]

  • The Functions of Mitochondrial 2',3'-Cyclic Nucleotide-3'-Phosphodiesterase and Prospects for Its Future. (2020). PubMed. [Link]

  • THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PNAS. [Link]

  • The hydrolysis of uridine cyclic phosphonate catalyzed by ribonuclease-A: implications for the mechanism of action of the enzyme. (1969). PubMed. [Link]

  • 2',3'-Cyclic nucleotide 3'-phosphodiesterase: a novel RNA-binding protein that inhibits protein synthesis. (2009). PubMed. [Link]

  • THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PMC - NIH. [Link]

  • Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640). Human Metabolome Database. [Link]

  • 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system. (1991). PubMed. [Link]

  • 2′,3′-Cyclic-nucleotide 3′-phosphodiesterase. Wikipedia. [Link]

  • Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome. (2018). NIH. [Link]

  • Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (2021). American Society for Microbiology Journals. [Link]

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (2024). Frontiers in Endocrinology. [Link]

  • Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (2021). ASM Journals. [Link]

  • Uracil. Wikipedia. [Link]

  • 2',3'-Cyclic Nucleotides. Jena Bioscience. [Link]

  • Showing metabocard for this compound (HMDB0011641). Human Metabolome Database. [Link]

  • Identification of cytidine 2',3'-cyclic monophosphate and uridine 2',3'-cyclic monophosphate in Pseudomonas fluorescens pfo-1 culture. (2014). PubMed. [Link]

  • Oxidative stress enhances the expression of 2',3'-cyclic phosphate-containing RNAs. (2020). PubMed. [Link]

  • Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. (2011). Walsh Medical Media. [Link]

  • The Role of Uridine in Health and Disease. (2025). PMC - PubMed Central. [Link]

  • Mechanism of RNA 2′,3′-cyclic phosphate end healing by T4 polynucleotide kinase–phosphatase. (2012). PMC - PubMed Central. [Link]

  • HPLC Methods for analysis of Uridine. HELIX Chromatography. [Link]

  • This compound (CHEBI:28070). EMBL-EBI. [Link]

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (2024). PMC. [Link]

  • HPLC assay of uridine monophosphate synthase (UMPS) in chorionic villus samples (CVS) and erythrocytes (RBC). (1991). PubMed. [Link]

  • The 2',3' cyclic phosphatase Angel1 facilitates mRNA degradation during human ribosome-associated quality control. (2022). bioRxiv. [Link]

  • HPLC Determination of Uridine Diphospate Glucose on Newcrom BH. SIELC Technologies. [Link]

  • HPLC analysis of uridine diphosphate sugars: decreased concentrations of uridine diphosphate galactose in erythrocytes and cultured skin fibroblasts from classical galactosemia patients. (1995). PubMed. [Link]

  • This compound(2-) (CHEBI:77802). EMBL-EBI. [Link]

Sources

The Unseen Regulator: A Technical Guide to the Biological Significance of 2'-Phosphorylated Uridine in RNA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of RNA biology, a landscape teeming with post-transcriptional modifications, a lesser-known yet crucial player is emerging: 2'-phosphorylated uridine (Up). This modification, a phosphate group attached to the 2'-hydroxyl of the uridine ribose sugar, is proving to be more than a mere chemical curiosity. From the scorching environments of thermophilic archaea to the complex cellular machinery of eukaryotes, the presence of 2'-phosphorylated uridine is a testament to its fundamental role in RNA structure, stability, and function. This in-depth technical guide provides a comprehensive overview of the biological significance of 2'-phosphorylated uridine, the enzymatic players that govern its dynamic installation and removal, and the cutting-edge methodologies for its detection and analysis. For researchers in basic science and drug development, understanding this modification opens new avenues for therapeutic intervention and a deeper appreciation of RNA's regulatory potential.

I. The Discovery and Structural Importance of 2'-Phosphouridine: A Tale of Stability Under Extreme Conditions

The story of 2'-phosphouridine (Up) begins in the realm of extremophiles, organisms that thrive in environments of extreme temperature and pressure. It was in the transfer RNA (tRNA) of thermophilic archaea that Up was first identified as a key modification for maintaining RNA integrity under harsh conditions[1].

Located at position 47 of tRNAs, within the variable loop, 2'-phosphouridine confers remarkable thermal stability and resistance to nuclease degradation[1]. Structural analyses of native archaeal tRNA have revealed that the 2'-phosphate group of Up47 protrudes from the tRNA core, acting as a steric block that prevents the rotation of the RNA backbone during thermal denaturation[1]. This "molecular brace" is crucial for preserving the functional L-shaped tertiary structure of tRNA at high temperatures, ensuring the fidelity of protein synthesis in these organisms. The ribose of 2'-phosphouridine adopts a C2'-endo conformation, and its presence facilitates a unique metastable core structure within the tRNA[1].

II. The Enzymatic Machinery: A Reversible Switch for RNA Function

The presence of 2'-phosphouridine is not a static feature but rather a dynamically regulated modification, controlled by a dedicated "writer" and "eraser" enzyme system. This reversibility suggests a mechanism for fine-tuning RNA function in response to environmental cues.

The "Writer": ArkI, the Archaeal RNA Kinase

The enzyme responsible for the addition of the 2'-phosphate group to uridine is an archaeal RNA kinase named ArkI[1]. Structural studies of ArkI have shown that it possesses a non-canonical kinase motif. A positively charged patch on the enzyme's surface is thought to be crucial for binding the negatively charged tRNA substrate[1]. The discovery of ArkI provided the first direct evidence of an enzyme capable of phosphorylating the 2'-hydroxyl group of an internal ribonucleotide within an RNA molecule.

The "Eraser": KptA/TRPT1, the 2'-Phosphotransferase

The removal of the 2'-phosphate is catalyzed by an archaeal homolog of the protein KptA, which functions as a 2'-phosphotransferase[1]. This "eraser" enzyme efficiently dephosphorylates Up47 both in vitro and in vivo[1]. The interplay between ArkI and KptA allows for the reversible phosphorylation of uridine, suggesting a mechanism for modulating tRNA rigidity and function in response to changing environmental temperatures[1].

III. Beyond Archaea: The Eukaryotic Connection and Broader Implications

While the initial discoveries of 2'-phosphorylated uridine were in archaea, the existence of orthologs of the eraser enzyme in eukaryotes, including humans, points to a broader biological significance of this modification. The human homolog of KptA is known as tRNA Phosphotransferase 1 (TRPT1)[2][3].

The Role of Human TRPT1

In humans, TRPT1 is a protein-coding gene located on chromosome 11[2]. The TRPT1 enzyme catalyzes the final step of tRNA splicing, which involves the removal of a 2'-phosphate group at the splice junction of pre-tRNA molecules[2][4][5]. However, recent studies have revealed a broader role for TRPT1 and other PARP-like proteins in the ADP-ribosylation of RNA in mammalian cells[4][6]. This suggests that TRPT1 may have a wider range of substrates and functions beyond its canonical role in tRNA splicing.

Interestingly, knockout mouse models of the Trpt1 gene have been generated. These mice are viable and show no obvious defects in the unfolded protein response, a process that involves unconventional mRNA splicing, nor in general tRNA function[7][8]. This surprising finding suggests that either alternative pathways for 2'-phosphate removal exist in mammals or that the presence of this modification is not universally essential for these processes[7][8]. The full spectrum of TRPT1's substrates and its precise physiological roles in human cells remain an active area of investigation[4].

The potential for 2'-O-phosphorylation to be involved in broader cellular signaling pathways is an intriguing possibility. While direct evidence for 2'-phosphorylated uridine in mammalian mRNA is currently lacking, the extensive network of RNA modifications and their known roles in regulating mRNA stability, translation, and splicing suggests that this modification could be a yet-undiscovered layer of gene expression control.

IV. Methodologies for the Detection and Analysis of 2'-Phosphorylated Uridine

The study of 2'-phosphorylated uridine necessitates robust and sensitive analytical techniques. A combination of classic biochemical methods and modern high-resolution mass spectrometry provides a powerful toolkit for researchers.

Radiolabeling and 2D Thin-Layer Chromatography (2D-TLC)

A classic approach for detecting modified nucleotides involves radiolabeling RNA, followed by enzymatic digestion and separation of the resulting nucleotides by 2D-TLC.

Experimental Protocol: Detection of 2'-Phosphorylated Uridine by 32P-Postlabeling and 2D-TLC

1. RNA Isolation and Hydrolysis: a. Isolate total RNA or the RNA species of interest from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by purification). b. Enzymatically digest the purified RNA to 3'-mononucleotides using a nuclease such as Nuclease P1.

2. 32P-Postlabeling: a. Dephosphorylate the 3'-mononucleotides using a phosphatase (e.g., calf intestinal phosphatase). b. 5'-end label the resulting nucleosides with [γ-32P]ATP using T4 polynucleotide kinase (PNK)[7][9][10][11]. This generates 5'-32P-labeled nucleoside 3'-monophosphates.

3. 2D-TLC Separation: a. Spot the 32P-labeled nucleotide mixture onto a cellulose TLC plate. b. Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid/NH4OH/H2O. c. After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system, for example, HCl/isopropanol/H2O. d. Visualize the separated nucleotides by autoradiography. The position of 2'-phosphorylated uridine monophosphate can be identified by comparison to a known standard.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the identification and quantification of RNA modifications due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of 2'-Phosphorylated Uridine

1. RNA Digestion to Nucleosides: a. Purify the RNA of interest. For tRNA, this can be achieved by methods such as hydrophobic interaction chromatography or affinity purification using a DNA probe complementary to the target tRNA[6][11]. b. Digest the purified RNA to single nucleosides using a cocktail of enzymes, typically including a nuclease (like Nuclease P1 or Benzonase) and a phosphatase (such as bacterial alkaline phosphatase or calf intestinal phosphatase)[12][13][14][15][16][17]. A denaturation step before digestion can improve efficiency[12].

2. LC-MS/MS Analysis: a. Separate the resulting nucleosides using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC)[5][18][19]. b. Analyze the eluting nucleosides using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. The specific mass transition for 2'-phosphouridine would be from its protonated molecular ion [M+H]+ to a characteristic fragment ion. c. For quantification, stable isotope-labeled internal standards are crucial[13].

Table 1: Key Parameters for LC-MS/MS Analysis

ParameterDescription
Chromatography Reversed-phase or HILIC for separation of polar nucleosides.
Ionization Electrospray Ionization (ESI) in positive ion mode is common.
Mass Analyzer Triple quadrupole (QqQ) for MRM or high-resolution mass spectrometers (e.g., Orbitrap) for accurate mass measurement.
MRM Transitions Specific precursor-to-product ion transitions for uridine and 2'-phosphouridine need to be determined using authentic standards.
Quantification Stable isotope-labeled internal standards for each nucleoside are used to construct calibration curves for absolute quantification.

Workflow for LC-MS/MS analysis of 2'-phosphorylated uridine

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation/Purification Denaturation Denaturation (Heat) RNA_Isolation->Denaturation Enzymatic_Digestion Enzymatic Digestion (Nuclease + Phosphatase) Denaturation->Enzymatic_Digestion LC_Separation LC Separation (Reversed-Phase/HILIC) Enzymatic_Digestion->LC_Separation Nucleoside Mixture MS_Detection Tandem MS Detection (MRM/HRMS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Sources

Section 1: Introduction - The Significance of Phosphorylation Isomers in Early Life

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Evolutionary Origin of Uridine 2'-Phosphate: From Prebiotic Chemistry to the RNA World

The "RNA World" hypothesis posits that life on Earth passed through a stage where RNA served as both the primary genetic material and the main catalytic molecule.[1][2] This concept elegantly addresses the "chicken-and-egg" problem of whether proteins or nucleic acids came first. Central to the structure and function of modern RNA is the 3',5'-phosphodiester bond, a specific linkage that connects the 3'-hydroxyl group of one ribose sugar to the 5'-hydroxyl group of the next via a phosphate group.[3][4] This precise arrangement is fundamental to the formation of stable, helical structures capable of storing and transferring information.

However, the chemical simplicity of prebiotic environments makes it unlikely that this highly specific 3',5'-linkage was the only bond to form. Abiotic phosphorylation of a ribonucleoside like uridine could occur at the 2', 3', or 5' hydroxyl groups, leading to a mixture of isomers. This raises a critical evolutionary question: Why did the 3',5'-linkage prevail? To explore this, we must examine the plausible origins and functional potential of its isomers. This guide focuses on this compound (U2P), a pyrimidine ribonucleoside 2'-monophosphate[5], as a model for understanding the chemical and evolutionary pressures that shaped the backbone of life's first genetic polymer. We will explore its potential prebiotic synthesis, its hypothetical role in an early RNA world, and the reasons for its eventual displacement by the now-canonical 3',5'-linked architecture.

Section 2: Plausible Prebiotic Synthesis of this compound

The abiotic synthesis of nucleotides on early Earth faced significant hurdles, including the inherent instability of ribose, the low reactivity of nucleobases, and the "water problem," where the aqueous environment favors hydrolysis over condensation.[6] Furthermore, achieving regioselective phosphorylation in a chaotic prebiotic soup would have been challenging. Despite these obstacles, several plausible pathways for the formation of ribonucleotides, including 2'-isomers like U2P, have been demonstrated.

One proposed route involves the coupling of a pre-activated ribose molecule with a nucleobase. A key reaction in this context is the coupling of ribose 1,2-cyclic phosphate with nucleobases such as cytosine, uracil, and guanine.[7] This pathway is particularly compelling because it directly yields ribonucleoside 2'-phosphates, including this compound, suggesting that 2'-phosphorylated nucleotides could have been readily available building blocks in the prebiotic environment.[7]

Environmental conditions are now understood to play a critical role in overcoming the thermodynamic and kinetic barriers to these reactions. Experiments have shown that aqueous microdroplets, which may have been abundant in atmospheric aerosols on the early Earth, can spontaneously facilitate the phosphorylation of sugars and the formation of uridine from D-ribose, phosphoric acid, and uracil at room temperature without enzymes or external energy sources.[6][8][9] These micro-environments provide a favorable air-water interface that can accelerate reactions that are unfavorable in bulk solution.[6] Other potential phosphorylation agents in prebiotic scenarios include minerals like schreibersite and condensing agents like pyrophosphate (PPi).[9]

Prebiotic_Synthesis_U2P ribose Ribose cyclic_phosphate Ribose 1,2-cyclic phosphate ribose->cyclic_phosphate Activation phosphate Phosphate phosphate->cyclic_phosphate uracil Uracil u2p This compound (U2P) uracil->u2p cyclic_phosphate->u2p Coupling

Caption: Plausible prebiotic synthesis of this compound.

Table 1: Comparison of Selected Prebiotic Nucleotide Synthesis Conditions

Reaction Product(s)Key ReactantsPhosphorylating AgentEnvironment / ConditionsObserved YieldReference
UridineD-ribose, Uracil, Phosphoric acidPhosphoric AcidAqueous microdroplets, Room Temp.Product detected[6][8]
This compoundRibose 1,2-cyclic phosphate, Uracil(Internal to reactant)0.1 M KCl, pH 9, 23°C0.8%[7]
Cytidine 2'-phosphateRibose 1,2-cyclic phosphate, Cytosine(Internal to reactant)0.1 M KCl, pH 9, 23°CMajor component detected[7]
Uridine monophosphates (2', 3', 5')Uridine, Pyrophosphate (PPi)PyrophosphateEvaporation/drying, 60–75°CProducts detected[9]

Section 3: this compound in a Hypothetical '2'-Phospho' World

The potential availability of U2P and other 2'-ribonucleotides raises the possibility of an early genetic polymer linked by 2',5'-phosphodiester bonds. In such a scenario, U2P could have served as a monomer, polymerizing into chains that carried primitive genetic information. However, the stereochemistry of the 2',5'-linkage imposes significant structural constraints that are not present with the 3',5'-bond.[10]

Detailed spectroscopic studies have shown that the intrinsic spatial configuration of 2',5'-bonds does not support the formation of stable, right-handed helical structures, which are crucial for the template-directed replication central to Darwinian evolution.[10] In contrast, the geometry of the 3',5'-linkage readily allows for the A-form helix characteristic of RNA.[10] This structural difference is a critical factor in explaining the evolutionary selection against 2',5'-linked polymers as the primary carriers of genetic information.

While a poor candidate for a stable genome, U2P and its cyclic intermediate, Uridine 2',3'-cyclic phosphate, may have played other roles. Many natural and engineered ribozymes (RNA enzymes) catalyze reactions that proceed via a 2',3'-cyclic phosphate intermediate, which is subsequently hydrolyzed to a mixture of 2'- and 3'-phosphate termini.[11][12] This suggests that the chemistry involving 2'-phosphates is catalytically accessible to RNA. It is conceivable that in a primitive RNA world, 2'-phosphorylated molecules and 2',5'-linkages existed as transient intermediates in RNA cleavage and ligation reactions, even if they were not the basis of the primary genetic polymer.

Linkage_Comparison Comparison of RNA Backbone Linkages cluster_35 Canonical 3',5'-Linkage cluster_25 Hypothetical 2',5'-Linkage r1 5' Ribose 1 3' p1 P r1:f2->p1 3' r2 5' Ribose 2 3' p1->r2:f0 5' p2 P r2:f2->p2 3' r3 5' Ribose 3 3' p2->r3:f0 5' caption1 Allows stable A-form helix r4 5' Ribose 1 2' p3 P r4:f2->p3 2' r5 5' Ribose 2 2' p3->r5:f0 5' p4 P r5:f2->p4 2' r6 5' Ribose 3 2' p4->r6:f0 5' caption2 Structurally disfavors helix formation

Caption: Comparison of RNA Backbone Linkages.

Section 4: The Evolutionary Transition and Modern Vestiges

The transition from a chemically heterogeneous mixture of linkages to the homochiral 3',5'-backbone of modern RNA was likely a result of strong selective pressure. A genetic system based on the 3',5'-linkage would have offered superior structural stability and, most importantly, higher fidelity during template-directed replication.[10] Any replicase, whether protein or ribozyme-based, that preferentially recognized and extended 3',5'-linked templates would have outcompeted systems struggling with the structural awkwardness of mixed or pure 2',5'-linkages.

While evolution selected against the 2',5'-linkage for information storage, the chemistry of 2'-phosphates has not vanished from biology. A clear vestige is found in the activity of the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). CNPase is an abundant enzyme in the central nervous system of vertebrates that specifically hydrolyzes 2',3'-cyclic nucleotides to their 2'-phosphate form.[13] For instance, Uridine 2',3'-cyclic phosphate is a substrate for CNPase, which converts it to this compound.[13] While its full physiological role is still under investigation, its existence demonstrates a conserved metabolic pathway that processes 2'-phosphorylated nucleotides.

Furthermore, the unique properties of 2'-modified nucleotides are now exploited by researchers and drug developers. Incorporating 2'-modifications into synthetic RNA molecules, such as ribozymes or siRNAs, can enhance their stability against nuclease degradation.[14][15] Studies have also shown that introducing 2',5'-linkages at specific positions in siRNAs can be tolerated and can even reduce unwanted immune responses, offering a new avenue for therapeutic design.[16]

Section 5: Experimental Methodologies for Investigating Nucleotide Origins

Investigating the prebiotic origins of molecules like U2P requires simulating early Earth conditions in the laboratory and using principles of directed evolution to explore the functional potential of ancient biomolecules.

Protocol 1: Simulated Prebiotic Synthesis of U2P in Microdroplets

This protocol is a conceptualized methodology based on the principles described in studies of microdroplet chemistry.[6][8] It aims to demonstrate the spontaneous formation of U2P under simulated prebiotic conditions.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of D-ribose in nuclease-free water.

    • Prepare a 100 mM stock solution of uracil in nuclease-free water.

    • Prepare a 1 M stock solution of phosphoric acid.

    • Combine the stocks to create a final reaction mixture containing 10 mM D-ribose, 10 mM uracil, and 100 mM phosphoric acid.

  • Microdroplet Generation:

    • Load the reaction mixture into a syringe pump connected to a fused-silica capillary emitter.

    • Apply a high voltage (~3-5 kV) to the emitter tip, positioned approximately 1 cm from the inlet of a mass spectrometer.

    • The high voltage will induce electrospray ionization, generating a fine mist of charged microdroplets from the reaction mixture. Rationale: This process mimics the formation of aerosols and provides the air-water interface that accelerates the reaction.

  • Reaction Incubation:

    • The reaction occurs spontaneously within the microdroplets during their transit from the emitter to the mass spectrometer inlet. The timescale is on the order of microseconds to milliseconds.

  • Product Detection and Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap) to analyze the composition of the microdroplets in real-time.

    • Monitor for the mass-to-charge ratio (m/z) corresponding to protonated this compound.

    • Perform tandem mass spectrometry (MS/MS) on the detected ion to confirm its identity by fragmentation analysis, comparing the fragmentation pattern to that of a known U2P standard.

  • Control Experiments:

    • Run the experiment with each reactant omitted individually to ensure that the detected product is dependent on the presence of all three components.

    • Analyze the bulk solution (before spraying) to confirm the absence or significantly lower abundance of the product, thereby demonstrating the rate-accelerating effect of the microdroplets.

Protocol 2: In Vitro Selection of a U2P-Utilizing Ligase Ribozyme

This protocol describes a hypothetical in vitro selection (SELEX) experiment designed to isolate an RNA enzyme (ribozyme) capable of using this compound as a substrate in a ligation reaction. This would provide evidence for the potential catalytic functionality of 2'-phosphorylated nucleotides in an RNA world.[17][18][19]

  • Design and Synthesis of RNA Pool:

    • Synthesize a DNA template library consisting of a central region of 50 random nucleotides (N50) flanked by constant regions for PCR primer binding and T7 RNA polymerase transcription.

    • The 5' constant region should contain the binding site for the substrate RNA that will be ligated.

    • Use PCR to amplify the DNA library.

    • Transcribe the DNA library into an RNA pool using T7 RNA polymerase. This initial pool contains a vast diversity of RNA sequences (typically >10^14 unique molecules).

  • Selection Step (Ligation Reaction):

    • Prepare a biotinylated RNA substrate. This is the short RNA oligo that the ribozyme is expected to ligate to itself.

    • Prepare the ligation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

    • Incubate the RNA pool with the biotinylated substrate and a supply of this compound (U2P). Rationale: The hypothesis is that an active ribozyme will use U2P to activate its own 5'-end and ligate the biotinylated substrate.

    • Incubate for a set period (e.g., 1-16 hours) to allow the ligation reaction to occur.

  • Isolation of Active Molecules:

    • Introduce streptavidin-coated magnetic beads into the reaction mixture. The biotin on the successfully ligated substrate will bind tightly to the streptavidin.

    • Use a magnet to immobilize the beads, capturing the active ribozyme-substrate complexes.

    • Wash the beads several times with buffer to remove all non-ligated, inactive RNA molecules.

  • Elution and Amplification:

    • Elute the captured active RNA molecules from the beads using a high-temperature or formamide-containing buffer.

    • Reverse transcribe the eluted RNA into cDNA using a reverse transcriptase enzyme.

    • Amplify the cDNA using PCR with primers corresponding to the constant regions. Optional: Error-prone PCR can be used to introduce mutations and explore a wider sequence space in subsequent rounds.[19]

  • Iteration:

    • Transcribe the amplified DNA from step 4 to create a new, enriched RNA pool.

    • Repeat steps 2-5 for multiple rounds (typically 8-15 rounds). In each round, the selection pressure can be increased (e.g., by shortening the reaction time) to favor the most efficient ribozymes.

  • Cloning and Sequencing:

    • After the final round, clone the amplified DNA into a plasmid vector and sequence individual clones to identify the sequences of the successful ribozyme candidates.

SELEX_Workflow pool 1. Initial RNA Pool (10^14 diverse sequences) selection 2. Selection Incubate with U2P and biotinylated substrate pool->selection partition 3. Partitioning Capture active ligases on streptavidin beads selection->partition elution 4. Elution & RT-PCR Amplify successful sequences partition->elution transcription 5. Transcription Create enriched RNA pool elution->transcription cloning Cloning & Sequencing elution->cloning transcription->selection Repeat 8-15x

Caption: Workflow for In Vitro Selection (SELEX).

Section 6: Conclusion and Future Directions

The evolutionary journey of the phosphodiester bond is a story of chemical plausibility meeting functional selection. This compound likely represents one of several nucleotide isomers that were readily formed in prebiotic environments.[7] Its existence challenges us to look beyond the canonical molecules of modern biology to understand the full chemical landscape available to the origins of life.

While the structural properties of the resulting 2',5'-linkage made it an unsuitable candidate for a stable, replicable genetic polymer[10], the chemistry of 2'-phosphorylated nucleotides was not necessarily an evolutionary dead end. It may have played a transient catalytic role, and its vestiges remain in modern metabolism.[13] The study of U2P and its isomers provides a powerful framework for understanding the immense selective pressures that refined life's informational hardware, ultimately leading to the elegant and efficient 3',5'-linked polymers that form the basis of all life today.

Future research in this field will continue to push boundaries. The successful creation of a ribozyme that can efficiently polymerize 2',3'-cyclic phosphate monomers or specifically utilize 2'-phosphorylated substrates would provide powerful evidence for their potential role in a pre-canonical RNA world. Furthermore, exploring the full range of functions for enzymes like CNPase may yet reveal undiscovered roles for 2'-phosphorylated nucleotides in modern biology, connecting the deepest past with present-day cellular function.

Section 7: References

  • Breaker, R. R. (2010). Design and Function of Triplex Hairpin Ribozymes. Springer Protocols.

  • Wikipedia contributors. (2024). RNA world. Wikipedia. [Link]

  • Trapp Research Group. (n.d.). Prebiotic Chemistry. Ludwig-Maximilians-Universität München. [Link]

  • Robertson, M. P., & Ellington, A. D. (2003). In vitro selection of ribozymes dependent on peptides for activity. RNA, 9(10), 1251–1261. [Link]

  • Vaught, J. D., Bock, C., & Eaton, B. E. (2004). Schematic of the ribozyme selection protocol. ResearchGate. [Link]

  • Kim, H. J., & Kim, J. (2019). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Astrobiology, 19(9), 1156-1163. [Link]

  • Nam, I., Nam, H. G., & Zare, R. N. (2017). Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. Proceedings of the National Academy of Sciences, 114(47), 12396-12400. [Link]

  • Nam, I., Lee, J. K., Nam, H. G., & Zare, R. N. (2017). Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. SciSpace. [Link]

  • Ruiz-Mirazo, K., & de la Escosura, A. (2022). Prebiotic Chemistry Experiments Using Microfluidic Devices. Life, 12(11), 1730. [Link]

  • Li, F., & Zhao, Y. F. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Interface Focus, 13(2), 20220067. [Link]

  • Islam, S. (2018). Studies towards the prebiotic synthesis of nucleotides and amino acids. UCL Discovery. [Link]

  • Saladino, R., Botta, G., & Costanzo, G. (2005). On the Prebiotic Synthesis of Nucleobases, Nucleotides, Oligonucleotides, Pre-RNA and Pre-DNA Molecules. ResearchGate. [Link]

  • Bionity.com. (n.d.). RNA world hypothesis. Bionity.com. [Link]

  • Copley, S. D., Smith, E., & Morowitz, H. J. (2015). The RNA World: 4,000,000,050 years old. Life, 5(4), 1584-1587. [Link]

  • Wikipedia contributors. (2023). Hepatitis delta virus ribozyme. Wikipedia. [Link]

  • BrainKart. (2017). In Vitro Evolution and in Vitro Selection of Ribozymes. BrainKart. [Link]

  • Glemarec, C., Nyilas, A., & Chattopadhyaya, J. (1997). Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes. Tetrahedron, 53(41), 13949-13972. [Link]

  • Deng, Y., et al. (2020). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. Journal of Diabetes Research, 2020, 3292473. [Link]

  • Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. NASA Technical Reports Server. [Link]

  • Sarma, R. H., et al. (1980). Why do nucleic acids have 3'5' phosphodiester bonds? Journal of Theoretical Biology, 84(1), 123-147. [Link]

  • Wang, S., et al. (2019). Development of a Ribozyme-Based Selection Strategy for Metabolic Engineering. Journal of Young Investigators, 37(5). [Link]

  • Cafferty, B. J., & Krishnamurthy, R. (2020). Chemistry of Abiotic Nucleotide Synthesis. Chemical Reviews, 120(11), 4734-4788. [Link]

  • MDPI. (2022). RNA World Hypothesis. Encyclopedia. [Link]

  • Joyce, G. F. (2002). The Origins of the RNA World. Cold Spring Harbor Perspectives in Biology, 4(3), a003608. [Link]

  • Prywes, N., et al. (2016). Thiolated uridine substrates and templates improve the rate and fidelity of ribozyme-catalyzed RNA copying. Chemical Communications, 52(39), 6529-6532. [Link]

  • Kath-Schorr, S., et al. (2012). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 134(39), 16271-16277. [Link]

  • ResearchGate. (n.d.). The biosynthetic pathway of uridine in E. coli. ResearchGate. [Link]

  • Glemarec, C., Nyilas, A., & Chattopadhyaya, J. (1997). Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes. Nucleic Acids Research, 25(22), 4434–4442. [Link]

  • ResearchGate. (n.d.). Uridine and its metabolism. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Uridine 2',3'-cyclic phosphate (HMDB0011640). HMDB. [Link]

  • Parey, K., et al. (2020). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference. Nucleic Acids Research, 48(9), 4617-4629. [Link]

  • PubChem. (n.d.). UMP biosynthesis. PubChem. [Link]

  • Chen, Y., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. International Journal of Molecular Sciences, 23(10), 5737. [Link]

  • Yang, Y., et al. (2024). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 17, 10163-10177. [Link]

  • Ah-Fong, A. M. V., & Judelson, H. S. (2020). Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici. Scientific Reports, 10(1), 9028. [Link]

  • Wang, Y., & van der Donk, W. A. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 63(15), 8011-8031. [Link]

  • The Organic Chemistry Tutor. (2022, June 11). Phosphodiester Bonds. YouTube. [Link]

  • Zhang, Y., et al. (2006). Dependence of the catalytic activities on the aggregation and conformation states of uridine 5'-phosphate synthase. Biochemistry, 45(48), 14480-14487. [Link]

  • EMBL-EBI. (n.d.). This compound (CHEBI:28070). ChEBI. [Link]

  • Yang, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1358943. [Link]

  • Wikipedia contributors. (2024). Uracil. Wikipedia. [Link]

  • Iball, J., & Holy, A. (1986). Synthesis of Two Diastereoisomeric P-Nitrophenyl Phosphodiesters of 2',3'-secouridine and Their Affinity for Phosphodiesterases. Collection of Czechoslovak Chemical Communications, 51(7), 1545-1553. [Link]

  • Reddit user msb19. (2021). I finally understood what 5' to 3' meant. Reddit. [Link]

  • Wikipedia contributors. (2024). Uridine triphosphate. Wikipedia. [Link]

  • Wilson, P. M., et al. (2010). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 78(4), 656-666. [Link]

  • Human Metabolome Database. (n.d.). Uridine 5'-monophosphate (HMDB0000288). HMDB. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Uridine 2'-Monophosphate (2'-UMP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Uridine 2'-Monophosphate in Modern Research

Uridine 2'-monophosphate (2'-UMP) is a ribonucleotide of significant interest in various fields of biochemical and pharmaceutical research. While its isomers, 3'-UMP and the more common 5'-UMP, play well-defined roles as components of RNA and precursors in nucleotide metabolism, 2'-UMP presents a unique synthetic challenge and serves as a valuable tool for investigating enzymatic processes, RNA structure and function, and as a potential building block for novel therapeutic agents. The precise placement of the phosphate group at the 2'-hydroxyl of the ribose sugar is a non-trivial synthetic endeavor, requiring a strategic approach to navigate the regioselectivity challenges inherent in nucleoside chemistry.

This comprehensive guide provides a detailed exploration of a robust chemical synthesis strategy for obtaining 2'-UMP for research applications. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the analytical techniques necessary for the validation of the final product. Our approach is designed to be both informative for the seasoned medicinal chemist and accessible to the broader scientific community engaged in drug discovery and development.

Strategic Approach: The Uridine 2',3'-Cyclic Monophosphate Pathway

Direct regioselective phosphorylation of the 2'-hydroxyl group of unprotected uridine is a formidable challenge due to the similar reactivity of the 2', 3', and 5'-hydroxyl groups. To overcome this, a widely adopted and effective strategy involves the formation of a key intermediate: uridine 2',3'-cyclic monophosphate (2',3'-cUMP) . This intermediate locks the phosphate group across the 2' and 3' positions, which can then be selectively hydrolyzed to yield a mixture of the desired 2'-UMP and its 3'-UMP isomer. Subsequent chromatographic purification allows for the isolation of the pure 2'-UMP.

This two-step approach offers a logical and reliable pathway to the target molecule, breaking down a complex regioselectivity problem into two more manageable synthetic challenges: cyclization and regioselective ring-opening/separation.

Synthesis_Strategy Uridine Uridine cUMP Uridine 2',3'-Cyclic Monophosphate (2',3'-cUMP) Uridine->cUMP Step 1: Cyclization (One-Pot Phosphorylation) UMP_mixture Mixture of 2'-UMP and 3'-UMP cUMP->UMP_mixture Step 2: Hydrolysis (Base-Catalyzed) UMP_2 Purified Uridine 2'-Monophosphate (2'-UMP) UMP_mixture->UMP_2 Step 3: Purification (Preparative HPLC) UMP_3 Uridine 3'-Monophosphate (3'-UMP) UMP_mixture->UMP_3

Caption: Overall synthetic strategy for 2'-UMP.

Part 1: Synthesis of Uridine 2',3'-Cyclic Monophosphate (2',3'-cUMP)

The formation of the 2',3'-cyclic phosphate is the cornerstone of this synthetic route. A highly efficient "one-pot" method using an activated phosphate source, such as cyclic trimetaphosphate, with an unprotected uridine starting material is a streamlined approach that minimizes the need for extensive protecting group chemistry.[1][2]

Principle of the Reaction

In this reaction, a phosphorylating agent is used to simultaneously react with the 2'- and 3'-hydroxyl groups of the uridine ribose ring. The proximity of these cis-diols facilitates the formation of a five-membered cyclic phosphate ring. This method is advantageous as it proceeds without the need for prior protection of the 5'-hydroxyl group or the uracil base, simplifying the overall synthetic sequence.

Experimental Protocol: One-Pot Synthesis of 2',3'-cUMP

Materials:

  • Uridine

  • Cyclic sodium trimetaphosphate (activated)

  • N-methylimidazole

  • Magnesium Chloride (MgCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add activated cyclic sodium trimetaphosphate, N-methylimidazole, and MgCl₂. The N-methylimidazole acts as a catalyst, and MgCl₂ can facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: The crude product is triturated with diethyl ether to precipitate the sodium salt of uridine 2',3'-cyclic monophosphate. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Expected Outcome:

This one-pot procedure is expected to yield the sodium salt of uridine 2',3'-cyclic monophosphate in good yield. The product can be characterized by NMR and mass spectrometry to confirm the formation of the cyclic phosphate intermediate.

Part 2: Hydrolysis of 2',3'-cUMP to 2'-UMP and 3'-UMP

The next critical step is the hydrolysis of the 2',3'-cyclic phosphate ring to generate the desired monophosphate. Base-catalyzed hydrolysis is a common method for this transformation. It is important to note that this hydrolysis is generally not regioselective and will produce a mixture of 2'-UMP and 3'-UMP, often in nearly equimolar amounts.[3]

Mechanism of Hydrolysis

Under alkaline conditions, a hydroxide ion acts as a nucleophile, attacking the phosphorus atom of the cyclic phosphate. This leads to the cleavage of one of the P-O bonds of the ribose ring, resulting in the formation of a mixture of the 2' and 3'-monophosphates. The ratio of the two isomers can be influenced by reaction conditions, but a complete regioselective hydrolysis to the 2'-isomer is challenging to achieve chemically.

Hydrolysis_Mechanism cluster_start Uridine 2',3'-Cyclic Monophosphate cluster_products Hydrolysis Products cUMP 2',3'-cUMP UMP2 2'-UMP cUMP->UMP2 OH⁻ attack at P (Path A) UMP3 3'-UMP cUMP->UMP3 OH⁻ attack at P (Path B)

Caption: Hydrolysis of 2',3'-cUMP yields a mixture of 2'- and 3'-UMP.

Experimental Protocol: Base-Catalyzed Hydrolysis of 2',3'-cUMP

Materials:

  • Uridine 2',3'-cyclic monophosphate sodium salt

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Dowex 50W-X8 resin (H⁺ form) or equivalent strong cation exchange resin

  • Deionized water

  • pH meter

Procedure:

  • Dissolution: Dissolve the synthesized 2',3'-cUMP sodium salt in deionized water.

  • pH Adjustment: Adjust the pH of the solution to a desired alkaline value (e.g., pH 9-10) using a dilute NaOH solution.

  • Hydrolysis: Stir the solution at room temperature and monitor the reaction progress by HPLC. The disappearance of the 2',3'-cUMP peak and the appearance of two new peaks corresponding to 2'-UMP and 3'-UMP will indicate the progression of the hydrolysis.

  • Neutralization: Once the hydrolysis is complete (or has reached equilibrium), neutralize the reaction mixture to pH 7 with a cation exchange resin (H⁺ form). This is preferred over adding acid to avoid introducing counter-ions.

  • Filtration and Lyophilization: Filter off the resin and wash it with deionized water. Combine the filtrate and washings, and lyophilize to obtain a white solid mixture of 2'-UMP and 3'-UMP.

Part 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The separation of the 2'-UMP and 3'-UMP isomers is the final and most crucial step in obtaining the pure target compound. Preparative reversed-phase ion-pair HPLC is a powerful technique for this purpose.[4][5]

Principle of Separation

Ion-pair chromatography involves the addition of a counter-ion to the mobile phase, which forms a neutral ion pair with the charged analyte (in this case, the negatively charged phosphate group of UMP). This neutral complex has a greater affinity for the nonpolar stationary phase (e.g., C18) of the HPLC column, allowing for the separation of closely related isomers based on subtle differences in their structure and hydrophobicity.

Experimental Protocol: Preparative HPLC Separation of 2'-UMP and 3'-UMP

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or triethylammonium acetate)

  • Mobile Phase B: Acetonitrile or methanol

  • Ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the lyophilized mixture of 2'-UMP and 3'-UMP in the mobile phase.

  • Chromatographic Conditions:

    • Column: A preparative C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (containing the ion-pairing agent) and an organic solvent like acetonitrile. The exact gradient will need to be optimized, starting with a low percentage of the organic phase and gradually increasing it.

    • Detection: Monitor the elution at a wavelength where uridine absorbs, typically around 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the two separated peaks of 2'-UMP and 3'-UMP.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Desalting and Lyophilization: Pool the pure fractions of 2'-UMP. If a volatile buffer was used, the product can be obtained by direct lyophilization. If a non-volatile buffer was used, a desalting step (e.g., using a size-exclusion column or another round of HPLC with a volatile mobile phase) may be necessary before lyophilization.

Part 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Uridine 2'-monophosphate.

Quantitative Data Summary
ParameterMethodExpected Result for 2'-UMP
Purity Analytical HPLC≥95%
Molecular Weight High-Resolution Mass Spectrometry (HRMS)C₉H₁₃N₂O₉P, Calculated [M-H]⁻: 323.0335, Found: ± 5 ppm
Structure ¹H, ¹³C, and ³¹P NMR SpectroscopySpectra consistent with the 2'-phosphorylated uridine structure
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the final product should show a single major peak, confirming its purity. Co-injection with the starting material and the 3'-isomer (if available) can be used to confirm the identity of the product peak.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition of the synthesized molecule. For 2'-UMP, the expected mass for the deprotonated molecule [M-H]⁻ is approximately 323.0335 m/z.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the uracil base and the ribose sugar protons. The coupling patterns of the ribose protons will be indicative of the phosphorylation at the 2'-position.

    • ¹³C NMR: The carbon NMR will provide further confirmation of the overall structure.

    • ³¹P NMR: The phosphorus NMR is a crucial tool for confirming the presence of the phosphate group. A single peak in the characteristic region for phosphomonoesters is expected.[9]

Conclusion

The chemical synthesis of Uridine 2'-monophosphate is a challenging yet achievable goal for well-equipped research laboratories. The strategy outlined in this guide, proceeding through a uridine 2',3'-cyclic monophosphate intermediate, offers a logical and efficient pathway to this valuable research compound. By following the detailed protocols for synthesis, hydrolysis, and purification, and by employing rigorous analytical techniques for characterization, researchers can confidently produce high-purity 2'-UMP for their scientific investigations. This will enable further exploration into the diverse biological roles of this unique ribonucleotide and facilitate the development of novel therapeutic agents.

References

  • Mikhailov, S. N., Oivanen, M., Oksman, P., & Lönnberg, H. (1992). Hydrolysis of 2'- and 3'-C-methyluridine 2',3'-cyclic monophosphates and interconversion and dephosphorylation of the resulting 2'- and 3'-monophosphates: comparison with the reactions of uridine monophosphates. The Journal of Organic Chemistry, 57(15), 4122–4126. [Link]

  • Solymosy, F., Ehrenberg, L., & Fedorcsák, I. (1975). Cyclization of uridine monophosphate by diethyl pyrocarbonate. Nucleic Acids Research, 2(6), 985–992. [Link]

  • He, K., & Shaw, B. R. (2001). Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate. Bioorganic & Medicinal Chemistry Letters, 11(5), 615–617. [Link]

  • PubChem. (n.d.). Uridine monophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides. Tetrahedron Letters, 8(50), 5065-5068. (Note: While this is a foundational paper on nucleoside phosphorylation, the specific "one-pot" synthesis of 2',3'-cUMP using trimetaphosphate is an extension of this work, and a direct citation for the exact protocol is not readily available in the provided search results. This reference provides the general principle.)
  • Request PDF | One Flask Synthesis of 2',3'-Cyclic Nucleoside Monophosphates from Unprotected Nucleosides using Activated Cyclic Trimetaphosphate | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Microwave-Assisted One-Step Synthesis of 2',3'-Cyclic Phosphates of Nucleosides. (2023). Current Protocols, 3(7), e834. [Link]

  • Harris, M. R., Usher, D. A., Albrecht, H. P., Jones, G. H., & Moffatt, J. G. (1969). THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. Proceedings of the National Academy of Sciences of the United States of America, 63(1), 246–252. [Link]

  • mzCloud. (2014, December 3). Uridine monophosphate UMP. Retrieved from [Link]

  • Mariño, K., & Steitz, J. A. (2010). High-Fidelity RNA Copying via 2',3'-Cyclic Phosphate Ligation. Journal of the American Chemical Society, 132(48), 17268–17270. [Link]

  • Supporting Information Enhancing Prebiotic Phosphorylation and Modulating Regioselectivity of Nucleosides with Diamidophosphate. (n.d.). Retrieved from [Link]

  • Mikhailov, S. N., Oivanen, M., Oksman, P., & Lönnberg, H. (1992). Hydrolysis of 2'- and 3'-C-methyluridine 2',3'-cyclic monophosphates and interconversion and dephosphorylation of the resulting 2'- and 3'-monophosphates: comparison with the reactions of uridine monophosphates. The Journal of Organic Chemistry, 57(15), 4122–4126. [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Shanmugasundaram, M., Senthilvelan, A., Xiao, Z., & Kore, A. R. (2016). An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5'-Triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 35(7), 356–362. [Link]

  • Kusumanchi, P., Rogers, R., Zhang, T., Liangpunsakul, S., Yang, Z., & Jayaram, H. N. (2021). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Chromatography & Separation Techniques, 12(9), 451. [Link]

  • SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-239. [Link]

  • Harris, M. R., Usher, D. A., Albrecht, H. P., Jones, G. H., & Moffatt, J. G. (1969). THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. Proceedings of the National Academy of Sciences of the United States of America, 63(1), 246–252. [Link]

  • HPLC Methods for analysis of Uridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000288). Retrieved from [Link]

  • MassBank. (2010, June 21). Uridine 5'-monophosphate. Retrieved from [Link]

Sources

Uridine 2'-phosphate as a substrate for T4 RNA ligase.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Uridine 2'-Phosphate as a Substrate for T4 RNA Ligase 1

Abstract and Introduction

T4 RNA Ligase 1 (Rnl1) is a versatile enzyme that catalyzes the ATP-dependent ligation of a 5'-monophosphate terminus (donor) to a 3'-hydroxyl terminus (acceptor) of single-stranded RNA or DNA.[1] Its utility in molecular biology is extensive, including 3'-end labeling of RNA, circularization of oligonucleotides, and the preparation of libraries for next-generation sequencing.[1][2] While the canonical substrates for Rnl1 are well-defined, the enzyme exhibits a degree of substrate promiscuity that permits novel applications.

This guide provides a comprehensive technical framework for utilizing a non-canonical, modified nucleotide as a donor substrate for T4 RNA Ligase 1. Specifically, we address the challenge of using uridine bearing a 2'-phosphate. The canonical mechanism of Rnl1 strictly requires a 5'-monophosphate on the donor for adenylation, the first step of the ligation reaction.[3] Therefore, Uridine 2'-monophosphate, which lacks a 5'-phosphate, is not a viable donor.

However, based on literature exploring non-canonical substrates, it is plausible to use a uridine nucleotide containing both the requisite 5'-phosphate and a modification at the 2' position.[4] This protocol will therefore focus on Uridine 2',5'-bisphosphate (pU2'p) as a model substrate. We will detail the theoretical basis, a robust experimental protocol, analysis methods, and potential applications for this specialized ligation reaction.

The Catalytic Mechanism of T4 RNA Ligase 1

Understanding the ligation mechanism is critical to appreciating the challenges and opportunities of using non-canonical substrates. The reaction proceeds through three distinct, sequential nucleotidyl transfer steps.[5][6]

  • Step 1: Enzyme Adenylation. The ligase reacts with ATP, forming a covalent ligase-AMP intermediate via a phosphoamide bond to a lysine residue in the active site. Pyrophosphate (PPi) is released.[7]

  • Step 2: AMP Transfer to Donor. The activated AMP moiety is transferred from the ligase to the 5'-monophosphate of the donor molecule (e.g., pU2'p). This creates a highly activated RNA-adenylate intermediate (AppU2'p) with a 5'-5' phosphoanhydride bond.[6]

  • Step 3: Phosphodiester Bond Formation. The 3'-hydroxyl group of the acceptor RNA executes a nucleophilic attack on the phosphorus atom of the donor's 5'-phosphate. This forms the final 3'-5' phosphodiester bond, joining the two molecules and releasing AMP.[5]

The presence of a phosphate group at the 2'-position of the donor introduces a potential steric impediment. The enzyme's active site must be able to accommodate this additional negatively charged group for the reaction to proceed, which may result in lower efficiency compared to canonical donors.

T4_RNA_Ligase_Mechanism cluster_step1 Step 1: Enzyme Adenylation cluster_step2 Step 2: AMP Transfer to Donor cluster_step3 Step 3: Phosphodiester Bond Formation E T4 Rnl1 E_AMP E-AMP (Covalent Intermediate) E->E_AMP + ATP ATP ATP PPi PPi E_AMP->PPi releases AppU2p AppU2'p (Activated Donor) E_AMP->AppU2p + pU2'p pU2p Donor (pU2'p) AppU2p->E releases E Product Ligated Product (Acceptor-pU2'p) AppU2p->Product + Acceptor Acceptor Acceptor RNA (3'-OH) AMP AMP Product->AMP releases

Figure 1. The three-step catalytic mechanism of T4 RNA Ligase 1.

Experimental Protocol: Ligation of an RNA Acceptor with pU2'p

This protocol provides a method for ligating Uridine 2',5'-bisphosphate (pU2'p) onto the 3'-terminus of a single-stranded RNA acceptor. A parallel control reaction using a standard donor, Uridine 5'-monophosphate (pU), is essential for validating the results.

Materials and Reagents
  • Enzyme: T4 RNA Ligase 1 (e.g., NEB #M0204)

  • Buffer: 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5 @ 25°C)[8]

  • Energy Source: 10 mM ATP solution

  • RNA Acceptor: A 20-50 nucleotide synthetic RNA oligonucleotide with a 3'-hydroxyl group (e.g., purified by PAGE), 100 µM stock in nuclease-free water.

  • Non-Canonical Donor: Uridine 2',5'-bisphosphate (pU2'p), 10 mM stock solution, pH 7.0.

  • Control Donor: Uridine 5'-monophosphate (pU), 10 mM stock solution, pH 7.0.

  • Additives (Optional):

    • PEG 8000, 50% (w/v) solution

    • RNase Inhibitor (e.g., NEB #M0314)

  • Consumables: Nuclease-free water, microcentrifuge tubes.

  • Analysis: 2X Formamide loading dye, denaturing polyacrylamide gel (15-20%), 1X TBE buffer.

Reaction Setup

Prepare reactions on ice in 0.5 mL nuclease-free microcentrifuge tubes. It is critical to set up a full set of controls to ensure the results are interpretable.

Table 1: Ligation Reaction Components

ComponentStock Conc.Volume (µL) for TestVolume (µL) for ControlVolume (µL) for No-Enzyme CtlFinal Conc.
Nuclease-free Water-to 20 µLto 20 µLto 20 µL-
10X T4 RNA Ligase Buffer10X2221X
RNA Acceptor (25 nt)100 µM22210 µM
pU2'p Donor10 mM2-21 mM
pU Donor10 mM-2-1 mM
ATP10 mM2221 mM
PEG 8000 (Optional)50%44410%
RNase Inhibitor40 U/µL0.50.50.51 U/µL
T4 RNA Ligase 110 U/µL11-0.5 U/µL
Total Volume 20 µL 20 µL 20 µL

Causality Behind Choices:

  • Excess Donor & ATP: A high molar excess of the donor substrate and ATP drives the reaction equilibrium towards product formation.

  • PEG 8000: This crowding agent increases the effective concentration of all macromolecules, often enhancing the ligation efficiency, which can be particularly useful for less efficient reactions with non-canonical substrates.[8]

  • Controls: The "Control" reaction establishes the baseline efficiency for a standard donor. The "No-Enzyme Control" is crucial to confirm that any observed product band is the result of enzymatic activity and not a contaminant in the substrates.

Incubation
  • Mix the components gently by pipetting.

  • Centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reactions at 16°C for 16 hours (overnight) . A lower temperature can help stabilize the enzyme and improve yields for difficult ligations. For faster results, incubate at 25°C for 2-4 hours.[2][8]

Reaction Termination and Sample Preparation
  • Stop the reaction by adding 20 µL of 2X Formamide Loading Dye (containing EDTA).

  • Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Immediately place the samples on ice to prevent renaturation.

Analysis by Denaturing PAGE
  • Prepare a 15-20% denaturing polyacrylamide gel containing 7-8 M Urea in 1X TBE buffer.

  • Load 5-10 µL of each prepared sample into separate wells.

  • Run the gel at a constant power until the bromophenol blue dye front is near the bottom.

  • Stain the gel using a nucleic acid stain (e.g., SYBR Gold) and visualize on a gel documentation system.

Experimental Workflow Overview

The entire process, from planning to analysis, follows a systematic path to ensure reproducibility and accurate interpretation.

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Buffer, Substrates) setup 2. Reaction Setup on Ice (Test, Positive & Negative Controls) prep->setup incubate 3. Incubation (16°C, Overnight) setup->incubate terminate 4. Reaction Termination (Add Formamide/EDTA Dye) incubate->terminate denature 5. Denaturation (95°C for 5 min) terminate->denature analysis 6. Product Analysis (Denaturing Urea-PAGE) denature->analysis interpret 7. Data Interpretation (Compare Band Shifts) analysis->interpret

Sources

Strategic Incorporation of Uridine 2'-Phosphate into RNA Oligonucleotides: A Guide to Chemical and Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The presence of a phosphate group at the 2'-position of a ribonucleoside within an RNA oligonucleotide is a significant modification with implications for structural biology, diagnostics, and therapeutic development. It serves as a key feature in tRNA splicing intermediates and can influence the conformational dynamics and protein recognition of RNA molecules. This guide provides in-depth application notes and detailed protocols for two distinct strategies for incorporating Uridine 2'-phosphate (U2P) into RNA oligonucleotides: a direct chemical synthesis approach using a custom phosphoramidite monomer and an enzymatic ligation strategy that leverages the mechanism of specialized RNA ligases. We explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Introduction: The Significance of 2'-Phosphorylated RNA

The 2'-hydroxyl group of ribose is a defining feature of RNA, distinguishing it from DNA and conferring unique structural and catalytic properties. Modification at this position can profoundly alter an oligonucleotide's function. A 2'-phosphate (2'-P) modification is not merely a synthetic curiosity; it is a naturally occurring feature critical to biological processes like tRNA splicing, where it remains at the splice junction following exon ligation.[1] The presence of this charged group can rigidly influence sugar pucker conformation, alter local helical structure, and serve as a specific recognition motif for RNA-binding proteins.

Harnessing this modification requires robust and reliable methods for site-specific incorporation. This document details two orthogonal approaches to achieve this, catering to different experimental needs and available resources.

PART A: Chemical Synthesis Approach

This strategy offers the highest degree of control for site-specific incorporation of U2P at any desired position within a synthetic RNA sequence. The core challenge lies in the synthesis of a specialized Uridine phosphoramidite building block bearing a protected 2'-phosphate group.

Pillar 1: Expertise & Experience - The Rationale Behind the Custom Monomer

Standard solid-phase RNA synthesis relies on phosphoramidite monomers where the 2'-hydroxyl is protected by a temporary group like tert-butyldimethylsilyl (TBDMS) or (triisopropylsilyl)oxy]methyl (TOM).[2][3] To incorporate a 2'-phosphate, we must replace this 2'-OH protecting group with a phosphate moiety that is itself protected. The choice of phosphate protecting group is critical; it must be stable throughout the synthesis cycles (which involve acidic detritylation and basic capping/oxidation steps) but removable under conditions that do not degrade the final RNA product.[4][5] The 2-cyanoethyl (CE) group, commonly used for protecting the main phosphodiester backbone, is an ideal candidate due to its clean removal via β-elimination under standard ammonia-based deprotection conditions.

Therefore, our strategy hinges on the synthesis of a novel, non-commercially available monomer: 5'-O-DMT-N³-benzoyl-2'-O-(2-cyanoethyl phosphate)-Uridine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) .

Diagram: Chemical Synthesis Workflow

cluster_0 Monomer Synthesis (Offline) cluster_1 Solid-Phase Synthesis Cycle (Automated) cluster_2 Deprotection & Purification U Uridine N3_Protect N³-Benzoyl Protection U->N3_Protect DMT_Protect 5'-O-DMT Protection N3_Protect->DMT_Protect P_Add 2'-O-Phosphitylation & Oxidation DMT_Protect->P_Add CE_Protect 2'-Phosphate CE Protection P_Add->CE_Protect Amidite_Add 3'-O-Phosphitylation (Phosphoramidite Synthesis) CE_Protect->Amidite_Add Final_Monomer Final U2P Monomer Amidite_Add->Final_Monomer Start CPG Solid Support Deblock 1. Deblock (DCA) (Remove 5'-DMT) Start->Deblock Couple 2. Couple (Add U2P Monomer) Deblock->Couple Cap 3. Cap (Block Failures) Couple->Cap Oxidize 4. Oxidize (P(III) -> P(V)) Cap->Oxidize Repeat Repeat for Next Nucleotide Oxidize->Repeat Cleave Cleavage & Base/Phosphate Deprotection (AMA) Repeat->Cleave Desilylate 2'-OH Desilylation (TEA·3HF) Cleave->Desilylate Purify Purification (HPLC) Desilylate->Purify

Caption: Workflow for U2P incorporation via chemical synthesis.

Pillar 2: Trustworthiness - A Self-Validating Protocol

This protocol includes quality control checkpoints to ensure the integrity of the final product.

Protocol A1: Synthesis of the U2P Phosphoramidite Monomer

(Note: This is a complex, multi-step synthesis requiring advanced organic chemistry expertise. The following is an abbreviated conceptual pathway.)

  • Protection: Start with commercially available Uridine. Protect the N³ position with a benzoyl group and the 5'-hydroxyl with a dimethoxytrityl (DMT) group using standard procedures.

  • 2'-O-Phosphitylation: Selectively phosphitylate the 2'-hydroxyl using (2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite. This step requires careful optimization to maximize 2'-selectivity over the 3'-hydroxyl.

  • Oxidation: Oxidize the resulting phosphite triester to the more stable phosphate triester using an oxidizing agent like iodine or tert-butyl hydroperoxide.

  • 3'-O-Phosphitylation: Convert the free 3'-hydroxyl into the reactive phosphoramidite using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

  • Purification & Characterization: Purify the final monomer by silica gel chromatography. Confirm its structure and purity via ¹H, ³¹P NMR, and mass spectrometry.

Protocol A2: Solid-Phase Synthesis of U2P-Containing RNA

This protocol assumes the use of a standard automated DNA/RNA synthesizer and TBDMS-protected phosphoramidites for standard A, C, and G ribonucleosides.

StepActionReagent/ParameterCausality/Rationale
1 Setup Synthesizer, CPG support, standard RNA phosphoramidites, custom U2P phosphoramidite, synthesis reagents.Standard setup for phosphoramidite chemistry.[2]
2 Deblocking 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).Removes the acid-labile 5'-DMT group, freeing the 5'-OH for the next coupling reaction.
3 Coupling U2P phosphoramidite (or standard amidite) + Activator (e.g., ETT or DCI).The activator protonates the phosphoramidite, which then reacts with the free 5'-OH of the growing chain. A slightly extended coupling time (e.g., 10-15 min) for the bulky U2P monomer is recommended to ensure high efficiency.
4 Capping Acetic Anhydride/Lutidine (Cap A) + N-Methylimidazole (Cap B).Acetylates any unreacted 5'-OH groups to prevent them from participating in subsequent cycles, thus minimizing deletion mutations in the final product.
5 Oxidation 0.02 M Iodine in THF/Pyridine/Water.Converts the unstable phosphite triester linkage to a stable phosphate triester.
6 Cycle Repeat steps 2-5 for each subsequent nucleotide in the sequence.Stepwise assembly of the full-length oligonucleotide.

Protocol A3: Cleavage, Deprotection, and Purification

This multi-stage process is critical for obtaining high-purity, intact RNA.[5]

  • Cleavage & Base/Phosphate Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap vial.

    • Add 1 mL of a 1:1 mixture of Ammonium Hydroxide/40% Methylamine (AMA).

    • Heat at 65°C for 20 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and both the backbone and 2'-Uridine phosphates (the cyanoethyl groups).[2]

    • Cool the vial, centrifuge, and transfer the supernatant to a new tube. Dry completely in a vacuum concentrator.

  • 2'-OH TBDMS Group Removal:

    • Crucial Step: Resuspend the dried pellet in 100 µL of anhydrous DMSO.

    • Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF).

    • Heat at 65°C for 2.5 hours. This fluoride source removes the silyl protecting groups from the 2'-OH positions of the standard A, C, and G nucleotides.[5]

    • Quench the reaction by adding 1.75 mL of an appropriate quenching buffer (e.g., containing isopropoxytrimethylsilane).

  • Purification:

    • Purify the crude oligonucleotide using anion-exchange or reversed-phase HPLC.[4]

    • QC Check: Analyze the purified product by mass spectrometry to confirm the correct mass, indicating successful incorporation of Uridine plus a phosphate group (net mass increase of 79.98 Da) and complete deprotection.

PART B: Enzymatic Ligation Approach

This approach is ideal for incorporating U2P at the 3' terminus of an existing RNA molecule or for ligating two RNA fragments where the junction point contains the U2P. This method avoids complex chemical synthesis but offers less flexibility for internal incorporation.

Pillar 1: Expertise & Experience - The Rationale Behind Ligase Selection

Standard RNA ligases, such as T4 RNA Ligase 1, catalyze the formation of a phosphodiester bond between a 5'-phosphorylated donor and a 3'-hydroxyl acceptor.[6][7] They are generally inactive on substrates with modified termini like a 2'- or 3'-phosphate.

However, a class of enzymes involved in tRNA splicing has evolved to handle unusual termini. Specifically, tRNA ligases from organisms like Arabidopsis thaliana recognize and ligate RNA exons that terminate in a 2',3'-cyclic phosphate.[8] The ligation mechanism proceeds through the opening of this cyclic phosphate, resulting in a standard 3'-5' phosphodiester bond and leaving a 2'-phosphate at the ligation junction.[1][9] Therefore, we can hijack this natural biological pathway. Instead of starting with a 2'-P RNA, we start with an RNA terminating in a Uridine 2',3'-cyclic phosphate (U>p) and ligate it to a 5'-OH acceptor RNA.

Diagram: Enzymatic Ligation Workflow

cluster_0 Substrate Preparation cluster_1 Ligation Reaction cluster_2 Product & Purification RNA_3OH RNA Donor with 3'-OH Terminus Cyclization Chemical or Enzymatic Cyclization (e.g., RtcA) RNA_3OH->Cyclization RNA_Up RNA Donor with 3'-Uridine 2',3'-cyclic phosphate (U>p) Cyclization->RNA_Up Ligation Ligation with A. thaliana tRNA Ligase + ATP, Mg²⁺ RNA_Up->Ligation RNA_5OH Acceptor RNA with 5'-OH Terminus RNA_5OH->Ligation Product Ligated RNA with Internal this compound Ligation->Product Purification Denaturing PAGE Purification Product->Purification

Caption: Workflow for U2P incorporation via enzymatic ligation.

Pillar 2: Trustworthiness - A Self-Validating Protocol

This protocol uses gel electrophoresis to visually confirm the success of each step.

Protocol B1: Preparation of Uridine 2',3'-Cyclic Phosphate-Terminated RNA (Donor)

  • Starting Material: Obtain or synthesize the desired donor RNA oligonucleotide ending with a 3'-Uridine.

  • Cyclization: Use an RNA 3'-phosphate cyclase like RtcA to convert a 3'-phosphate into a 2',3'-cyclic phosphate. Alternatively, chemical synthesis methods can be employed to directly synthesize an RNA with a terminal 2',3'-cyclic phosphate.[6]

  • Purification: Purify the cyclized RNA donor using denaturing polyacrylamide gel electrophoresis (PAGE) to separate it from unreacted starting material.

Protocol B2: Enzymatic Ligation

StepActionReagent/ParameterCausality/Rationale
1 Reaction Setup In a sterile, RNase-free tube, combine: Donor RNA (with 3'-U>p), Acceptor RNA (with 5'-OH), 10X Ligation Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM DTT), 10 mM ATP.Assemble reactants. The acceptor should be in slight molar excess (1.2x) to drive the reaction. ATP provides the energy for ligation.[1]
2 Enzyme Addition Add A. thaliana tRNA ligase (or a similar plant tRNA ligase).This specialized enzyme is key, as it specifically recognizes the 2',3'-cyclic phosphate substrate for ligation.[8]
3 Incubation Incubate at 25-30°C for 2-4 hours.Allows sufficient time for the enzymatic reaction to proceed to completion.
4 Quenching Add an equal volume of 2X formamide loading buffer (containing EDTA).Stops the reaction by chelating Mg²⁺ (an essential cofactor for the ligase) and denatures the RNA for analysis.

Protocol B3: Product Purification and Verification

  • Analysis by PAGE:

    • Run the quenched reaction mixture on a denaturing polyacrylamide gel alongside the donor and acceptor starting materials.

    • QC Check: A successful ligation is indicated by the appearance of a new, slower-migrating band corresponding to the size of the ligated product (Donor length + Acceptor length).

  • Purification:

    • Excise the product band from the gel.

    • Elute the RNA from the gel slice (e.g., by crush-and-soak method).

    • Precipitate the RNA with ethanol and resuspend in RNase-free water.

  • Verification:

    • Confirm the mass of the purified product by mass spectrometry.

    • To definitively prove the presence of the 2'-phosphate, the ligated product can be treated with Tpt1, a specific 2'-phosphotransferase, which should remove the 2'-phosphate.[1] Subsequent analysis would show a mass decrease of 79.98 Da.

Pillar 3: Authoritative Grounding & Comprehensive References

References
  • Ligation of 2′, 3′‐cyclic phosphate RNAs for the identification of microRNA binding sites. (2020). The FEBS Journal, 595(2), 230-244. [Link]

  • Filipowicz, W., & Konarska, M. (1982). RNA ligation via 2'-phosphomonoester, 3',5'-phosphodiester linkage: Requirement of 2',3'-cyclic phosphate termini. Proceedings of the National Academy of Sciences, 79(10), 3250-3254. [Link]

  • Purification and characterisation of oligonucleotides. ATDBio Ltd. [Link]

  • Remus, B. S., & Shuman, S. (2013). A kinetic framework for tRNA ligase and enforcement of a 2′-phosphate requirement for ligation highlights the design logic of an RNA repair machine. RNA, 19(6), 826-837. [Link]

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2019). Molecules, 24(21), 3843. [Link]

  • Deprotection - Volume 2 - RNA Deprotection. Glen Research. [Link]

  • Protecting groups for RNA synthesis: an increasing need for selective preparative methods. (2008). Chemical Society Reviews, 37(12), 2872-2882. [Link]

  • A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. (2015). Tetrahedron Letters, 56(23), 3691-3694. [Link]

  • Schutz, S., et al. (2010). Capture and sequence analysis of RNAs with terminal 2′,3′-cyclic phosphates. RNA, 16(3), 621-631. [Link]

  • T4 RNA Ligase 1 (ssRNA Ligase). Applied Biological Materials Inc.[Link]

  • T4 RNA Ligase 1. Qiagen. [Link]

  • RNA oligonucleotide synthesis. ATDBio Ltd. [Link]

  • Two possible RNA ligation reactions with 2 0 ,3 0-cyclic phosphate and 5 0-hydroxyl termini, leading to either native 3 0-5 0 or non-native 2 0-5 0 linkages. ResearchGate. [Link]

  • Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. (1994). Bioconjugate Chemistry, 5(6), 508-512. [Link]

  • 5' TO 3' SYNTHESIS. Glen Research. [Link]

  • Chakravarty, A. K., & Shuman, S. (2012). RNA ligase RtcB splices 3′-phosphate and 5′-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3′)pp(5′)G intermediates. Proceedings of the National Academy of Sciences, 109(45), 18302-18307. [Link]

  • High-Fidelity Templated Ligation of RNA via 2′,3′-cyclic Phosphate. ChemRxiv. [Link]

  • Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
  • T4 RNA Ligase 2 (Truncated). Applied Biological Materials Inc.[Link]

Sources

Application and Protocol for the Analysis of Uridine 2'-phosphate by ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive analytical technique for the characterization of phosphorus-containing compounds.[1][2] Given that the ³¹P nucleus has a natural abundance of 100% and a spin of ½, it provides sharp, readily interpretable signals, making it an invaluable tool in pharmaceutical and biochemical research.[1] This application note provides a detailed guide for the analysis of Uridine 2'-phosphate (2'-UMP), a ribonucleotide of significant biological interest. The protocol herein is designed for researchers, scientists, and drug development professionals, offering insights into sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR spectroscopy.

The chemical environment of the phosphorus atom in 2'-UMP is highly sensitive to its surroundings, particularly the pH of the solution. This sensitivity can be leveraged to obtain information about the protonation state of the phosphate group. This guide will detail a robust protocol for obtaining high-quality ³¹P NMR spectra of 2'-UMP and discuss the critical parameters that influence the resulting spectrum.

Core Principles: The ³¹P NMR Spectrum of this compound

The ³¹P NMR spectrum of this compound is characterized by several key parameters: chemical shift (δ), coupling constants (J), and signal intensity. A thorough understanding of these parameters is essential for accurate structural elucidation and quantification.

Chemical Shift (δ)

The chemical shift of the phosphorus nucleus in 2'-UMP is highly dependent on the electronic environment of the phosphate group. It is reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄).[2]

Coupling Constants (J)

Spin-spin coupling between the ³¹P nucleus and neighboring protons (¹H) provides valuable structural information. In 2'-UMP, the phosphorus atom is coupled to the H2' proton of the ribose sugar. This interaction, known as a three-bond coupling (³J(P,H)), will split the ³¹P signal into a doublet in a proton-coupled spectrum. Further coupling to the H3' proton may also be observed. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, providing insights into the conformation of the nucleotide. Typical three-bond ³¹P-¹H coupling constants are in the range of 5-10 Hz.[6]

Experimental Workflow

The successful analysis of this compound by ³¹P NMR spectroscopy involves a systematic workflow, from sample preparation to data analysis.

workflow Experimental Workflow for ³¹P NMR Analysis of 2'-UMP cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh this compound dissolve Dissolve in D₂O prep_start->dissolve ph_adjust Adjust pH with NaOD/DCl dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup acq_params Set Acquisition Parameters instrument_setup->acq_params acquire Acquire ³¹P NMR Spectrum acq_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Spectral Analysis (δ, J) integrate->analysis

Caption: Workflow for the ³¹P NMR analysis of this compound.

Detailed Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ³¹P NMR spectrum.

Materials
  • This compound (solid)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) solution (e.g., 0.1 M in D₂O)

  • Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M in D₂O)

  • NMR tubes (5 mm)

  • External standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of D₂O to the vial. Vortex gently to dissolve the solid completely.

  • pH Adjustment (Crucial Step):

    • Calibrate a pH meter using standard aqueous buffers, noting that the reading in D₂O (pD) will be slightly different (pD ≈ pH + 0.4).

    • Carefully add microliter amounts of NaOD or DCl to adjust the pD of the solution to the desired value (e.g., pD 7.4 for physiological conditions). Record the final pD.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Addition of External Standard: Place a sealed capillary containing 85% H₃PO₄ into the NMR tube. This will serve as the chemical shift reference at 0 ppm.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency>160 MHz for ³¹P
Pulse ProgramStandard one-pulse with proton decoupling
Acquisition Time (AT)1-2 seconds
Relaxation Delay (D1)5 seconds (to allow for full relaxation)
Number of Scans (NS)64-256 (or as needed for good signal-to-noise)
Spectral Width (SW)~50 ppm (centered around the expected signal)
Temperature298 K (25 °C)

Proton-Coupled Spectrum (Optional): To observe ³¹P-¹H coupling, acquire a spectrum without proton decoupling. This will require a significantly higher number of scans to achieve a comparable signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication factor (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption lineshape. Apply an automatic baseline correction.

  • Referencing: Set the chemical shift of the external 85% H₃PO₄ signal to 0.0 ppm.

  • Analysis: Determine the chemical shift of the this compound signal. If a proton-coupled spectrum was acquired, measure the coupling constants.

Expected Results and Interpretation

The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule.

structure Structure of this compound cluster_uridine cluster_nmr Uracil Uracil Ribose Ribose Phosphate 2'-Phosphate P31_Signal Single ³¹P Resonance (sensitive to pH) Phosphate->P31_Signal Analyzed by ³¹P NMR Coupling Coupling to H2' (provides structural info) P31_Signal->Coupling Exhibits

Caption: Relationship between the 2'-phosphate group and its ³¹P NMR signal.

Expected Chemical Shift: The chemical shift of mononucleotides like 2'-UMP is typically observed in the range of 0 to +5 ppm at neutral pH. The exact value is highly dependent on the pH, ionic strength, and temperature. For instance, the chemical shift of inorganic phosphate, a related compound, varies significantly with pH, and similar behavior is expected for 2'-UMP.[3]

Expected Multiplicity: In a proton-decoupled spectrum, the signal will be a singlet. In a proton-coupled spectrum, the signal is expected to be a doublet due to coupling with the H2' proton. Further smaller couplings may also be resolved.

Troubleshooting

  • Broad signals: This may be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is free of solids and the instrument is properly shimmed.

  • Low signal-to-noise: Increase the number of scans or the sample concentration.

  • Irreproducible chemical shifts: This is most likely due to inconsistent pH between samples. Careful and consistent pH adjustment is paramount.

Conclusion

³¹P NMR spectroscopy is a highly effective technique for the analysis of this compound. By carefully controlling experimental conditions, particularly pH, reproducible and informative spectra can be obtained. The chemical shift provides insights into the protonation state of the phosphate group, while coupling constants can offer conformational information. The protocol and principles outlined in this application note provide a solid foundation for researchers to successfully employ ³¹P NMR in their studies of 2'-UMP and other nucleotides.

References

  • Dobson, C. M., & Lian, L. Y. (1987). A 31P MAS NMR Study of Cytidine 2'-phosphate Bound to Ribonuclease A in the Crystalline State. FEBS Letters, 225(1-2), 183-7. [Link]

  • Roberts, J. K., & Jardetzky, O. (1981). Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts. Biochemistry, 20(19), 5389-94. [Link]

  • PubChem. (n.d.). 2',3'-Cyclic UMP. National Center for Biotechnology Information. Retrieved from [Link]

  • Guga, P., & Stec, W. J. (1982). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Nucleic Acids Research, 10(18), 5547–5566. [Link]

  • University of Durham. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • Gao, F., et al. (2013). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. ResearchGate. [Link]

  • Nishida, Y., et al. (2014). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

  • Yoshizaki, K., et al. (1983). Intracellular pH determination by a 31P-NMR technique. The second dissociation constant of phosphoric acid in a biological system. Journal of Biochemistry, 94(3), 729-34. [Link]

  • Cobas, C., et al. (2024). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. [Link]

  • Bruker. (n.d.). Applications of 31P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in beverage. Bruker. [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

  • Gorenstein, D. G., & Wyrwicz, A. (1973). 31p NMR Study on the Binding of 3'-cytidine Monophosphate to Ribonuclease A. Part I. Biochemical and Biophysical Research Communications, 54(3), 976-82. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0011641). Retrieved from [Link]

Sources

Application Note: High-Sensitivity Detection and Quantification of Uridine 2'-phosphate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and specific detection of Uridine 2'-phosphate (U2P), a key constitutional isomer of the more common Uridine 5'-monophosphate (UMP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate differentiation and quantification of UMP isomers are critical for understanding various biological processes, including RNA metabolism and cellular signaling. This guide provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers in molecular biology, drug development, and clinical diagnostics. The methodology leverages the resolving power of liquid chromatography to separate UMP isomers, followed by the specificity and sensitivity of tandem mass spectrometry for unambiguous identification and quantification.

Introduction

Uridine monophosphates (UMPs) are fundamental building blocks for RNA synthesis and are involved in a multitude of cellular metabolic pathways.[1][2] Uridine, a pyrimidine nucleoside, plays a pivotal role in glycogen synthesis, protein glycosylation, and the formation of cell membrane phospholipids.[3][4] While Uridine 5'-monophosphate (5'-UMP) is the most well-studied isomer, its constitutional isomers, Uridine 2'-monophosphate (2'-UMP) and Uridine 3'-monophosphate (3'-UMP), also hold significant biological relevance, often as intermediates or products of RNA cleavage.

The structural similarity of these isomers presents a significant analytical challenge.[5] Differentiating them requires a highly selective and sensitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of such closely related molecules due to its ability to separate isomers chromatographically and provide specific detection based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]

This application note provides a robust LC-MS/MS method for the analysis of this compound, addressing the critical aspects of chromatographic separation of UMP isomers, specific mass spectrometric detection, and sample preparation from biological matrices.

Scientific Principles

The successful detection of this compound hinges on two core principles: chromatographic separation and specific mass spectrometric detection.

Chromatographic Separation of UMP Isomers

Due to their identical mass, the separation of 2'-UMP, 3'-UMP, and 5'-UMP prior to mass analysis is paramount for their individual quantification. Two primary liquid chromatography techniques are particularly effective for this purpose:

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique introduces an ion-pairing reagent into the mobile phase.[7] This reagent forms a neutral complex with the negatively charged phosphate groups of the UMP isomers, allowing for their retention and separation on a reversed-phase column (e.g., C18). The choice and concentration of the ion-pairing agent are critical for achieving optimal resolution.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds like nucleotides.[10][11] The stationary phase is polar, and the mobile phase is a high-concentration organic solvent with a small amount of aqueous buffer. This allows for the retention and separation of polar analytes based on their partitioning between the mobile phase and the water-enriched layer on the stationary phase.

Mass Spectrometric Detection and Fragmentation

Tandem mass spectrometry (MS/MS) provides a highly specific detection method. In a typical triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the deprotonated UMP molecule, [M-H]⁻), which then enters the second quadrupole (Q2), the collision cell. In the collision cell, the precursor ion is fragmented through collision-induced dissociation (CID). The resulting product ions are then separated in the third quadrupole (Q3) and detected.

The fragmentation of uridine monophosphates in negative ion mode typically involves the cleavage of the glycosidic bond, resulting in the formation of the deprotonated uracil base, and fragments related to the ribose phosphate moiety.[5][12] Common product ions include those corresponding to [PO₃]⁻ (m/z 79) and [H₂PO₄]⁻ (m/z 97).[13] While the fragmentation patterns of the UMP isomers are expected to be similar, subtle differences in ion ratios, potentially influenced by the position of the phosphate group, can be exploited for confirmation, though chromatographic separation remains the primary means of identification.

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification FinalSample Reconstituted Sample for LC-MS/MS Purification->FinalSample LC Chromatographic Separation (HILIC or IP-RP) FinalSample->LC MS Mass Spectrometry (ESI-) LC->MS MSMS Tandem MS (MRM) (Precursor & Product Ion Detection) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for U2P analysis.

Detailed Protocols

Part 1: Sample Preparation from Biological Matrices

The choice of sample preparation protocol is critical for removing interferences and ensuring accurate quantification.[14][15] Protein precipitation is a common and effective method for cellular and tissue samples.

Protocol: Protein Precipitation

  • Homogenization (for tissues): Homogenize the tissue sample in a cold buffer on ice.

  • Cell Lysis (for cultured cells): Lyse the cells using a suitable lysis buffer.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of cell lysate or tissue homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC method.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

For cleaner samples, an optional Solid Phase Extraction (SPE) step can be incorporated after protein precipitation.[6]

Part 2: LC-MS/MS Analysis

This section provides a starting point for method development. The specific column, mobile phases, and gradient may require optimization for your particular instrument and application.

Table 1: Proposed LC-MS/MS Parameters

ParameterHILIC MethodIon-Pair Reversed-Phase Method
LC Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)C18 column (e.g., 2.1 x 150 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Start with high %B, gradually decrease to elute polar analytesStart with low %B, gradually increase to elute ion-paired complexes
Flow Rate 0.3 mL/min0.2 mL/min
Column Temp. 40°C45°C
Injection Vol. 5 µL3 µL
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
MS Analysis Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for Uridine Monophosphates

The precursor ion for UMP isomers in negative ion mode is m/z 323.0. The selection of product ions should be confirmed by infusing a standard of the target analyte.

Table 2: Proposed MRM Transitions for UMP Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
This compound323.097.0[H₂PO₄]⁻
This compound323.079.0[PO₃]⁻
Uridine 3'-phosphate323.097.0[H₂PO₄]⁻
Uridine 3'-phosphate323.079.0[PO₃]⁻
Uridine 5'-phosphate323.097.0[H₂PO₄]⁻
Uridine 5'-phosphate323.079.0[PO₃]⁻

Note: Due to the high degree of structural similarity, the fragmentation patterns are expected to be very similar. Chromatographic separation is essential for differentiation.

Data Analysis and Quantification

The quantification of this compound is achieved by integrating the area under the chromatographic peak corresponding to the specific MRM transition. A calibration curve should be constructed using a certified standard of this compound at a range of concentrations. The concentration of U2P in the unknown samples is then determined by interpolating their peak areas from the calibration curve.

DataAnalysis cluster_chromatogram Chromatogram Processing cluster_calibration Calibration and Quantification TIC Total Ion Chromatogram (TIC) EIC Extracted Ion Chromatogram (EIC) for U2P MRM transition TIC->EIC Integration Peak Integration (Area Under the Curve) EIC->Integration Quantification Quantify U2P in Samples (Interpolation from Curve) Integration->Quantification Standards Analysis of U2P Standards (Known Concentrations) Curve Construct Calibration Curve (Peak Area vs. Concentration) Standards->Curve Curve->Quantification

Caption: Data analysis workflow for U2P quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the detection and quantification of this compound using LC-MS/MS. The successful implementation of this method relies on the careful optimization of chromatographic separation to resolve UMP isomers and the use of specific MRM transitions for sensitive detection. The detailed protocols for sample preparation and data analysis will enable researchers to accurately measure U2P in various biological matrices, thereby facilitating a deeper understanding of its role in cellular metabolism and disease.

References

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. National Institutes of Health. Available at: [Link]

  • Quantitative profiling of nucleotides and related phosphate-containing metabolites in cultured mammalian cells by liquid chromatography tandem electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters. Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health. Available at: [Link]

  • Sample treatment based on extraction techniques in biological matrices. PubMed. Available at: [Link]

  • Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. Available at: [Link]

  • Uridine monophosphate - Wikipedia. Wikipedia. Available at: [Link]

  • Simultaneous analysis of metabolites using LC/MS/MS (2) - nucleobases and their related compounds part 1 -. GL Sciences. Available at: [Link]

  • Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. National Institutes of Health. Available at: [Link]

  • Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. National Institutes of Health. Available at: [Link]

  • Showing metabocard for Uridine 5'-monophosphate (HMDB0000288). The Human Metabolome Database. Available at: [Link]

  • Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Uridine triphosphate - Wikipedia. Wikipedia. Available at: [Link]

  • The Role of Uridine in Health and Disease. Dove Medical Press. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]

  • Uridine Triphosphate (UTP). Laboratory Notes. Available at: [Link]

  • Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. ResearchGate. Available at: [Link]

  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Available at: [Link]

  • Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Hydrophilic interaction ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry for determination of nucleotides, nucleosides and nucleobases in Ziziphus plants. PubMed. Available at: [Link]

  • Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate. PubMed. Available at: [Link]

  • How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. ResearchGate. Available at: [Link]

  • The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. National Research Centre for Grapes. Available at: [Link]

Sources

Harnessing 2'-Modified Uridine Triphosphates for In Vitro Transcription: A Guide to Synthesizing Nuclease-Resistant and Functionally Enhanced RNA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

The enzymatic synthesis of RNA through in vitro transcription (IVT) is a cornerstone of molecular biology, enabling applications from RNA interference studies to the production of mRNA for vaccines and therapeutics.[1] A key strategy for enhancing the stability and functional properties of synthetic RNA involves the incorporation of modified nucleotides. This guide provides a detailed examination of the use of 2'-modified uridine analogues in IVT assays. We clarify the critical role of nucleoside triphosphates as the exclusive substrates for RNA polymerases and detail protocols for the efficient incorporation of 2'-modified uridines, such as 2'-O-methyl-UTP and 2'-fluoro-UTP. These modifications are instrumental in conferring nuclease resistance and modulating interactions with the cellular machinery, thereby expanding the utility of synthetic RNA for advanced research and drug development.

Introduction: The Rationale for 2'-Uridine Modification

The versatility of in vitro transcription (IVT) allows for the production of large quantities of specific RNA transcripts from a DNA template.[2] While canonical RNA is susceptible to rapid degradation by ubiquitous nucleases, chemical modifications can significantly enhance its stability and biological lifetime. Modifications at the 2'-position of the ribose sugar are particularly effective because the 2'-hydroxyl group is critical for RNA hydrolysis and is a key recognition site for many nucleases and cellular proteins.[3]

It is a fundamental principle of molecular biology that RNA polymerases exclusively use nucleoside triphosphates (NTPs) as substrates for RNA synthesis.[4] The cleavage of the high-energy pyrophosphate bond provides the energy required to form the phosphodiester backbone of the growing RNA chain.[2] Therefore, while one might encounter terms like "Uridine 2'-phosphate," it is the triphosphate form, such as 2'-O-methyluridine-5'-triphosphate (2'-OMe-UTP) or 2'-deoxy-2'-fluorouridine-5'-triphosphate (2'-F-UTP) , that serves as the actual substrate for enzymatic incorporation.

Benefits of Incorporating 2'-Modified Uridines:

  • Enhanced Nuclease Resistance: The absence or replacement of the 2'-hydroxyl group sterically hinders the approach of nucleases, dramatically increasing the half-life of the RNA molecule in biological fluids.[3][5]

  • Modulation of Immune Recognition: Modifications like pseudouridine and 2'-O-methylation can reduce the activation of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, which is crucial for therapeutic mRNA applications.[1][6]

  • Structural Stabilization: 2'-modifications can lock the ribose pucker into a specific conformation (C3'-endo), which can stabilize A-form helices and improve the binding affinity of siRNAs and aptamers.

  • Probing RNA Structure and Function: Site-specific incorporation of modified nucleotides is a powerful tool for studying RNA-protein interactions and catalytic mechanisms.[7][8]

This guide provides the scientific principles, detailed protocols, and validation methods for successfully incorporating 2'-modified uridine triphosphates into RNA transcripts using T7 RNA Polymerase.

Principle of the Method: The IVT Reaction

The IVT process is catalyzed by a DNA-dependent RNA polymerase, typically from a bacteriophage like T7, T3, or SP6. The reaction requires a linear DNA template containing a promoter specific to the polymerase, all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP or its modified analog), and a buffer system containing magnesium ions (Mg²⁺), which are essential for polymerase activity.[9][]

The polymerase binds to the double-stranded promoter sequence and initiates transcription. It then moves along the template strand, sequentially adding complementary ribonucleotides to the 3' end of the growing RNA chain, releasing pyrophosphate (PPi) with each addition.

IVT_Mechanism cluster_pre Pre-transcription Complex cluster_elongation Elongation DNA Linear DNA Template (with T7 Promoter) T7_Pol T7 RNA Polymerase Elongation_Complex Transcription Bubble T7_Pol->Elongation_Complex Binds Promoter NTPs ATP, GTP, CTP, 2'-Mod-UTP NTPs->Elongation_Complex Substrate Entry RNA Growing RNA Transcript Elongation_Complex->RNA Incorporation PPi Pyrophosphate (PPi) Elongation_Complex->PPi Release RNA->RNA

Figure 1. Mechanism of In Vitro Transcription. T7 RNA Polymerase binds the DNA template and uses NTPs to synthesize a complementary RNA transcript, releasing pyrophosphate.

The efficiency of incorporating modified NTPs can vary. While some modifications like 2'-F-UTP are readily incorporated by wild-type T7 RNA polymerase, bulkier groups like 2'-O-methyl may require engineered polymerases (e.g., Y639F mutant) for optimal yield.[3][11]

Materials and Reagents

Ensure all solutions, tips, and tubes are certified RNase-free.

  • Template DNA: Linearized plasmid DNA or a PCR product with a T7 promoter sequence, purified and quantified (100-500 ng/µL).

  • Enzyme: High-concentration T7 RNA Polymerase (e.g., 50 U/µL).

  • NTPs:

    • 100 mM solutions of ATP, CTP, GTP.

    • 100 mM solution of UTP (for control reaction).

    • 100 mM solution of 2'-deoxy-2'-fluorouridine-5'-triphosphate (2'-F-UTP) or 2'-O-methyluridine-5'-triphosphate (2'-OMe-UTP).

  • Buffers and Solutions:

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT).

    • RNase Inhibitor (e.g., 40 U/µL).

    • Nuclease-free water.

    • DNase I, RNase-free (1 U/µL).

    • RNA purification kit (e.g., column-based or magnetic beads).

    • RNA loading dye (e.g., 2x denaturing dye).

    • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Experimental Protocols

Protocol 1: Baseline IVT with Unmodified UTP

This control reaction is essential to validate the activity of the template, polymerase, and buffer system.

  • Thaw Reagents: Thaw all components on ice. Keep the enzyme and RNase inhibitor on ice at all times.

  • Assemble Reaction: In a nuclease-free microfuge tube on ice, add the following in order:

    Component Volume (µL) for 20 µL Rxn Final Concentration
    Nuclease-free Water Up to 20 µL -
    10x Transcription Buffer 2.0 µL 1x
    ATP (100 mM) 2.0 µL 10 mM
    CTP (100 mM) 2.0 µL 10 mM
    GTP (100 mM) 2.0 µL 10 mM
    UTP (100 mM) 2.0 µL 10 mM
    Template DNA (1 µg) X µL 50 µg/mL
    RNase Inhibitor 1.0 µL 2 U/µL

    | T7 RNA Polymerase | 2.0 µL | 5 U/µL |

  • Incubate: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the RNA using a suitable column-based kit or LiCl precipitation. Elute in nuclease-free water or TE buffer.

  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity via gel electrophoresis.

Protocol 2: IVT with Complete Substitution of UTP with 2'-F-UTP

This protocol is suitable for generating highly nuclease-resistant RNA. Wild-type T7 polymerase generally incorporates 2'-F-UTP efficiently.

  • Thaw Reagents: Thaw all components on ice.

  • Assemble Reaction: Set up the reaction as described in Protocol 1, but completely replace the standard UTP with 2'-F-UTP.

    ComponentVolume (µL) for 20 µL RxnFinal Concentration
    Nuclease-free WaterUp to 20 µL-
    10x Transcription Buffer2.0 µL1x
    ATP (100 mM)2.0 µL10 mM
    CTP (100 mM)2.0 µL10 mM
    GTP (100 mM)2.0 µL10 mM
    2'-F-UTP (100 mM) 2.0 µL 10 mM
    Template DNA (1 µg)X µL50 µg/mL
    RNase Inhibitor1.0 µL2 U/µL
    T7 RNA Polymerase2.0 µL5 U/µL
  • Incubate, Digest, and Purify: Follow steps 3-6 from Protocol 1. Note that yields may be slightly lower than with unmodified NTPs.

  • Note on 2'-OMe-UTP: If using 2'-OMe-UTP, the reaction yield may be significantly lower with wild-type T7 polymerase. For optimal results, use a mutant T7 RNA polymerase (e.g., Y639F) and follow the manufacturer's recommended protocol, which may include altered buffer conditions or incubation times.

Quality Control and Data Analysis

Proper validation of the IVT product is critical for downstream applications.

Transcript Yield and Integrity
  • Spectrophotometry: Use a UV-Vis spectrophotometer to determine the RNA concentration (A260) and purity (A260/A280 and A260/A230 ratios). Pure RNA should have A260/A280 ≈ 2.0 and A260/A230 > 2.0.

  • Denaturing Gel Electrophoresis: Run 100-200 ng of the purified RNA on a denaturing agarose (e.g., formaldehyde) or polyacrylamide (e.g., TBE-Urea) gel. A successful reaction will show a sharp, distinct band at the expected size. Smearing below the main band may indicate degradation or premature termination.

Verification of Modified Nucleotide Incorporation

Confirming that the 2'-modified uridine was incorporated requires more advanced techniques.[12]

  • Enzymatic Digestion: Digest the purified RNA transcript down to its constituent nucleosides using a mixture of nucleases, such as Nuclease P1 followed by bacterial alkaline phosphatase.[12]

  • LC-MS Analysis: Analyze the resulting nucleoside mixture using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram and mass spectra to standards for canonical (U) and modified (2'-F-U or 2'-OMe-U) uridine, you can confirm and quantify the incorporation of the modification.

QC_Workflow cluster_ivt Synthesis cluster_qc1 Basic QC cluster_qc2 Advanced QC (Confirmation of Modification) IVT Perform IVT (Protocol 1 or 2) Purify Purify RNA IVT->Purify Quant Quantify (A260) Purify->Quant Gel Denaturing Gel Electrophoresis Purify->Gel Digest Enzymatic Digestion to Nucleosides Purify->Digest Result1 Result1 Gel->Result1 Assess Integrity & Size LCMS LC-MS Analysis Digest->LCMS Result2 Result2 LCMS->Result2 Confirm & Quantify Incorporation

Figure 2. Quality control workflow for analyzing in vitro transcribed RNA containing 2'-modified uridine.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No RNA Yield - Inactive enzyme or degraded reagents.- Poor quality or incorrect concentration of DNA template.- Presence of RNase contamination.- Use fresh reagents and a new aliquot of enzyme.- Re-purify and quantify the DNA template. Ensure it is fully linearized.- Use certified RNase-free materials; add more RNase inhibitor.
Low Yield with Modified NTPs - Inhibition of wild-type polymerase by the modified NTP (esp. 2'-OMe-UTP).- Suboptimal Mg²⁺ or NTP concentration.- Use an engineered T7 RNA polymerase designed for modified NTPs.- Optimize the reaction by titrating Mg²⁺ and NTP concentrations.- Increase incubation time (e.g., up to 6 hours or overnight).
Incomplete or Truncated Transcripts - Template contains a T7 terminator sequence.- Low concentration of one or more NTPs.- High Mg²⁺ concentration leading to precipitation.- Use a template lacking strong terminator sequences.- Ensure all NTPs are at the correct final concentration.- Re-evaluate the buffer composition; avoid freeze-thaw cycles.
Smearing on Gel - RNA degradation by RNases.- Template degradation.- Maintain a strict RNase-free environment.- Check the integrity of the DNA template on an agarose gel before the IVT reaction.

Conclusion

The incorporation of 2'-modified uridine triphosphates is a powerful and accessible method for generating functionally superior RNA molecules. By understanding the enzymatic requirement for a triphosphate substrate and applying the robust protocols outlined here, researchers can produce highly stable and biologically active RNA for a wide array of applications, from fundamental structural studies to the development of next-generation RNA therapeutics. Rigorous quality control, including verification of modification incorporation, is essential to ensure the reliability and reproducibility of downstream experimental results.

References

  • Conrad, F., et al. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 23(11), 1845–1853. [Link]

  • Krupp, G. (1988). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 16(21), 10267–10280. [Link]

  • Moon, S. L., & Staley, J. P. (2011). In Vitro Transcription of Modified RNAs. In Methods in Molecular Biology (Vol. 703, pp. 67–82). Humana Press. [Link]

  • Masaki, Y., et al. (2016). Enzymatic synthesis and reverse transcription of RNAs incorporating 2′-O-carbamoyl uridine triphosphate. Chemical Communications, 52(84), 12491–12494. [Link]

  • Lin, L., & Latham, M. P. (2016). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 66, 9.6.1–9.6.28. [Link]

  • Promega Corporation. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections Blog. [Link]

  • Alom, K. M., et al. (2024). Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. ACS Chemical Biology. [Link]

  • Krienke, C., et al. (2021). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. Scientific Reports, 11(1), 7913. [Link]

  • Gholamalipour, Y., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Bioengineering and Biotechnology, 11, 1308962. [Link]

  • Vaidyanathan, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]

  • Pathmasiri, W., et al. (2004). Synthesis and Transcription Studies on 5'-triphosphates Derived From 2'-C-branched-uridines: 2'-homouridine-5'-triphosphate Is a Substrate for T7 RNA Polymerase. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 849-863. [Link]

  • Wikipedia. (n.d.). Uridine triphosphate. Wikipedia, The Free Encyclopedia. [Link]

  • RayBiotech. (n.d.). Uridine. Product Page. [Link]

  • Biology Online. (2021). Uridine triphosphate Definition and Examples. Biology Online Dictionary. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Foundational Role of Uridine Triphosphate in Cellular Processes and Biotechnology. Article. [Link]

  • Forrester, T., & Williams, C. A. (1981). Vasoconstrictor effects of uridine and its nucleotides and their inhibition by adenosine. Journal of Physiology, 316, 29P-30P. [Link]

  • baseclick GmbH. (n.d.). Uridine 5'-triphosphate (UTP). Product Page. [Link]

  • Liu, G., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1353136. [Link]

  • dos Santos, D. M., et al. (2010). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Archives of Biochemistry and Biophysics, 497(1-2), 35-42. [Link]

  • Science.gov. (n.d.). uridine triphosphate: Topics by Science.gov. Topic Search. [Link]

Sources

Application Notes and Protocols for Site-Specific Enzymatic Ligation of Uridine 2'-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2'-Phosphate in RNA Biology

The precise, site-specific modification of RNA is a cornerstone of modern molecular biology, enabling deep interrogation of RNA structure, function, and dynamics.[1] While the majority of enzymatic RNA manipulations focus on the canonical 3' and 5' termini, the 2'-hydroxyl group of the ribose sugar and its phosphorylated derivatives represent a unique nexus of regulatory and structural information. The presence of a 2'-phosphate (2'-PO₄) at a ligation junction is not merely a chemical curiosity; it is a hallmark of specific biological pathways, most notably tRNA splicing in fungi and plants.[2][3][4][5] In these organisms, the ligation of tRNA exons, following intron removal, results in a 2'-phosphomonoester, 3',5'-phosphodiester linkage.[4][6] This unique chemical feature necessitates a dedicated enzymatic activity for its removal to ensure the proper function of the mature tRNA.[2][4]

The ability to enzymatically create this specific linkage in a controlled, site-specific manner offers a powerful tool for researchers. It allows for the synthesis of RNA molecules that mimic biological intermediates, enabling the study of enzymes involved in RNA processing and repair. Furthermore, the introduction of a 2'-phosphate can serve as a unique chemical handle for the site-specific attachment of probes, labels, or therapeutic moieties.

These application notes provide a comprehensive guide to the principles and protocols for the site-specific enzymatic ligation of RNA to generate a uridine 2'-phosphate at the ligation junction. We will delve into the enzymatic machinery capable of this unique reaction, provide detailed experimental protocols, and discuss the analytical methods required to validate the ligation product.

The Enzymatic Machinery: Beyond Canonical Ligases

Standard RNA ligases, such as T4 RNA Ligase 1, primarily catalyze the formation of a 3',5'-phosphodiester bond between a 3'-hydroxyl (3'-OH) and a 5'-phosphate (5'-PO₄) terminus.[7][8][9][10] The site-specific generation of a 2'-phosphate at the ligation junction requires a different class of enzymes with a distinct mechanism. The key players in this process are the tRNA ligases found in yeast and plants, such as Arabidopsis thaliana tRNA ligase (AtRNL).[2][3][11]

The Mechanism of tRNA Ligase: A Multi-functional Enzyme

Fungal and plant tRNA ligases are remarkable multi-functional enzymes that perform a series of reactions to heal and seal the tRNA exons after intron excision.[2][4][5] The process begins with tRNA halves bearing a 2',3'-cyclic phosphate at the 3' end of the 5' exon and a 5'-hydroxyl at the 5' end of the 3' exon.[2][11] The tRNA ligase then proceeds through the following key steps:

  • Cyclic Phosphodiesterase (CPD) Activity: The enzyme first hydrolyzes the 2',3'-cyclic phosphate to a 2'-phosphate and a 3'-hydroxyl.[2][4]

  • Kinase Activity: The 5'-hydroxyl of the other tRNA half is phosphorylated to a 5'-phosphate.[2][4]

  • Ligation (Sealing) Activity: The ligase then catalyzes the joining of the newly formed 3'-OH and 5'-PO₄ termini, resulting in a standard 3',5'-phosphodiester bond, but with the 2'-phosphate retained at the ligation junction.[2][3][4]

This inherent mechanism of tRNA ligases is what allows for the specific incorporation of a 2'-phosphate at the ligation site.

Visualizing the Workflow: Enzymatic Generation of a 2'-Phosphate Linkage

Enzymatic_Ligation_Workflow cluster_substrates Starting Substrates cluster_enzyme Enzymatic Steps cluster_products Products RNA_Acceptor Acceptor RNA (e.g., Uridine-ending fragment with 2',3'-cyclic phosphate) tRNA_Ligase Plant/Fungal tRNA Ligase (e.g., AtRNL) RNA_Acceptor->tRNA_Ligase 1. CPD Activity: 2',3'-cyclic phosphate -> 2'-PO4, 3'-OH RNA_Donor Donor RNA (5'-OH terminus) RNA_Donor->tRNA_Ligase 2. Kinase Activity: 5'-OH -> 5'-PO4 Ligated_RNA Ligated RNA with This compound Junction tRNA_Ligase->Ligated_RNA 3. Ligation: Forms 3',5'-phosphodiester bond Byproducts AMP + PPi tRNA_Ligase->Byproducts

Caption: Workflow for site-specific ligation generating a 2'-phosphate junction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enzymatic ligation of an RNA molecule to generate a this compound at the ligation junction using a plant tRNA ligase as the model enzyme.

Protocol 1: Preparation of RNA Substrates

The success of the ligation reaction is critically dependent on the quality and correct terminal modifications of the RNA substrates.

A. Acceptor RNA with a Terminal Uridine 2',3'-Cyclic Phosphate:

  • Synthesis: The acceptor RNA, with a uridine at its 3' terminus, can be chemically synthesized or generated by in vitro transcription followed by enzymatic treatment to create the 2',3'-cyclic phosphate.

  • Enzymatic Generation of 2',3'-Cyclic Phosphate:

    • Cleavage of a larger precursor RNA with a specific ribozyme (e.g., hammerhead or hairpin ribozyme) can yield a 2',3'-cyclic phosphate terminus.

    • Alternatively, treatment of a 3'-phosphorylated RNA with an RNA 3'-phosphate cyclase (e.g., RtcA) can generate the cyclic phosphate end.[12]

  • Purification: The acceptor RNA should be purified by denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.

B. Donor RNA with a 5'-Hydroxyl Terminus:

  • Synthesis: The donor RNA can be chemically synthesized without a 5'-phosphate or generated by in vitro transcription. Standard in vitro transcription reactions yield a 5'-triphosphate, which must be removed.

  • Dephosphorylation: Treat the in vitro transcribed RNA with a phosphatase (e.g., Calf Intestinal Phosphatase, CIP) to remove the 5'-triphosphate, resulting in a 5'-hydroxyl terminus.

  • Purification: Purify the dephosphorylated donor RNA by denaturing PAGE.

Protocol 2: Enzymatic Ligation Reaction

This protocol is adapted from methodologies described for Arabidopsis thaliana tRNA ligase.[11]

Reaction Components:

ComponentStock ConcentrationFinal ConcentrationVolume (for 20 µL reaction)
Acceptor RNA (with 2',3'-cyclic phosphate)10 µM500 nM1 µL
Donor RNA (with 5'-OH)10 µM500 nM1 µL
tRNA Ligase (e.g., AtRNL)1 µM50 nM1 µL
10X Ligation Buffer10X1X2 µL
ATP10 mM1 mM2 µL
GTP10 mM1 mM2 µL
Nuclease-free Water--11 µL
Total Volume 20 µL

10X Ligation Buffer Composition:

  • 500 mM Tris-HCl (pH 8.0)

  • 100 mM MgCl₂

  • 100 mM DTT

  • 1 mg/mL BSA

Ligation Procedure:

  • Combine the acceptor RNA, donor RNA, and nuclease-free water in a sterile microcentrifuge tube.

  • Heat the mixture to 65°C for 5 minutes, then cool to room temperature to denature and refold the RNA.

  • Add the 10X Ligation Buffer, ATP, and GTP. Mix gently.

  • Add the tRNA ligase to initiate the reaction.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of 2X RNA loading dye (containing formamide and EDTA).

  • Heat the sample at 95°C for 5 minutes before analysis.

Protocol 3: Analysis and Validation of the Ligation Product

A self-validating system is crucial to confirm the successful ligation and the presence of the 2'-phosphate at the junction.

A. Denaturing PAGE Analysis:

  • Run the ligation reaction on a denaturing (urea) polyacrylamide gel of an appropriate percentage to resolve the starting materials and the ligated product.

  • Visualize the RNA by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if radiolabeled substrates were used.

  • A successful ligation will be indicated by the appearance of a band corresponding to the size of the ligated product and a decrease in the intensity of the substrate bands.

B. Verification of the 2'-Phosphate Junction:

The presence of the 2'-phosphate at the ligation junction can be confirmed by its effect on downstream enzymatic reactions, particularly reverse transcription.[11]

  • Purify the Ligated RNA: Excise the band corresponding to the ligated product from the PAGE gel and elute the RNA.

  • Reverse Transcription Assay:

    • Set up two reverse transcription reactions using the purified ligated RNA as a template and a primer complementary to the 3' end of the ligated product.

    • In one reaction, treat the ligated RNA with a 2'-phosphotransferase (e.g., Tpt1) prior to adding the reverse transcriptase. Tpt1 will specifically remove the 2'-phosphate.[2][4]

    • In the second reaction, omit the Tpt1 treatment.

  • Analysis:

    • Analyze the reverse transcription products by PCR and subsequent gel electrophoresis.

    • Efficient reverse transcription and amplification should only be observed in the sample treated with Tpt1, as the 2'-phosphate at the ligation junction will block the progression of the reverse transcriptase.[11] This differential result provides strong evidence for the presence of the 2'-phosphate at the ligation junction.

Visualizing the Validation Process

Validation_Workflow cluster_conditions Experimental Conditions Ligated_Product Purified Ligated RNA (with 2'-PO4 junction) Condition_A Condition A: + Tpt1 (2'-phosphotransferase) Ligated_Product->Condition_A Condition_B Condition B: - Tpt1 Ligated_Product->Condition_B RT_A Reverse Transcriptase Proceeds through junction Condition_A->RT_A Reverse Transcription RT_B Reverse Transcriptase Blocked at 2'-PO4 junction Condition_B->RT_B Reverse Transcription PCR_A Result: PCR Product (Successful Amplification) RT_A->PCR_A PCR Amplification PCR_B Result: No PCR Product RT_B->PCR_B PCR Amplification

Caption: Validation workflow for the 2'-phosphate ligation junction.

Causality Behind Experimental Choices

  • Choice of Enzyme: The selection of a plant or fungal tRNA ligase is non-negotiable as these are the enzymes known to naturally produce a 2'-phosphate at the ligation junction as part of their mechanism.[2][3][5] Standard T4 RNA ligases are unsuitable for this purpose.[11]

  • Substrate Termini: The use of a 2',3'-cyclic phosphate on the acceptor RNA and a 5'-OH on the donor RNA is dictated by the substrate specificity of the tRNA ligase's multiple enzymatic activities.[2][11] These specific termini are required to engage the CPD and kinase domains of the enzyme, respectively, to prepare the ends for ligation.

  • Validation by Reverse Transcriptase Blockage: The 2'-phosphate group is a bulky, negatively charged moiety that sterically hinders the active site of reverse transcriptase, causing the enzyme to stall.[11] This predictable blockage provides a robust and functional assay to confirm the presence of the modification at the specific ligation site. The subsequent removal of this block by the specific enzyme Tpt1 adds another layer of validation.

Conclusion and Future Applications

The site-specific enzymatic generation of a this compound linkage is a sophisticated technique that opens up new avenues for RNA research. By mimicking key intermediates in tRNA splicing, this methodology allows for the detailed biochemical characterization of RNA processing enzymes. For drug development professionals, the ability to introduce a unique and stable modification at a specific site in an RNA therapeutic could lead to novel strategies for drug delivery, stability, and target engagement. As our understanding of the diverse roles of RNA modifications continues to grow, the precise tools to synthesize these modified RNAs will become increasingly indispensable.

References

  • Englander, L., & Shuman, S. (2013). A kinetic framework for tRNA ligase and enforcement of a 2'-phosphate requirement for ligation highlights the design logic of an RNA repair machine. RNA, 19(5), 659–669. [Link]

  • Chakravarty, A. K., & Shuman, S. (2012). Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions. Journal of Biological Chemistry, 287(43), 35847–35854. [Link]

  • Chakravarty, A. K., & Shuman, S. (2012). The sequential 2′,3′-cyclic phosphodiesterase and 3′-phosphate/5′-OH ligation steps of the RtcB RNA splicing pathway are GTP-dependent. Nucleic Acids Research, 40(19), 9776–9786. [Link]

  • Nilsen, T. W. (2013). Site-specific labeling of RNA. Cold Spring Harbor Protocols, 2013(3), pdb.prot072918. [Link]

  • Tanaka, N., & Shuman, S. (2011). RtcB is a new type of RNA ligase that seals 3′-phosphate and 5′-hydroxyl ends. Proceedings of the National Academy of Sciences, 108(51), 20466–20471. [Link]

  • Remus, B. S., & Shuman, S. (2013). A kinetic framework for tRNA ligase and enforcement of a 2'-phosphate requirement for ligation highlights the design logic of an RNA repair machine. RNA, 19(5), 659-69. [Link]

  • Wikipedia contributors. (2023, December 29). RTCB. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Yates, T. A., & Schwer, B. (2011). Capture and sequence analysis of RNAs with terminal 2′,3′-cyclic phosphates. RNA, 17(11), 1947–1956. [Link]

  • Konarska, M. M., Filipowicz, W., & Gross, H. J. (1982). RNA ligation via 2'-phosphomonoester, 3',5'-phosphodiester linkage: requirement of 2',3'-cyclic phosphate termini and involvement of a 5'-hydroxyl polynucleotide kinase. Proceedings of the National Academy of Sciences, 79(5), 1474–1478. [Link]

  • MCLAB. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase). Retrieved from [Link]

  • Remus, B. S., & Shuman, S. (2023). Characterization of tRNA splicing enzymes RNA ligase and tRNA 2′-phosphotransferase from the pathogenic fungi Mucorales. RNA, 29(10), 1500-1512. [Link]

  • Liu, F., & Pan, T. (2022). Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies. Accounts of Chemical Research, 55(1), 69-80. [Link]

  • Nandakumar, J., & Shuman, S. (2004). The C-terminal domain of T4 RNA ligase 1 confers specificity for tRNA repair. Journal of Biological Chemistry, 279(36), 37950-37958. [Link]

  • Jasinski, D., & Jäschke, A. (2019). Site‐specific orthogonal double labeling of an endogenous RNA of interest using nucleotidyl and Tenofovir transferase ribozymes. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]

  • Pinzauti, D., & Dieter, P. (2024). High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation. Journal of the American Chemical Society, 146(12), 8567–8575. [Link]

  • Shuman, S. (2013). RNA ligases and RNA repair. Memorial Sloan Kettering Cancer Center. [Link]

  • Zhang, L., et al. (2017). Site-specific covalent labeling of large RNAs with nanoparticles empowered by expanded genetic alphabet transcription. Proceedings of the National Academy of Sciences, 114(24), E4693-E4702. [Link]

  • Popow, J., & Shuman, S. (2011). Structure-guided mutational analysis of T4 RNA ligase 1. RNA, 17(10), 1830–1841. [Link]

  • Kim, H. J., et al. (2012). Site-specific labeling of RNA by combining genetic alphabet expansion transcription and copper-free click chemistry. Nucleic Acids Research, 40(20), e158. [Link]

  • Pinzauti, D., & Dieter, P. (2024). High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation. Journal of the American Chemical Society, 146(12), 8567–8575. [Link]

  • Pinzauti, D., & Dieter, P. (2022). High-Fidelity Templated Ligation of RNA via 2′,3′-cyclic Phosphate. ChemRxiv. [Link]

  • Goldfarb, D., & Breaker, R. R. (2023). A ribozyme ligase that requires a 3′ terminal phosphate on its RNA substrate. bioRxiv. [Link]

  • Nandakumar, J., & Shuman, S. (2004). RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2. Journal of Biological Chemistry, 279(30), 31372-31382. [Link]

  • Pinzauti, D., & Dieter, P. (2024). (PDF) High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation. ResearchGate. [Link]

  • Inspiralis. (n.d.). T4 RNA Ligase 2. Retrieved from [Link]

  • Plessy, C., et al. (2010). Four Methods of Preparing mRNA 5′ End Libraries Using the Illumina Sequencing Platform. PLOS ONE, 5(12), e15098. [Link]

  • Dueck, A., et al. (2020). Ligation of 2', 3'-cyclic phosphate RNAs for the identification of microRNA binding sites. FEBS Letters, 594(20), 3415-3427. [Link]

  • Armbruster, D. A., & Pry, T. (2008). A practical guide to validation and verification of analytical methods in the clinical laboratory. Clinical Biochemistry, 41(13), 1033-1043. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Uridine 2'-Phosphate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ribonucleotide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the chemical synthesis of Uridine 2'-phosphate (2'-UMP). Achieving high yields of this specific isomer is notoriously difficult due to the inherent reactivity of the vicinal 2'- and 3'-hydroxyl groups on the ribose sugar. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to address common issues and enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the primary reason for low yields in 2'-UMP synthesis?

A1: The principal challenge is the lack of regioselectivity during the phosphorylation step. The ribose moiety of uridine has three hydroxyl groups (2', 3', and 5') with similar reactivity. Direct phosphorylation of unprotected uridine inevitably leads to a mixture of products, including 2'-UMP, 3'-UMP, 5'-UMP, the 2',3'-cyclic monophosphate, and various di- and tri-phosphorylated species.[1] The desired 2'-isomer is often a minor product, making purification arduous and significantly lowering the isolated yield.

Q2: Is a protecting-group-free synthesis of 2'-UMP feasible for high yields?

A2: While some "one-pot" and protection-free methods exist, particularly in the context of prebiotic chemistry, they generally do not provide high yields of a specific isomer like 2'-UMP.[1][2] These methods often rely on specific catalysts or environmental conditions (e.g., drying/evaporation cycles) that favor phosphorylation but offer poor regiocontrol, typically resulting in a mixture of monophosphates and cyclic intermediates.[1] For preparative scale and high purity, a robust protecting group strategy is indispensable.

Q3: What are the most common and difficult-to-separate byproducts?

A3: The most problematic byproducts are the structural isomers: Uridine 3'-monophosphate (3'-UMP) and Uridine 2',3'-cyclic monophosphate (2',3'-cUMP). Due to their identical mass and similar charge-to-mass ratios, they co-elute in many chromatographic systems, complicating purification. The 5'-UMP isomer is generally easier to separate due to the different reactivity and steric environment of the primary 5'-hydroxyl group.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during 2'-UMP synthesis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of low yield.

TroubleshootingWorkflow start Low Yield of 2'-UMP diag1 Poor Regioselectivity (Isomer Mixture Observed) start->diag1 diag2 Incomplete Reaction (Starting Material Remains) start->diag2 diag3 Product Degradation (Unidentified Byproducts) start->diag3 diag4 Purification Loss (Low Recovery after Chromatography) start->diag4 sol1 Implement/Optimize Protecting Group Strategy diag1->sol1 Cause: Unprotected 3'-/5'-OH sol2 Re-evaluate Phosphorylating Agent & Conditions diag1->sol2 Cause: Agent promotes cyclization diag2->sol2 Cause: Insufficient reactivity sol5 Verify Reagent Quality & Anhydrous Conditions diag2->sol5 Cause: Reagent degradation/moisture diag3->sol2 Cause: Unstable intermediates sol3 Optimize Deprotection Conditions diag3->sol3 Cause: Harsh deprotection (e.g., acid) sol4 Optimize Purification Protocol (e.g., Gradient, Resin) diag4->sol4 Cause: Poor isomer separation

Caption: Troubleshooting decision tree for low-yield 2'-UMP synthesis.

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Formed

Q: My post-reaction analysis (HPLC/³¹P-NMR) shows multiple signals corresponding to 2'-UMP, 3'-UMP, and 2',3'-cUMP. How can I improve selectivity for the 2'-isomer?

A: This is the most common failure mode. The solution lies in a robust protecting group strategy to ensure only the 2'-hydroxyl is available for phosphorylation.

Causality: The 2'- and 3'-hydroxyls form a cis-diol, making them sterically and electronically similar. Without protection, any phosphorylating agent will attack both positions, as well as the more sterically accessible 5'-hydroxyl.

Solution: Implement a Sequential Protection Strategy.

The most reliable method involves selectively protecting the 5'- and 3'-hydroxyl groups before introducing the phosphate moiety. A typical workflow is outlined below.

SynthesisWorkflow uridine Uridine p1 5'-O-Protection (e.g., DMTr-Cl) uridine->p1 s1 5'-O-DMTr-Uridine p1->s1 p2 3'-O-Protection (e.g., TBDMS-Cl) s1->p2 s2 3'-O-TBDMS, 5'-O-DMTr-Uridine p2->s2 p3 2'-O-Phosphorylation s2->p3 s3 Protected 2'-UMP Derivative p3->s3 p4 Deprotection s3->p4 s4 This compound p4->s4

Caption: A generalized protecting group strategy for selective 2'-phosphorylation.

Recommended Protecting Groups:

Hydroxyl GroupProtecting GroupAbbreviationDeprotection ConditionsKey Considerations
5'-OH 4,4'-DimethoxytritylDMTrMild acid (e.g., 3% TCA or 80% Acetic Acid)Standard for 5'-protection; allows for monitoring by color and easy purification on silica.[3]
3'-OH tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF, HF-Pyridine)Offers good stability but requires an orthogonal deprotection step. Ensure complete reaction to avoid phosphorylation of any remaining free 3'-OH.
3'-OH 2-cyanoethyl-Mild baseOften used in phosphoramidite chemistry for phosphate protection itself, but can be adapted for hydroxyl protection.

Experimental Protocol: Selective 2'-Phosphorylation

This protocol provides a generalized framework. Stoichiometry and reaction times must be optimized for your specific substrates.

  • 5'-O-Protection:

    • Dissolve uridine in anhydrous pyridine.

    • Cool to 0 °C and add 4,4'-dimethoxytrityl chloride (DMTr-Cl) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench with methanol, evaporate the solvent, and purify the resulting 5'-O-DMTr-uridine by silica gel chromatography.

  • 3'-O-Protection:

    • Dissolve 5'-O-DMTr-uridine in anhydrous DMF.

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).

    • Stir at room temperature for 8-12 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify by silica gel chromatography.

  • 2'-O-Phosphorylation:

    • Dissolve the fully protected uridine in anhydrous dichloromethane under an argon atmosphere.

    • Cool to 0 °C. Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, followed by an activator like tetrazole.[4]

    • After 1-2 hours, perform an in-situ oxidation step using an oxidizing agent like tert-butyl hydroperoxide or iodine/water.

    • Quench the reaction and purify the protected phosphotriester intermediate.

  • Deprotection:

    • First, remove the 2-cyanoethyl group from the phosphate using concentrated ammonia.

    • Second, remove the TBDMS group using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).

    • Finally, remove the 5'-DMTr group with 80% aqueous acetic acid.

    • Purify the final this compound product using anion-exchange chromatography.

Issue 2: Formation of 2',3'-Cyclic UMP

Q: I observe a significant amount of the 2',3'-cyclic monophosphate byproduct, even when using a protecting group strategy. What is the cause?

A: The formation of the 2',3'-cyclic phosphate is often a result of the phosphorylation chemistry itself or premature/partial deprotection.

Causality:

  • Phosphorylating Agent: Highly reactive phosphorylating agents like phosphorus oxychloride (POCl₃) can react with a free 2'-OH, but the resulting dichlorophosphate intermediate is highly susceptible to intramolecular attack by the neighboring 3'-OH, leading to cyclization.

  • Neighboring Group Participation: During deprotection or subsequent reaction steps, if the 2'-phosphate group is activated, the adjacent 3'-hydroxyl can act as an intramolecular nucleophile, forming the cyclic intermediate. This is particularly common under basic conditions.

Solutions:

  • Choose a Milder Phosphorylating Agent: Phosphoramidite chemistry, as described in the protocol above, offers a more controlled, stepwise approach to building the phosphate group, which minimizes side reactions like cyclization.[4]

  • Control Deprotection pH: During the removal of protecting groups, carefully control the pH. Avoid strongly basic conditions after the phosphate group has been installed and the 3'-OH is free, as this can promote cyclization.

  • Consider a Boron-Containing Analogue Synthesis Route: For certain applications, synthesis of a uridine 2',3'-cyclic H-phosphonate intermediate, followed by boronation, can yield a stable 2',3'-cyclic boranophosphate.[5] This method provides an alternative route that can be controlled to avoid the standard phosphate cyclization.

Issue 3: Low Recovery After Purification

Q: My crude reaction shows a promising yield, but I lose most of my product during purification. How can I improve recovery?

A: This typically points to a suboptimal chromatography method that fails to resolve the 2'-UMP from its 3'-isomer and other charged impurities.

Causality: The 2'- and 3'-isomers of UMP have nearly identical physical properties. Their separation requires a high-resolution technique capable of distinguishing subtle structural differences.

Solution: Optimize Anion-Exchange Chromatography.

Anion-exchange chromatography is the gold standard for purifying nucleotides.[6] It separates molecules based on the strength of their interaction with a positively charged stationary phase, which is influenced by the number and accessibility of phosphate groups.

Protocol 2: Anion-Exchange Chromatography for UMP Isomer Separation

  • Column and Resin: Use a strong anion-exchange resin like DEAE-Sephadex A-25 or Q-Sepharose. Pack a column to an appropriate bed volume for your reaction scale.

  • Buffer System:

    • Buffer A: 10 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

    • Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.

    • Note: TEAB is volatile and can be easily removed by lyophilization after collection.

  • Sample Loading:

    • Dissolve your crude, deprotected sample in a minimal volume of Buffer A.

    • Ensure the pH is neutral to basic (~7.5-8.0) to ensure the phosphate groups are deprotonated and will bind to the column.

    • Load the sample onto the column equilibrated with Buffer A.

  • Elution Gradient:

    • Wash the column with 2-3 column volumes of Buffer A to remove unbound impurities (e.g., unprotected uridine).

    • Apply a long, shallow linear gradient from 0% to 50% Buffer B over 20-30 column volumes. This is the critical step for separating isomers.

    • The expected elution order is typically 5'-UMP, followed by 2'-UMP, and then 3'-UMP, although this can vary. 2'- and 3'-UMP often elute very close together.

    • Finally, wash the column with 100% Buffer B to elute any di- or tri-phosphorylated species.

  • Analysis and Pooling:

    • Collect small fractions and analyze them by HPLC or UV-Vis spectroscopy (at 260 nm).

    • Pool the fractions containing the pure 2'-UMP.

    • Remove the TEAB buffer by repeated lyophilization (co-evaporating with water may be necessary).

References

  • Gull, M., et al. (2021). Silicate-, Magnesium Ion-, and Urea-Induced Prebiotic Phosphorylation of Uridine via Pyrophosphate; Revisiting the Hot Drying Water Pool Scenario. Life (Basel). Available at: [Link]

  • Zhang, H., et al. (2014). Phosphorylation of uridine and cytidine by uridine-cytidine kinase. Journal of Biotechnology. Available at: [Link]

  • van Rompay, A. R., et al. (2001). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology. Available at: [Link]

  • Lada, A. G., et al. (2017). The Balancing Act of Ribonucleotides in DNA. Trends in Genetics. Available at: [Link]

  • Wild, F., et al. (2023). A selective and atom-economic rearrangement of uridine by cascade biocatalysis for production of pseudouridine. Nature Communications. Available at: [Link]

  • Cafferty, B. J., et al. (2019). Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols. Scientific Reports. Available at: [Link]

  • Williams, J. S., & Kunkel, T. A. (2014). How the misincorporation of ribonucleotides into genomic DNA can be both harmful and helpful to cells. Nucleic Acids Research. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers (Basel). Available at: [Link]

  • Ueno, Y., et al. (2000). Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate. Nucleic Acids Research. Available at: [Link]

  • Lujan, S. A., et al. (2016). Processing ribonucleotides incorporated during eukaryotic DNA replication. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Vita, A., & Magni, G. (1983). A one-step procedure for the purification of uridine phosphorylase from Escherichia coli. Analytical Biochemistry. Available at: [Link]

  • Clausen, A. R., et al. (2015). Ribonucleotides in DNA: Origins, repair and consequences. DNA Repair. Available at: [Link]

  • Paquette, W. D., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry. Available at: [Link]

  • Elling, L., et al. (2021). Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. ChemBioEng Reviews. Available at: [Link]

  • Nam, I., et al. (2017). Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Schrols, G. S., & Imperiali, B. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Connolly, B. A., & Potter, B. V. (1986). Synthesis of two diastereoisomeric P-nitrophenyl phosphodiesters of 2',3'-secouridine and their affinity for phosphodiesterases. Biochemical Journal. Available at: [Link]

  • Wikipedia contributors. (2023). Uridine triphosphate. Wikipedia. Available at: [Link]

  • Huang, Z., et al. (2005). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. Organic Letters. Available at: [Link]

  • Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Kim, H., & Lee, J. (2021). A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. Tetrahedron Letters. Available at: [Link]

  • Nakayama, K., et al. (1971). Method for purifying uridine di and triphosphate. Google Patents (DE1770053A1).
  • Nick McElhinny, S. A., et al. (2010). Genome instability due to ribonucleotide incorporation into DNA. Nature Chemical Biology. Available at: [Link]

  • Kumar, G., et al. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Xing, H., et al. (2013). A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin. Journal of Chromatography A. Available at: [Link]

Sources

Technical Support Center: Uridine Phosphate Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving Uridine 2'-phosphate and its positional isomers (3'- and 5'-monophosphate) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of nucleotide analysis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve robust and reproducible separations.

The separation of uridine monophosphate (UMP) isomers is a significant analytical challenge due to their identical mass and charge, and very similar structures and physicochemical properties. The only difference lies in the position of the phosphate group on the ribose sugar, leading to subtle variations in polarity and interaction with the stationary phase. Achieving baseline resolution requires careful method development and a systematic approach to troubleshooting.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound and its isomers.

Q1: My uridine phosphate isomers are co-eluting or showing very poor resolution. What is the first thing I should check?

A1: Re-evaluate Your Chromatography Mode.

The choice of separation mode is the most critical factor for resolving positional isomers of nucleotides. If you are experiencing complete co-elution, your current method may not have the necessary selectivity.

  • The Challenge of Reversed-Phase (RP-HPLC): Standard C18 columns primarily separate compounds based on hydrophobicity. Since the UMP isomers have nearly identical hydrophobicity, they are notoriously difficult to resolve under simple reversed-phase conditions, often eluting together near the solvent front[1][2].

  • Initial Action: Confirm your column and mobile phase are appropriate for polar, anionic analytes. If using a standard C18 column with a simple water/acetonitrile gradient, you will likely need to modify your approach significantly.

Logical Workflow for Method Re-evaluation

Start Poor Resolution of UMP Isomers Mode Which HPLC mode are you using? Start->Mode RP Standard Reversed-Phase (e.g., C18) Mode->RP RP IP_RP Ion-Pair RP-HPLC Mode->IP_RP IP-RP HILIC HILIC Mode->HILIC HILIC AEX Anion-Exchange (AEX) Mode->AEX AEX RP_Action Action: Introduce Ion-Pairing Reagent or Switch to HILIC/AEX RP->RP_Action IP_RP_Action Action: Optimize Ion-Pair Concentration, Mobile Phase pH, and Temperature IP_RP->IP_RP_Action HILIC_Action Action: Optimize Water Content, Buffer Concentration, and pH HILIC->HILIC_Action AEX_Action Action: Optimize Salt Gradient, Buffer pH, and Flow Rate AEX->AEX_Action

Caption: Initial troubleshooting decision tree for poor UMP isomer resolution.

Q2: I'm using Ion-Pair Reversed-Phase HPLC, but my peaks are tailing and resolution is still not optimal. How can I improve this?

A2: Fine-tune the Ion-Pairing Conditions and Mobile Phase pH.

Ion-pair chromatography is a powerful technique for retaining and separating charged analytes like uridine phosphates on a reversed-phase column[3][4][5]. A positively charged ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase. It forms a neutral complex with the negatively charged phosphate groups, allowing for retention on the C18 stationary phase. However, success hinges on optimizing several parameters.

Causality Behind Peak Tailing in IP-RP:

  • Insufficient Ion-Pair Concentration: If the concentration of the ion-pairing reagent is too low, the equilibrium between paired and unpaired UMP molecules on the stationary phase can be slow, leading to tailing.

  • Secondary Interactions: The silica backbone of some C18 columns can have exposed, acidic silanol groups. These can interact electrostatically with any un-paired analytes, causing peak tailing.

  • Mobile Phase pH: The pH of the mobile phase dictates the charge state of both the UMP isomers and any residual silanol groups on the column. An improperly controlled pH can exacerbate unwanted interactions.

Troubleshooting Steps:

  • Optimize Ion-Pair Reagent Concentration: Start with a concentration of ~5-10 mM of tetrabutylammonium hydrogen sulfate (TBAHS) or a similar agent. Incrementally increase the concentration to see if peak shape and resolution improve. Be aware that higher concentrations can lead to longer column equilibration times and potential MS-compatibility issues.

  • Control Mobile Phase pH: The pKa of the phosphate group on UMP is around 6.4, while the secondary phosphate ionization is around 1.0. To ensure a consistent negative charge, maintain a mobile phase pH between 3.0 and 6.0[6]. A lower pH (e.g., pH 3.0-4.0) can also help suppress the ionization of residual silanol groups on the silica, reducing peak tailing.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) can improve the kinetics of the ion-pairing process, leading to sharper peaks and potentially better resolution.

  • Ensure Proper Column Equilibration: Ion-pair chromatography requires extensive column equilibration. Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase containing the ion-pairing reagent to ensure the stationary phase is fully saturated.

ParameterStarting PointOptimization Strategy
Ion-Pair Reagent 5 mM TBAHSIncrease in 2-5 mM increments.
Mobile Phase pH pH 6.0Decrease towards pH 3.0-4.0.
Column Temperature AmbientIncrease to 35-45°C.
Organic Modifier Acetonitrile or MethanolTest both; methanol can sometimes offer different selectivity for polar compounds[7].

Table 1: Optimization Parameters for Ion-Pair RP-HPLC of UMP Isomers.

Q3: I want to avoid ion-pairing reagents for MS compatibility. Is HILIC a good alternative, and what problems might I face?

A3: Yes, HILIC is an excellent and often superior alternative, but it has its own unique challenges.

Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the separation of polar compounds[8]. The stationary phase is polar (e.g., bare silica, zwitterionic, or amide phases), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. A water-enriched layer forms on the surface of the stationary phase, and polar analytes like UMP partition into this layer, with more polar compounds being retained longer[8][9].

Common HILIC Issues & Solutions:

  • Poor Peak Shape (Splitting or Tailing): This is often caused by a mismatch between the sample solvent and the mobile phase. The sample solvent must be weaker (i.e., have a higher organic content) than the mobile phase to ensure proper peak focusing at the head of the column[10].

    • Solution: Dissolve your standards and samples in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90% acetonitrile). Avoid injecting samples dissolved in purely aqueous solutions.

  • Irreproducible Retention Times: HILIC is extremely sensitive to the water content in the mobile phase. Small variations can cause significant shifts in retention time.

    • Solution: Use pre-mixed mobile phases to avoid errors from online mixing pumps. Ensure mobile phase bottles are tightly sealed to prevent evaporation of the organic component or absorption of atmospheric water.

  • Low Retention: If your UMP isomers are eluting too early, you need to increase their interaction with the stationary phase.

    • Solution: Increase the percentage of acetonitrile in your mobile phase. You can also adjust the buffer concentration; sometimes a lower salt concentration can increase retention for anionic species on certain HILIC phases.

Recommended HILIC Starting Conditions:

ParameterConditionRationale
Column Zwitterionic HILIC (e.g., HILIC-Z) or AmideThese phases offer excellent selectivity for polar and charged analytes like nucleotides[11].
Mobile Phase A 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.1High organic content for retention; volatile buffer for MS compatibility[11].
Mobile Phase B 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.1Aqueous component for elution.
Gradient Start at ~95-100% A, decrease A to elute.A shallow gradient is often required to resolve isomers.
Flow Rate 0.2 - 0.5 mL/minLower flow rates can improve resolution.
Detection UV at 260-275 nm[12][13]Uridine has a strong absorbance in this range.

Table 2: HILIC Starting Method for UMP Isomer Separation.

Q4: My baseline is noisy and drifting, especially during a gradient run. What's causing this?

A4: Baseline issues often point to problems with the mobile phase, column contamination, or the detector.

A stable baseline is critical for accurate quantification. Let's break down the potential causes.

Troubleshooting Workflow for Baseline Issues

Start Noisy or Drifting Baseline Symptom What is the nature of the issue? Start->Symptom Noise High-Frequency Noise Symptom->Noise Noise Drift Gradient Drift Symptom->Drift Drift Spikes Spikes Symptom->Spikes Spikes Noise_Cause Cause: Air bubbles, pump issues, dirty detector cell Noise->Noise_Cause Drift_Cause Cause: Poor buffer mixing, temperature fluctuations, column bleed/contamination Drift->Drift_Cause Spikes_Cause Cause: Air bubbles, electrical issues, leaking check valve Spikes->Spikes_Cause Noise_Solution Solution: Degas mobile phase, check pump seals, flush detector cell Noise_Cause->Noise_Solution Drift_Solution Solution: Use pre-mixed solvents, use a column oven, flush column with strong solvent Drift_Cause->Drift_Solution Spikes_Solution Solution: Degas mobile phase, check power source, service pump Spikes_Cause->Spikes_Solution

Caption: A systematic approach to diagnosing HPLC baseline problems.

Specific to UMP Analysis:

  • Buffer Precipitation: If you are using phosphate buffers (common in ion-exchange or some IP-RP methods), ensure they are fully soluble in the highest organic percentage of your gradient. Buffer crashing out of solution can cause pressure spikes and a very noisy baseline[14].

  • Contaminant Buildup: Nucleotides and their breakdown products can accumulate at the head of the column over many injections. During a gradient, these contaminants can leach off, causing a rising or lumpy baseline.

    • Solution: Implement a column wash step after your analytical run. Use a strong solvent to flush the column. For reversed-phase, this might be 100% acetonitrile or methanol. For HILIC, this could be a high-aqueous mobile phase. Always check your column's specifications for recommended wash solvents[15]. Using a guard column is also highly recommended to protect the analytical column[15].

Frequently Asked Questions (FAQs)

1. What is the best column for separating this compound from its 3' and 5' isomers? There is no single "best" column, as the optimal choice depends on your specific instrumentation (e.g., LC-MS vs. UV) and expertise. However, here's a general guide:

  • Anion-Exchange (AEX): AEX columns like the Dionex CarboPac™ PA1 are specifically designed for separating anions and can provide excellent resolution of phosphate positional isomers[16]. This is often considered a gold-standard technique.

  • HILIC (Zwitterionic or Amide): These are excellent choices, especially for LC-MS, as they use volatile, MS-friendly mobile phases and offer unique selectivity for polar analytes[11][17][18].

  • Ion-Pair on C18: This is a viable and common approach, but requires careful method development and is generally less MS-friendly[3][4]. A high-purity, end-capped C18 column is recommended to minimize silanol interactions.

2. What detection wavelength should I use for Uridine Monophosphate? Uridine and its phosphorylated forms have a UV absorbance maximum around 260-262 nm. Monitoring in the range of 254 nm to 275 nm is common and provides good sensitivity[3][12][13].

3. My retention times are decreasing with every injection. What is happening? This is a common symptom of column degradation or incomplete equilibration.

  • In Ion-Pair RP-HPLC: The ion-pairing reagent may be slowly stripping from the column. Ensure your mobile phase is continuously supplied and that you re-equilibrate thoroughly between runs.

  • In HILIC: The hydrated layer on the stationary phase is not re-forming properly between gradient runs. Increase the post-run equilibration time to allow the column to return to its initial high-organic state.

  • General Cause: The pH of your mobile phase may be outside the stable range for the column (typically pH 2-8 for silica-based columns), causing the stationary phase to hydrolyze and degrade[19]. Always check the column manufacturer's guidelines.

4. Can I use the same method to resolve other nucleotide phosphate isomers (e.g., AMP, CMP)? The principles are the same, but the specific conditions will likely need re-optimization. The elution order and required mobile phase composition will change based on the different nucleobases (Adenine, Cytosine, Guanine). However, a well-developed HILIC or AEX method for UMP isomers is an excellent starting point for separating other nucleotide isomer sets[4][20].

Experimental Protocol: A Starting Point for HILIC Separation

This protocol provides a robust starting point for resolving UMP isomers using a Zwitterionic HILIC column with UV detection.

1. Materials & Reagents:

  • Column: Zwitterionic HILIC Column, 2.1 x 100 mm, 2.7 µm particle size (e.g., Agilent Poroshell 120 HILIC-Z[11]).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 (v/v) Acetonitrile:Water. Adjust to pH 5.1 with acetic acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in 10:90 (v/v) Acetonitrile:Water. Adjust to pH 5.1 with acetic acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standards: Uridine 2'-monophosphate, Uridine 3'-monophosphate, Uridine 5'-monophosphate (prepare individual stocks and a mixed standard in the sample diluent at ~10-50 µg/mL).

2. HPLC System & Conditions:

  • System: HPLC or UHPLC system with a gradient pump and UV detector.

  • Column Temperature: 30°C[11].

  • Flow Rate: 0.25 mL/min[11].

  • Detection: 262 nm.

  • Injection Volume: 2 µL.

3. Procedure:

  • Column Installation & Equilibration: Install the HILIC column. Flush the system with 100% Mobile Phase A for at least 30 minutes at the analytical flow rate to ensure full equilibration.

  • Gradient Program:

    • 0.0 - 3.0 min: 100% A

    • 3.0 - 20.0 min: Linear gradient from 100% A to 60% A (i.e., 0% B to 40% B)[11].

    • 20.1 - 25.0 min: Hold at 60% A.

    • 25.1 - 35.0 min: Return to 100% A and re-equilibrate for the next injection.

  • Injection Sequence:

    • Inject a blank (sample diluent).

    • Inject individual standards to determine their retention times.

    • Inject the mixed standard to confirm resolution.

    • Inject unknown samples.

  • Data Analysis: Identify peaks based on retention times from the individual standards. Assess resolution between the 2', 3', and 5' isomers. Adjust the gradient slope (step 2) if necessary; a shallower gradient will increase run time but generally improves the resolution of closely eluting peaks.

References

  • Ye, J., Wang, F., & Hu, G. (2014). Simultaneous Determination of 5'-Monophosphate Nucleotides in Infant Formulas by HPLC–MS. Journal of Chromatographic Science. Available at: [Link]

  • A Reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Uridine. HELIX Chromatography. Available at: [Link]

  • Gill, B. D., et al. (2012). A Liquid Chromatographic Method for Routine Analysis of 5-Mononucleotides in Pediatric Formulas. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • HPLC Methods for analysis of Uridine 5-monophosphate. HELIX Chromatography. Available at: [Link]

  • McCall, A., et al. (2023). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]

  • Casey, J. R., et al. (2020). Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. eLife. Available at: [Link]

  • Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A. Available at: [Link]

  • Uracil. Wikipedia. Available at: [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. Available at: [Link]

  • Poucher, S. M., et al. (2013). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Kusumanchi, P., et al. (2021). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing. Available at: [Link]

  • Chen, K., et al. (2011). Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. Journal of Bioequivalence & Bioavailability. Available at: [Link]

  • Optimizing the RP-HPLC Separation of Pseudouridine-5'-Monophosphate from a Crude Enzymatic Reaction Mixture. ProQuest. Available at: [Link]

  • Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column. ResearchGate. Available at: [Link]

  • De Korte, D., et al. (1985). Anion-exchange high performance liquid chromatography method for the quantitation of nucleotides in human blood cells. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • He, K., & Shaw, B. R. (2001). Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rampazzo, E., et al. (2021). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. PLOS ONE. Available at: [Link]

  • van der Tol, L., et al. (2022). Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts. Journal of Inherited Metabolic Disease. Available at: [Link]

  • HPLC Method for Analysis of Uridine on Chromni Column. SIELC Technologies. Available at: [Link]

  • Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Xu, Y. K., et al. (1995). HPLC analysis of uridine diphosphate sugars: decreased concentrations of uridine diphosphate galactose in erythrocytes and cultured skin fibroblasts from classical galactosemia patients. Clinica Chimica Acta. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • HPLC Separation of Uridine and Uracil. SIELC Technologies. Available at: [Link]

  • Neue, U. D. (1997). HPLC Troubleshooting. American Laboratory. Available at: [Link]

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Available at: [Link]

  • Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. ResearchGate. Available at: [Link]

  • Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Artifacts in NMR Spectra of Uridine 2'-Phosphate (2'-UMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of Uridine 2'-phosphate (2'-UMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common spectral artifacts encountered during their experiments. By understanding the root causes of these issues, you can enhance the quality and reliability of your NMR data.

Frequently Asked Questions (FAQs)

Q1: My baseline is rolling and distorted. What are the likely causes and how can I fix it?

An uneven or rolling baseline can obscure weak signals and interfere with accurate integration. The primary causes include:

  • Improper Phasing: Incorrectly set zero- and first-order phase parameters during data processing are a common culprit.[1]

    • Solution: Manually re-phase the spectrum. Most NMR processing software allows for interactive adjustment of the phase parameters. Start by setting both the zero-order (rp) and first-order (lp) phase parameters to zero, then perform an automatic zero-order phasing (e.g., aph0 command) before fine-tuning manually.[1]

  • Very Broad Background Signals: The presence of solid materials or highly viscous samples can contribute to broad, underlying signals that distort the baseline.[1]

  • Truncation Artifacts: If the acquisition time is too short, the Free Induction Decay (FID) may be clipped, leading to "sinc wiggles" or baseline distortions after Fourier transformation.[1] This is especially noticeable for large peaks.

    • Solution: Increase the acquisition time to allow the FID to decay completely. Alternatively, applying a gentle line-broadening function during processing can mitigate this effect.[1]

  • Inadequate Digital Filtering or Electronic Distortions: These can introduce baseline artifacts that require correction during processing.[2]

    • Solution: Modern NMR software includes robust baseline correction algorithms. Applying a polynomial or spline-based baseline correction can often rectify these issues.[2]

Q2: I'm observing broad or asymmetric peaks in my 2'-UMP spectrum. What should I investigate?

Peak broadening and asymmetry can result from several factors, leading to a loss of resolution and potentially masking important coupling information.[1][3]

  • Poor Shimming: This is the most frequent cause of distorted peak shapes.[4][5][6][7] Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume.[5]

    • Troubleshooting Workflow:

      • Check Sample Positioning: Ensure the NMR tube is inserted to the correct depth and the sample volume is appropriate (typically around 5 cm or 0.7 mL).[4][8]

      • Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., topshim).[5]

      • Manual Shimming: If automated shimming fails or yields poor results, manual adjustment of the Z1 and Z2 shims, followed by higher-order shims, may be necessary.[1] The shape of the peak can often indicate which shims require adjustment.[4][9]

  • Sample-Related Issues:

    • High Concentration/Viscosity: Highly concentrated samples can lead to broader lines due to increased viscosity.[10] Diluting the sample may be necessary.

    • Presence of Solids: Undissolved material or dust in the sample will severely degrade field homogeneity. Always filter your sample into the NMR tube.[11]

    • Paramagnetic Impurities: Contamination with paramagnetic metal ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺) can cause significant line broadening.[10][12] This is a common issue when working with phosphate-containing compounds that can chelate metals.[13][14][15]

      • Solution: Use high-purity solvents and avoid contact with metal spatulas.[10] Consider passing the sample through a chelating resin like Chelex to remove metal contaminants.[10]

  • Chemical Exchange: If the 2'-UMP is undergoing slow chemical or conformational exchange on the NMR timescale, this can also lead to peak broadening.

Below is a DOT script illustrating the decision-making process for troubleshooting peak broadening.

G start Broad/Asymmetric Peaks Observed check_shimming Is shimming optimal? start->check_shimming sample_prep Review Sample Preparation check_shimming->sample_prep No re_shim Re-run automated shimming or shim manually check_shimming->re_shim Yes paramagnetic Suspect Paramagnetic Impurities? sample_prep->paramagnetic chelex Treat with Chelex resin paramagnetic->chelex Yes dilute Dilute Sample paramagnetic->dilute No end_node Acquire High-Resolution Spectrum chelex->end_node filter Filter Sample dilute->filter check_exchange Consider Chemical Exchange dilute->check_exchange filter->end_node re_shim->end_node check_exchange->end_node

Caption: Troubleshooting workflow for broad or asymmetric NMR peaks.

Q3: The chemical shifts of my phosphate and ribose protons are inconsistent between experiments. Why is this happening?

The chemical shifts of protons in 2'-UMP, particularly those near the phosphate group, are highly sensitive to the sample's environment.

  • pH Dependence: The protonation state of the phosphate group significantly influences the chemical shifts of nearby nuclei.[16][17][18] Small variations in pH between samples can lead to significant changes in chemical shifts.[19]

    • Solution: Use a suitable buffer (e.g., phosphate buffer, ensuring it doesn't interfere with your analysis) to maintain a constant pH.[20] Always measure and report the pH of your NMR samples. For metabolomics studies, acidifying samples to a pH between 1.2 and 2.0 can ensure reproducible peak alignment.[21]

  • Ionic Strength and Counterions: The concentration and type of ions in the solution can affect chemical shifts.[22]

    • Solution: Maintain consistent buffer and salt concentrations across all samples in a study.

  • Temperature Fluctuations: Temperature can also influence chemical shifts. Ensure that the spectrometer's temperature regulation is stable.[16]

ParameterEffect on 2'-UMP SpectrumRecommended Action
pH Significant shifts in phosphate and ribose proton resonances.Buffer the sample to a consistent pH.[16][20]
Metal Ions Can cause peak broadening and chemical shift changes.[13][22]Use high-purity reagents and consider using a chelating agent.[10]
Ionic Strength Minor to moderate shifts in proton resonances.Maintain consistent salt concentrations across samples.
Temperature Can cause shifts in proton resonances, especially those involved in hydrogen bonding.[16]Ensure stable temperature control during the experiment.

Table 1: Environmental Factors Affecting 2'-UMP Chemical Shifts.

Q4: I'm having trouble with the large water signal in my aqueous 2'-UMP sample. What are the best practices for solvent suppression?

The intense signal from water in aqueous samples can obscure signals of interest and cause dynamic range problems for the NMR receiver.[23][24]

  • Presaturation: This is a common technique where a low-power radiofrequency pulse is applied at the water frequency to saturate its signal.[24][25]

    • Caveat: Presaturation can also unintentionally saturate exchangeable protons (e.g., -OH, -NH) on your analyte, leading to their attenuation.[25]

  • WATERGATE: This pulse sequence uses a combination of selective pulses and gradients to suppress the solvent signal.[6][25] It is generally better at preserving signals from exchangeable protons compared to presaturation.[25]

  • Gradient-Based Methods: Techniques like excitation sculpting offer excellent solvent suppression with minimal distortion to the surrounding spectrum.[25]

Troubleshooting Solvent Suppression Artifacts:

  • Incomplete Suppression: If the residual solvent peak is still too large, you may need to optimize the suppression parameters, such as the power and duration of the presaturation pulse.[24]

  • Spectral Distortions: Aggressive suppression can sometimes distort the baseline or affect peaks near the solvent resonance.[23] It's a trade-off between suppression efficiency and spectral quality.[23] Try using a gentler suppression method or adjusting the parameters.

Below is a DOT script outlining the selection of a solvent suppression technique.

G start Aqueous 2'-UMP Sample exchangeable_protons Are exchangeable protons of interest? start->exchangeable_protons presaturation Use Presaturation exchangeable_protons->presaturation No watergate Use WATERGATE or Excitation Sculpting exchangeable_protons->watergate Yes optimize Optimize suppression parameters presaturation->optimize watergate->optimize acquire Acquire Spectrum optimize->acquire

Sources

Technical Support Center: Uridine 2'-phosphate (U2P) Experimental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Uridine 2'-phosphate (U2P). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested guidance on preventing the degradation of U2P during experimental workflows. Ensuring the stability and purity of U2P is paramount for the validity and reproducibility of your results. This guide will delve into the causes of degradation and provide actionable troubleshooting protocols.

Section 1: Understanding this compound Instability

This compound, like other ribonucleotides, is susceptible to degradation through several mechanisms. The primary culprits are enzymatic activity and chemical hydrolysis, both of which can compromise the integrity of your experiments. The 2'-hydroxyl group in the ribose sugar makes RNA and its constituent nucleotides like U2P more chemically reactive and prone to degradation than DNA.[1][2]

FAQ 1: What are the primary causes of U2P degradation in my experiments?

Answer: The two main pathways for U2P degradation are:

  • Enzymatic Degradation: This is often the most significant and rapid cause of degradation. Ribonucleases (RNases) are ubiquitous enzymes that can efficiently cleave the phosphodiester bonds of RNA and can also act on single nucleotides.[1][3][4] These enzymes are notoriously stable, capable of withstanding autoclaving and prolonged boiling, and do not require metal ion cofactors for their activity.[1][3][4] Sources of RNase contamination are widespread and include skin, dust, and non-certified laboratory reagents and equipment.[1][3][4] Additionally, enzymes like uridine phosphorylase, present in many biological samples, can catabolize uridine into uracil and ribose-1-phosphate.[5][6]

  • Chemical (Hydrolytic) Degradation: U2P can undergo hydrolysis, which is significantly influenced by pH and temperature.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the N-glycosidic bond linking the uracil base to the ribose sugar can be cleaved.[7][8] This process can be initiated by the hydration of the 5,6-double bond of the uracil ring.[8]

    • Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), the 2'-hydroxyl group can act as a nucleophile, attacking the adjacent phosphorus atom.[1][7] This can lead to cleavage of the phosphodiester bond. While more of a concern for polynucleotides, the principle also applies to the stability of mononucleotides in solution over time.

Diagram: Major Degradation Pathways of U2P

U2P This compound (U2P) Enzymatic Enzymatic Degradation U2P->Enzymatic Chemical Chemical Hydrolysis U2P->Chemical RNases Ribonucleases (RNases) Enzymatic->RNases Phosphorylases Uridine Phosphorylase Enzymatic->Phosphorylases Acid Acid-Catalyzed Chemical->Acid Base Base-Catalyzed Chemical->Base Cleaved_Phosphate Uridine + Phosphate RNases->Cleaved_Phosphate Phosphodiester bond cleavage Uracil_R1P Uracil + Ribose-1-Phosphate Phosphorylases->Uracil_R1P Phosphorolysis Uracil_Ribose Uracil + Ribose 2'-phosphate Acid->Uracil_Ribose N-glycosidic bond cleavage Base->Cleaved_Phosphate Phosphoester bond cleavage

Caption: Overview of enzymatic and chemical pathways leading to U2P degradation.

Section 2: Troubleshooting Guide & Preventative Measures

This section provides a question-and-answer-style troubleshooting guide to address common issues encountered during experiments involving U2P.

FAQ 2: My experimental results are inconsistent. Could U2P degradation be the cause?

Answer: Absolutely. Inconsistent results, such as loss of biological activity, altered kinetics, or unexpected analytical profiles, are classic signs of compound degradation. To confirm if U2P degradation is the issue, consider the following:

  • Analytical Confirmation: The most definitive way to check for degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying U2P and its potential degradation products like uridine and uracil.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide even greater specificity for identifying unknown degradation products.[9][10]

  • Control Experiments: Run a control experiment with a freshly prepared U2P solution alongside your experimental samples. If the control yields the expected results while the experimental samples do not, it strongly suggests degradation occurred during your experimental procedure.

FAQ 3: How can I prevent RNase contamination when working with U2P?

Answer: Preventing RNase contamination requires a meticulous approach to laboratory hygiene and workflow.[1][3]

Core Principles for an RNase-Free Environment:

PrecautionRationale
Wear Gloves Always wear gloves and change them frequently, especially after touching any surface that is not certified RNase-free.[1][3][4]
Use Certified Disposables Whenever possible, use sterile, disposable plasticware that is certified RNase-free.[1][3]
Dedicated Work Area Maintain a separate area of the lab specifically for RNA and ribonucleotide work to minimize cross-contamination.[1]
RNase Decontamination Treat non-disposable equipment and surfaces with RNase decontamination solutions. Glassware can be baked at 180°C for several hours.[1][3]
Protocol: Preparing RNase-Free Solutions
  • DEPC Treatment: For most aqueous solutions (except those containing primary amines like Tris), treat with 0.1% (v/v) diethyl pyrocarbonate (DEPC).

    • Add 1 ml of DEPC to 1 L of solution.

    • Stir for at least 2 hours at room temperature.

    • Autoclave the solution for at least 1 hour to inactivate the DEPC.[1] Caution: DEPC is a suspected carcinogen and must be handled with care in a fume hood.

  • For Tris Buffers: Since Tris reacts with DEPC, prepare Tris-containing solutions using RNase-free water (either commercially purchased or DEPC-treated and autoclaved) and dedicated, RNase-free reagents.[1][3]

  • Filtration: After preparation, filter sterilize solutions through a 0.22 µm filter to remove any remaining particulates or microorganisms.[1]

FAQ 4: What are the optimal storage and handling conditions for U2P?

Answer: Proper storage is critical for the long-term stability of U2P. Both the physical form (powder vs. solution) and the conditions (temperature, pH) matter.

Storage Recommendations for this compound
FormTemperatureConditionsRationale
Solid Powder -20°CStore in a tightly sealed container in a dry, desiccated environment.[11][12][13]Minimizes exposure to moisture and atmospheric water, which can initiate hydrolysis.
Aqueous Solution -80°C (long-term) or -20°C (short-term)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.Freeze-thaw cycles can physically stress the molecule and introduce contaminants. Storing at -80°C provides the best long-term stability.[4]
Protocol: Preparing and Storing U2P Stock Solutions
  • Resuspension: Resuspend the U2P powder in an RNase-free buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). Avoid alkaline conditions to prevent base-catalyzed hydrolysis.

  • Buffer Choice: A buffer such as sodium phosphate can be a good choice as phosphate has been shown to stabilize some phosphorylases.[14]

  • Aliquoting: Immediately after resuspension and ensuring the powder is fully dissolved, aliquot the solution into single-use, RNase-free microcentrifuge tubes.

  • Flash Freezing: For optimal preservation, flash freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.

  • Thawing: When ready to use, thaw an aliquot rapidly and keep it on ice to minimize degradation.[4] Do not refreeze any unused portion of the thawed aliquot.

Diagram: U2P Handling and Storage Workflow

Start Receive Solid U2P Store_Solid Store at -20°C (Dry, Sealed) Start->Store_Solid Long-Term Storage Prep_Stock Prepare Stock Solution (RNase-Free Buffer, pH 6.0-7.5) Store_Solid->Prep_Stock Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Flash_Freeze Flash Freeze (Liquid Nitrogen) Aliquot->Flash_Freeze Store_Aliquots Store at -80°C Flash_Freeze->Store_Aliquots Use Thaw & Use in Experiment Store_Aliquots->Use Keep_Ice Keep on Ice During Use Use->Keep_Ice Discard Discard Unused Portion Keep_Ice->Discard

Caption: Recommended workflow for handling and storing this compound.

Section 3: Summary and Key Takeaways

The integrity of this compound is contingent on a proactive strategy to mitigate both enzymatic and chemical degradation.

  • Vigilance Against RNases: The primary threat to U2P stability is RNase contamination. Implementing strict RNase-free techniques is non-negotiable.

  • Control Your Environment: Temperature and pH are critical variables. Store U2P desiccated as a solid at -20°C and as aliquoted solutions at -80°C in a slightly acidic to neutral buffer.

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is essential for preserving the compound over multiple experiments.

  • When in Doubt, Verify: If you suspect degradation, use analytical methods like HPLC to confirm the purity of your U2P solutions.

By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.

References
  • Roche Life Science. (n.d.). Precautions for Handling of RNA. Retrieved from [Link]

  • Loba Chemie. (n.d.). URIDINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

  • HYBRID LAB NETWORK. (n.d.). General precautions when handling RNA. Retrieved from [Link]

  • Naguib, F. N., el Kouni, M. H., & Cha, S. (1985). Human tissues degrade uridine much less than thymidine. Possible consequence for 5-fluorouracil therapy. Biochemical Pharmacology, 34(15), 2765–2768. Retrieved from [Link]

  • Lönnberg, H., & Ylikoski, J. (1992). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1681–1687. Retrieved from [Link]

  • Labiotech.eu. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Renck, D., Ducati, R. G., Palma, M. S., Santos, D. S., & Basso, L. A. (2010). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Archives of Biochemistry and Biophysics, 497(1-2), 35–42. Retrieved from [Link]

  • BioSpectra. (2025). URIDINE TESTING METHODS. Retrieved from [Link]

  • Nick McElhinny, S. A., & Smerdon, M. J. (2012). Processing ribonucleotides incorporated during eukaryotic DNA replication. DNA repair, 11(2), 142–151. Retrieved from [Link]

  • Liu, Y., Lu, Y., Zhang, Y., & Liu, Y. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1356894. Retrieved from [Link]

  • Harris, M. R., Usher, D. A., Albrecht, H. P., Jones, G. H., & Moffatt, J. G. (1969). THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. Proceedings of the National Academy of Sciences of the United States of America, 63(1), 246–252. Retrieved from [Link]

  • Leonard, J. E., & Levy, C. C. (1975). Cyclization of uridine monophosphate by diethyl pyrocarbonate. Nucleic acids research, 2(6), 985–992. Retrieved from [Link]

  • Teng, Y. S., Chen, S. H., & Giblett, E. R. (1976). Red cell uridine monophosphate kinase: effects of red cell aging on the activity of two UMPK gene products. American journal of human genetics, 28(2), 138–142. Retrieved from [Link]

  • Liu, Y., et al. (2020). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. Journal of Diabetes Research. Retrieved from [Link]

  • Pattabiraman, T. N., Varma, T. N., & Bachhawat, B. K. (1964). ENZYMIC DEGRADATION OF URIDINE DIPHOSPHOACETYLGLUCOSAMINE. Biochimica et biophysica acta, 83, 74–83. Retrieved from [Link]

  • D'Souza, R., & Malde, A. K. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment, 5(1), 1-10. Retrieved from [Link]

  • El-Dakiky, M., & Mehvar, R. (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. Pharmaceutics, 11(10), 503. Retrieved from [Link]

  • Wikipedia. (n.d.). Uracil. Retrieved from [Link]

  • Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]

  • Webster, D. R., Becroft, D. M., & Suttle, D. P. (1988). Orotic aciduria and uridine monophosphate synthase: a reappraisal. Journal of inherited metabolic disease, 11 Suppl 2, 214–217. Retrieved from [Link]

  • Li, Y., et al. (2025). Engineering the Activity and Stability of dCMP Deaminase To Achieve Efficient and Simple Production of Uridine Monophosphate. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wood, M. S., et al. (2013). Stabilization of Escherichia coli uridine phosphorylase by evolution and immobilization. Journal of Biotechnology, 168(4), 536-542. Retrieved from [Link]

  • Krenitsky, T. A., & Tuttle, J. V. (1982). Correlation of substrate-stabilization patterns with proposed mechanisms for three nucleoside phosphorylases. Biochimica et biophysica acta, 703(2), 247–249. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Uridine Diphosphate Glucose on Newcrom BH. Retrieved from [Link]

  • Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(4), 2429–2434. Retrieved from [Link]

  • Müller, J., & Sigel, H. (1998). Stabilities of complexes formed between lead(II) and simple phosphonate or phosphate monoester ligands including some pyrimidine-nucleoside 5'-monophosphates (CMP2-, UMP2-, dTMP2-). Journal of inorganic biochemistry, 70(3-4), 155–164. Retrieved from [Link]

  • Lonibala, R., et al. (2009). Potentiometric and calorimetric studies for the complexes of uridine 5′-monophosphate and some lanthanide ions. Journal of Chemical & Engineering Data, 54(11), 3049-3054. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Enzymatic Reactions with Uridine 2'-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzymatic reactions involving Uridine 2'-phosphate (U2P) and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to this compound in Enzymology

This compound (U2P) is a ribonucleotide that plays a role in various cellular processes. In the context of enzymatic reactions, it is often the product of the hydrolysis of Uridine 2',3'-cyclic monophosphate (2',3'-cUMP). This reaction is primarily catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . Another key family of enzymes, Ribonuclease T2 (RNase T2) , is involved in the generation of 2',3'-cyclic phosphate intermediates from RNA, which can then be converted to 2'-monophosphates.[1][2][3] Understanding the optimal buffer conditions for these enzymes is critical for accurate and reproducible experimental outcomes.

This guide will focus on providing practical advice for optimizing the activity of these enzymes and troubleshooting common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the metabolism of this compound and its precursors?

The two primary enzymes you will likely encounter are:

  • 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase; EC 3.1.4.37): This enzyme specifically hydrolyzes the 2',3'-cyclic phosphate bond of nucleotides like 2',3'-cUMP to produce the corresponding 2'-monophosphate, such as this compound.[2]

  • Ribonuclease T2 (RNase T2; EC 3.1.27.1): This family of endoribonucleases cleaves single-stranded RNA to produce oligonucleotides with 2',3'-cyclic phosphate termini.[3][4] These cyclic intermediates can then be further processed to 2'-mononucleotides.

Q2: What are the critical buffer parameters to consider for enzymes acting on uridine phosphates?

The catalytic activity of enzymes is highly dependent on the reaction environment. The most critical parameters to optimize are:

  • pH: Enzymes have a narrow optimal pH range for activity. For CNPase, this is generally around pH 6.0, while RNase T2 enzymes typically function optimally in acidic conditions, around pH 4.5-6.0.[3][5]

  • Divalent Cations: Many nucleotidases and polymerases require divalent cations as cofactors. For instance, CNPase activity is often assayed in the presence of MgCl₂.[6] Conversely, some cations like Zn²⁺ and Cu²⁺ can inhibit RNase T2 activity.[7]

  • Ionic Strength: The salt concentration of the buffer can influence enzyme structure and activity. High salt concentrations have been shown to stabilize CNPase.[6]

  • Temperature: Most enzymatic reactions have an optimal temperature, typically around 37°C for mammalian enzymes. However, this should be determined empirically for your specific enzyme and assay.

Q3: How can I monitor the progress of my enzymatic reaction producing this compound?

Several methods can be employed to monitor your reaction:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and quantitative method for separating and quantifying nucleotides. Reversed-phase HPLC with a C18 column is commonly used to separate U2P from the substrate (e.g., 2',3'-cUMP) and other reaction components.[8][9]

  • Spectrophotometric Assays: Coupled enzyme assays can be used to produce a colorimetric or fluorescent signal. For example, the production of a 2'-nucleotide by CNPase can be coupled to other enzymatic reactions that result in a measurable change in absorbance.[6]

  • Fluorescence-based Assays: Specially designed fluorescent substrates can be used that exhibit a change in fluorescence upon cleavage by the enzyme.[10]

Q4: What is the stability of this compound and its precursors in solution?

Uridine and its phosphorylated derivatives are generally stable in aqueous solutions at neutral pH for several days when stored at 4°C.[11][12] However, for long-term storage, it is recommended to store them at -20°C or -80°C. The 2',3'-cyclic phosphate linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare solutions of 2',3'-cUMP fresh for each experiment.

Buffer Optimization Guide

Optimizing your buffer conditions is a critical step to ensure maximal enzyme activity and reproducible results. The following section provides a systematic approach to this process.

Key Buffer Components and Their Roles
ComponentTypical ConcentrationRationale and Considerations
Buffer Salt 20-100 mMMaintains a stable pH. Choose a buffer with a pKa close to the desired pH. For CNPase, MES or Bis-Tris are suitable choices for a pH around 6.0.[5][6] For RNase T2, acetate or citrate buffers are appropriate for acidic pH ranges.[3][7]
pH 4.5 - 7.5Enzyme activity is highly pH-dependent. The optimal pH should be determined experimentally by testing a range of pH values.[13]
Divalent Cations 1-10 mMEssential cofactors for many enzymes. Mg²⁺ is a common activator for CNPase.[6] Be aware of potential inhibitory effects of cations like Zn²⁺ and Cu²⁺ on RNase T2.[7]
Reducing Agents 0.5-5 mMDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be included to prevent oxidation of the enzyme, especially if it has sensitive cysteine residues.
Ionic Strength (Salts) 50-500 mMHigh salt concentrations (e.g., NaCl) can improve the stability of some enzymes like CNPase.[6] However, excessively high salt can also inhibit activity.
Experimental Workflow for Buffer Optimization

The following diagram illustrates a systematic workflow for optimizing your buffer conditions.

Buffer_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Reagents Prepare Stock Solutions (Buffer, U2P precursor, Enzyme, Cations) Assay Establish a Reliable Assay (e.g., HPLC, Spectrophotometry) Reagents->Assay pH_Screen pH Screen (e.g., pH 4.0 - 8.0) Assay->pH_Screen Start with a broad range Cation_Screen Divalent Cation Screen (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺) pH_Screen->Cation_Screen Using optimal pH Cation_Titr Cation Titration (e.g., 0.1 - 20 mM of optimal cation) Cation_Screen->Cation_Titr Using optimal cation Salt_Titr Ionic Strength Titration (e.g., 0 - 500 mM NaCl) Cation_Titr->Salt_Titr Using optimal cation concentration Confirm Confirm Optimal Conditions Salt_Titr->Confirm

Caption: Systematic workflow for buffer optimization.

Step-by-Step Protocol for pH Optimization
  • Prepare a series of buffers with overlapping pH ranges (e.g., Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-8.0).

  • Set up parallel reactions in a 96-well plate format for high-throughput screening.

  • For each pH value, prepare a master mix containing the buffer, a fixed concentration of the U2P precursor (e.g., 2',3'-cUMP), and any known essential cofactors (e.g., 5 mM MgCl₂ for CNPase).

  • Initiate the reaction by adding a fixed amount of the enzyme to each well.

  • Incubate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quencher like EDTA or by heat inactivation).

  • Measure the amount of U2P produced using your established assay method.

  • Plot the enzyme activity versus pH to determine the optimal pH.

Troubleshooting Guide

This section addresses common problems encountered during enzymatic assays with this compound and its precursors.

Troubleshooting_Guide cluster_low_activity Low or No Activity cluster_high_background High Background cluster_inconsistent Inconsistent Results Start Problem Observed Low_Activity Low or No Enzyme Activity Start->Low_Activity High_Background High Background Signal Start->High_Background Inconsistent_Results Inconsistent Readings Start->Inconsistent_Results Check_Enzyme Check Enzyme Integrity (Storage, Handling, Activity Control) Low_Activity->Check_Enzyme Check_Buffer Verify Buffer Composition (pH, Cations, Contaminants) Low_Activity->Check_Buffer Check_Substrate Confirm Substrate Integrity (Degradation, Purity) Low_Activity->Check_Substrate No_Enzyme_Ctrl Run 'No-Enzyme' Control High_Background->No_Enzyme_Ctrl Substrate_Hydrolysis Non-enzymatic Substrate Hydrolysis? No_Enzyme_Ctrl->Substrate_Hydrolysis High signal in control Reagent_Contam Contaminated Reagents? No_Enzyme_Ctrl->Reagent_Contam High signal in control Pipetting_Error Check Pipetting Technique (Use Master Mixes) Inconsistent_Results->Pipetting_Error Temp_Fluctuation Ensure Stable Temperature Inconsistent_Results->Temp_Fluctuation Assay_Variability Assess Assay Reproducibility Inconsistent_Results->Assay_Variability

Caption: Troubleshooting decision-making workflow.

Q: My enzyme shows very low or no activity. What should I do?

  • A1: Check Enzyme Integrity:

    • Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

    • Positive Control: Test the enzyme with a known, highly active substrate to confirm its viability.

    • Enzyme Concentration: Verify the enzyme concentration used in the assay. It may be too low.

  • A2: Verify Buffer Conditions:

    • pH: Confirm the pH of your buffer at the reaction temperature, as pH can be temperature-dependent.

    • Cofactors: Ensure that all necessary divalent cations are present at their optimal concentrations. The absence of a required cofactor like Mg²⁺ for CNPase will result in no activity.[6]

    • Inhibitors: Check for the presence of known inhibitors. For example, Zn²⁺ and Cu²⁺ can inhibit RNase T2.[7] Chelating agents like EDTA can inhibit metalloenzymes by sequestering necessary divalent cations.[14]

  • A3: Confirm Substrate Integrity:

    • Degradation: The 2',3'-cyclic phosphate precursor can hydrolyze over time. Use freshly prepared substrate solutions.

    • Purity: Verify the purity of your substrate. Impurities can act as inhibitors.

Q: I am observing a high background signal in my no-enzyme control wells. What is the cause?

  • A1: Non-Enzymatic Substrate Hydrolysis:

    • Cause: The 2',3'-cyclic phosphate bond in the substrate may be unstable under your assay conditions (e.g., extreme pH or high temperature), leading to spontaneous hydrolysis to U2P.

    • Solution: Perform a time-course experiment with the substrate in the assay buffer without the enzyme to quantify the rate of non-enzymatic degradation. If significant, consider adjusting the pH or temperature of your assay.

  • A2: Reagent Contamination:

    • Cause: One or more of your reagents (buffer, water, etc.) may be contaminated with the product (U2P) or a substance that interferes with your detection method.

    • Solution: Use high-purity reagents and water. Prepare fresh solutions and test each component individually for contamination.

Q: My results are inconsistent between replicates. What are the likely causes?

  • A1: Pipetting Inaccuracy:

    • Cause: Small variations in the volumes of enzyme or substrate added can lead to significant differences in results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Whenever possible, prepare a master mix of common reagents to be dispensed across all wells to minimize pipetting errors.

  • A2: Temperature Fluctuations:

    • Cause: Inconsistent temperature across the reaction plate or during incubation can affect the enzyme's activity.

    • Solution: Ensure uniform heating of your reaction vessel (e.g., by using a water bath or a calibrated heat block). Equilibrate all reagents to the assay temperature before starting the reaction.

  • A3: Assay Readout Variability:

    • Cause: Inconsistencies in the timing of measurements or fluctuations in the detection instrument can lead to variable results.

    • Solution: Ensure that the time between stopping the reaction and reading the results is consistent for all samples. Check the performance of your plate reader or HPLC system.

References

  • Myllykoski, M., et al. (2010). Expression, purification, and initial characterization of different domains of recombinant mouse 2',3'-cyclic nucleotide 3'-phosphodiesterase, an enigmatic enzyme from the myelin sheath. BMC Biochemistry, 11, 6. Available at: [Link]

  • Assay Genie. (n.d.). Mouse RNASET2 (Ribonuclease T2) ELISA Kit. Retrieved from [Link]

  • Raasakka, A., et al. (2013). Myelin 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation. PLOS ONE, 8(3), e56234. Available at: [Link]

  • Assay Genie. (n.d.). Human Ribonuclease T2 (RNASET2) ELISA Kit Technical Manual. Retrieved from [Link]

  • Raasakka, A., et al. (2024). Nanobodies against the myelin enzyme CNPase as tools for structural and functional studies. The FEBS Journal. Available at: [Link]

  • UpingBio. (2025). Human ribonuclease T2 (RNASET2) quantitative detection kit (ELISA) instruction manual. Retrieved from [Link]

  • Langer, T., et al. (2012). Structure and activity of the only human RNase T2. Nucleic Acids Research, 40(12), 5677–5687. Available at: [Link]

  • Luhtala, N., & Parker, R. (2010). T2 Family Ribonucleases: Ancient Enzymes with Diverse Roles. Trends in Biochemical Sciences, 35(5), 253–259. Available at: [Link]

  • HMDB. (n.d.). Uridine 2',3'-cyclic phosphate (HMDB0011640). Retrieved from [Link]

  • Šponer, J., et al. (2015). Stability of 2',3' and 3',5' cyclic nucleotides in formamide and in water: a theoretical insight into the factors controlling accumulation of nucleic acid building blocks in the prebiotic pool. Physical Chemistry Chemical Physics, 17(34), 22348-22356.
  • Wikipedia. (n.d.). 2',3'-Cyclic-nucleotide 3'-phosphodiesterase. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Ribonuclease T2 (RNASET2). Retrieved from [Link]

  • Mustapha, A., et al. (2015). Cyclic Nucleotide 3′-Phosphodiesterase Inhibition by Organometallic Vanadium Complexes: A Potential New Paradigm for Studying CNS Degeneration. Bioinorganic Chemistry and Applications, 2015, 874393. Available at: [Link]

  • Il'inskaia, O. N., & Karamova, N. S. (2006). [Inhibitors of ribonucleases]. Molekuliarnaia biologiia, 40(6), 962–970.
  • Kurihara, T. (1992). 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Molecular Characterization and Possible Functional Significance. In Myelin: Biology and Chemistry (pp. 675-706). CRC Press.
  • Zhang, Y., et al. (2022). CNPase, a 2′,3′-Cyclic-nucleotide 3′-phosphodiesterase, as a Therapeutic Target to Attenuate Cardiac Hypertrophy by Enhancing Mitochondrial Energy Production. International Journal of Molecular Sciences, 23(21), 13329. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. Retrieved from [Link]

  • He, K., & Shaw, B. R. (2001). Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate. Bioorganic & Medicinal Chemistry Letters, 11(5), 615–617.
  • Volknandt, W., et al. (1982). Cyclic nucleotide 3'-phosphodiesterase (CNPase) activity in cultured nerve cell lines from central nervous system: comparison of proliferating and resting growth states and cell cycle-dependent activity changes. Journal of Neurochemistry, 39(6), 1574-1579.
  • Pseudomonas Aeruginosa Metabolome Database. (n.d.). uridine 2'3'-cyclic monophosphate (PAMDB120483). Retrieved from [Link]

  • Wang, Y., et al. (2025). Engineering the Activity and Stability of dCMP Deaminase To Achieve Efficient and Simple Production of Uridine Monophosphate. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2017). What is the optimal buffer for lipase activity from Candida rugosa?. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula. Retrieved from [Link]

  • Al-Horani, R. A., & Desai, U. R. (2013). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.
  • Dickson, K. A., et al. (2000). Ribonuclease Inhibitor: Structure and Function. Progress in Nucleic Acid Research and Molecular Biology, 64, 319–358.
  • Macphee, C. H., et al. (1987). Divalent metal cation requirement and possible classification of cGMP-inhibited phosphodiesterase as a metallohydrolase. Biochemical Pharmacology, 36(22), 4035-4042.
  • Agilent. (n.d.). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Retrieved from [Link]

  • Zaytseva, I., et al. (2005). RNase T1 mimicking artificial ribonuclease. Nucleic Acids Research, 33(21), 6895–6904.
  • Harel, M., et al. (2023). Molecular Basis for the Calcium-Dependent Activation of the Ribonuclease EndoU. bioRxiv.
  • Kelemen, B. R., et al. (1999). Hypersensitive substrate for ribonucleases. Nucleic Acids Research, 27(19), 3902–3908.
  • Belli, S. I., et al. (1998). Divalent cations stabilize the conformation of plasma cell membrane glycoprotein PC-1 (alkaline phosphodiesterase I). The Biochemical Journal, 335(Pt 1), 141–147.
  • Shigekawa, M., & Akowitz, A. A. (1984). Role of divalent cation bound to phosphoenzyme intermediate of sarcoplasmic reticulum ATPase. The Journal of Biological Chemistry, 259(7), 4447–4452.

Sources

Technical Support Center: Mitigating dsRNA By-product Formation in In Vitro Transcription (IVT) by Modulating Uridine Nucleotide Levels

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Application Scientist:

Welcome to our technical support resource for optimizing in vitro transcription (IVT). A critical challenge in producing high-quality mRNA for therapeutic and research applications is the formation of double-stranded RNA (dsRNA) by-products. These contaminants can trigger innate immune responses and reduce the translational efficiency of your mRNA.[1][2][3]

This guide focuses on an advanced strategy to minimize dsRNA formation by carefully controlling the concentration of Uridine Triphosphate (UTP) during the IVT reaction. While your query mentioned Uridine 2'-phosphate, current scientific literature and field data point to the modulation of UTP as the effective method. We will delve into the mechanisms, provide detailed protocols, and troubleshoot common issues to help you enhance the purity and efficacy of your synthesized mRNA.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind dsRNA formation and its mitigation through UTP limitation.

The Science of dsRNA Formation

Question: What is dsRNA and why is it a problem in IVT?

Answer: Double-stranded RNA (dsRNA) is an unintended by-product generated during the IVT process. The T7 RNA polymerase, while highly efficient at transcribing mRNA from a DNA template, can also exhibit RNA-dependent RNA polymerase activity.[1] This leads to the synthesis of RNA strands complementary to the primary mRNA transcript, which then anneal to form dsRNA.

There are two primary mechanisms for dsRNA formation:

  • 3'-Extension (Self-Priming): The 3' end of the newly synthesized mRNA transcript can loop back and hybridize to a complementary sequence within the same molecule (an intramolecular event). The T7 RNA polymerase then uses this mRNA transcript as a template to synthesize a complementary strand, creating a dsRNA tail.[1][4]

  • Antisense Transcription: The polymerase can generate short, antisense RNA fragments or even full-length antisense transcripts in a promoter-independent manner. These antisense RNAs then bind to the target mRNA (an intermolecular event) to form dsRNA.[1][2]

The presence of dsRNA is highly problematic, especially for therapeutic applications, as it is a potent activator of the innate immune system through pattern recognition receptors like TLR3, RIG-I, and MDA5, leading to inflammatory responses and reduced protein expression.[1][5]

dsRNA_Formation cluster_main T7 IVT Reaction cluster_mech Mechanisms of dsRNA Formation DNA_Template Linearized DNA Template T7_Pol T7 RNA Polymerase DNA_Template->T7_Pol Template-Directed Transcription Antisense Mechanism 2: Antisense Transcription T7_Pol->Antisense Promoter-Independent Activity mRNA Single-Stranded mRNA (Product) Self_Priming Mechanism 1: 3'-Extension (Self-Priming Loop-Back) mRNA->Self_Priming Folds Back dsRNA dsRNA By-product (Contaminant) NTPs NTPs (A, G, C, U) Self_Priming->T7_Pol RNA-Dependent Activity Self_Priming->dsRNA Antisense->dsRNA T7_PolNTPs T7_PolNTPs T7_PolNTPs->mRNA

Caption: Mechanisms of dsRNA by-product formation during IVT.

The UTP Limitation Strategy

Question: How does reducing the UTP concentration help prevent dsRNA formation?

Answer: This strategy is particularly effective for mRNA constructs that are designed with a 3' poly(A) tail encoded in the DNA template. When the mRNA transcript undergoes a 3'-extension event, the polymerase begins synthesizing the complementary strand. For a poly(A) tail, this complementary strand would be a poly(U) sequence.

The core hypothesis is that by maintaining a low, steady-state concentration of UTP in the reaction, the synthesis of this poly(U) strand becomes the rate-limiting step for the unwanted backward transcription.[6][7] This kinetically disfavors the RNA-dependent RNA polymerase activity that generates dsRNA, while the forward, DNA-dependent transcription of the primary mRNA is less affected, as uridines are typically distributed throughout the sequence rather than in a concentrated block. This selective pressure significantly reduces the formation of dsRNA by-products.[6][7][8]

Question: Will limiting UTP dramatically reduce my overall mRNA yield?

Answer: Not necessarily, if implemented correctly using a "fed-batch" approach. Instead of starting with a low, fixed amount of UTP, the protocol involves starting with a suboptimal concentration and then feeding additional UTP into the reaction over time.[7] This maintains the desired low steady-state concentration to suppress dsRNA formation while replenishing the UTP pool to sustain transcription, thereby achieving a balance between high purity (low dsRNA) and acceptable yield.[6]

Question: Can I use this method if my mRNA is modified with N1-methylpseudouridine (m1Ψ)?

Answer: Yes. The principle remains the same. The strategy involves limiting the concentration of the uridine analog triphosphate (e.g., m1ΨTP) that is being used in place of UTP.[6][7] The goal is to create a kinetic bottleneck for the synthesis of the complementary strand at the poly(A) tail region, regardless of the specific uridine analog being incorporated.

Part 2: Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter when implementing the UTP limitation strategy.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Significantly Reduced mRNA Yield 1. UTP concentration is too low: The initial or fed UTP concentration is insufficient to sustain the transcription reaction. 2. Feeding schedule is suboptimal: UTP is being added too slowly or not frequently enough.1. Optimize UTP Feed: Titrate the starting concentration of UTP. If yield is consistently low, slightly increase the amount of UTP in each fed-batch addition. 2. Adjust Feeding Frequency: For longer reactions (>2 hours), consider more frequent additions of smaller UTP volumes.
dsRNA Levels Are Still High 1. UTP concentration is too high: The "low steady-state" concentration is not low enough to effectively inhibit the polymerase's reverse activity. 2. Template-specific issues: The mRNA sequence may have internal complementary regions prone to forming dsRNA independent of the poly(A) tail mechanism.[9] 3. High Mg²⁺ concentration: High levels of magnesium can stabilize the polymerase complex and may promote dsRNA formation.[6][10]1. Reduce UTP Levels: Decrease the initial UTP concentration and the amount added during feeding. 2. Combine Strategies: Consider combining the UTP feed with other mitigation methods, such as adding a chaotropic agent like urea (e.g., 1.2 M) to the IVT reaction to disrupt secondary structures.[11][12] 3. Optimize Mg²⁺: Titrate the Mg²⁺ concentration in your IVT buffer. Sometimes lowering it can reduce dsRNA without compromising yield.[10]
Decreased Capping Efficiency 1. Imbalanced NTP:Cap Analog Ratio: The UTP-feeding strategy alters the NTP pool dynamics. If GTP is also limiting (as is common in co-transcriptional capping protocols), the ratio of GTP to the cap analog may become unfavorable.1. Implement a Combined Feed: For co-transcriptional capping, a combined feed of both GTP and UTP (or its analog) has been shown to maintain high capping efficiency while still reducing dsRNA.[6][8] Start with a lower concentration of both and feed them together over the course of the reaction.
Reaction Fails or Produces Truncated Transcripts 1. Degraded Nucleotides: One or more of the NTPs, including the UTP being fed, may have degraded due to multiple freeze-thaw cycles.[13] 2. RNase Contamination: Contamination can lead to the degradation of the newly synthesized RNA.[14]1. Use Fresh Aliquots: Always aliquot your NTPs into single-use volumes to avoid repeated freeze-thawing.[13] 2. Maintain an RNase-Free Environment: Use certified RNase-free reagents, barrier tips, and dedicated equipment. Work quickly and on ice.[14]

Part 3: Experimental Protocols & Workflows

Follow these detailed protocols to implement the UTP-fed strategy and verify its effectiveness.

Protocol 1: IVT with a UTP Fed-Batch Strategy

This protocol is adapted from methodologies shown to be effective at reducing dsRNA.[6][7] It assumes a standard 50 µL reaction volume. Optimization may be required for your specific template and polymerase.

1. Reagent Preparation:

  • Prepare individual, RNase-free 100 mM stock solutions of ATP, CTP, GTP, and UTP (or m1ΨTP). Aliquot for single use.[15]

  • Prepare a separate, lower concentration "Feed Solution" of UTP (or m1ΨTP) at 10 mM in RNase-free water.

  • Linearized DNA Template: 1 µg

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10X IVT Reaction Buffer (containing MgCl₂)

  • Co-transcriptional Cap Analog (e.g., CleanCap®)

  • Nuclease-Free Water

2. Reaction Setup (Time = 0 min):

  • On ice, combine the following in an RNase-free microfuge tube:

    • Nuclease-Free Water: to a final volume of 50 µL

    • 10X IVT Reaction Buffer: 5 µL

    • ATP, CTP, GTP (from 100 mM stocks): to a final concentration of 5 mM each

    • UTP (or m1ΨTP): to a final starting concentration of 1.5 mM (this is the key modification)

    • Cap Analog: As per manufacturer's recommendation

    • Linearized DNA Template: 1 µg

    • RNase Inhibitor: 20-40 units

    • T7 RNA Polymerase: As per manufacturer's recommendation

  • Mix gently by pipetting and centrifuge briefly.

3. Incubation and Feeding Schedule:

  • Incubate the reaction at 37°C.

  • At T = 30 min: Add 1 µL of the 10 mM UTP "Feed Solution" to the reaction. Mix gently.

  • At T = 60 min: Add another 1 µL of the 10 mM UTP "Feed Solution". Mix gently.

  • At T = 90 min: Add a final 1 µL of the 10 mM UTP "Feed Solution". Mix gently.

  • Continue incubation for a total of 2-4 hours.

UTP_Feed_Workflow start Start: Assemble IVT Reaction (Low Initial UTP) incubate Incubate at 37°C start->incubate feed1 T = 30 min: Add 1 µL of 10 mM UTP incubate->feed1 30 min feed2 T = 60 min: Add 1 µL of 10 mM UTP feed1->feed2 30 min feed3 T = 90 min: Add 1 µL of 10 mM UTP feed2->feed3 30 min continue_inc Continue Incubation (Total 2-4 hours) feed3->continue_inc dnase DNase I Treatment continue_inc->dnase purify Purify mRNA (e.g., LiCl precipitation or column) dnase->purify qc Quality Control: Yield, Integrity, dsRNA Level purify->qc

Caption: Experimental workflow for IVT with a UTP fed-batch strategy.

Protocol 2: Quantification of dsRNA using Dot Blot Assay

This immunological method uses the J2 antibody, a gold standard for detecting dsRNA longer than 40 bp, to assess the purity of your IVT product.[1]

1. Materials:

  • Nylon or Nitrocellulose Membrane

  • Your purified mRNA samples (from standard and UTP-fed IVT)

  • dsRNA standard (for quantification)

  • RNase-free TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Anti-dsRNA (J2) primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure:

  • Sample Preparation: Serially dilute your purified mRNA samples and the dsRNA standard in TE buffer. A good starting range is from 1000 ng down to ~10 ng.

  • Blotting: Spot 1-2 µL of each dilution onto the membrane. Allow it to air dry completely.

  • Crosslinking (for nylon): UV-crosslink the RNA to the membrane according to the manufacturer's protocol.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody: Incubate the membrane with the J2 primary antibody (diluted in blocking buffer) for 1 hour at RT or overnight at 4°C.

  • Washing: Wash the membrane 3x for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.

  • Final Washes: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

3. Analysis:

  • Compare the signal intensity of your samples to the dsRNA standard curve to quantify the amount of dsRNA. The UTP-fed sample should show a significantly lower signal intensity compared to the sample from a standard IVT reaction.

References

  • Creative Diagnostics. (n.d.). Understanding mRNA IVT Byproduct dsRNA. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Mechanism of dsRNA Formation and Its Immunogenicity in in Vitro Transcription Reactions. Oreate AI Blog. Retrieved from [Link]

  • Galloway, A., et al. (2022). dsRNA generation mechanisms during IVT. ResearchGate. Retrieved from [Link]

  • New England Biolabs. (n.d.). A comprehensive analyses of dsRNA by-products formed during in vitro transcription. Amazon S3. Retrieved from [Link]

  • Barreira, L., et al. (2024). A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the analytical performance for dsRNA detection with different methods. Retrieved from [Link]

  • Ziegenhals, T., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Promega Connections. (2025, May 14). dsRNA QC Considerations: How I Learned to Stop Worrying and Love my IVT Reactions. Retrieved from [Link]

  • Ziegenhals, T., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. PubMed Central. Retrieved from [Link]

  • Gholamalipour, Y., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. PMC. Retrieved from [Link]

  • Piao, X., et al. (2022). Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]

  • Ziegenhals, T., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. ResearchGate. Retrieved from [Link]

  • DRSC/TRiP Functional Genomics Resources. (n.d.). dsRNA synthesis. Retrieved from [Link]

  • Combes, F., et al. (2024). Urea supplementation improves mRNA in vitro transcription by decreasing both shorter and longer RNA byproducts. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the fidelity of uridine analog incorporation during in vitro transcription. Retrieved from [Link]

  • Cytiva. (2024, May 30). In vitro transcription for mRNA synthesis. Retrieved from [Link]

  • Varghese, F., et al. (2021). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. National Institutes of Health. Retrieved from [Link]

  • Combes, F., et al. (2024). Urea supplementation improves mRNA in vitro transcription by decreasing both shorter and longer RNA byproducts. PubMed. Retrieved from [Link]

  • protocols.io. (2022, July 22). rNTPs Stock Preparation / IVT Standard Reaction. Retrieved from [Link]

  • ResearchGate. (2022, November 29). IVT mRNA synthesis didn't work?. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized Uridine 2'-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Uridine 2'-phosphate (U-2'-P). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification workflows. Here, we address common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of a U-2'-P synthesis is highly dependent on the chosen synthetic route, particularly the phosphorylation and deprotection strategies. However, several classes of impurities are consistently observed:

  • Positional Isomers: The most common impurities are the other monophosphate isomers, primarily Uridine 3'-phosphate and Uridine 5'-phosphate. Their formation is often due to incomplete regioselectivity during the phosphorylation step.[1]

  • Unreacted Starting Materials: Residual unreacted uridine or phosphorylating agents can carry through the process.

  • Di-phosphorylated Species: Over-phosphorylation can lead to the formation of Uridine 2',3'-diphosphate or 2',5'-diphosphate.

  • Cyclic Phosphates: Intramolecular cyclization can occur, especially under certain pH conditions, leading to the formation of Uridine 2',3'-cyclic monophosphate.[2][3]

  • Degradation Products: Hydrolysis of the glycosidic bond can yield free uracil and ribose-2-phosphate.

  • Protecting Group-Related Impurities: If protecting groups are used, byproducts from their cleavage can contaminate the final product.[4] For instance, the use of a β-cyanoethyl group for phosphate protection can sometimes lead to cyanoethylation of the nucleobase as a side reaction.[4]

Q2: My initial crude product shows low purity by HPLC. What are the first steps in troubleshooting?

A2: A low-purity crude product requires a systematic approach to diagnose the issue. Before embarking on intensive purification, it's crucial to understand the source of the impurities.

  • Confirm Product Identity: Use Mass Spectrometry (MS) to verify that the major peak corresponds to the correct molecular weight of this compound. This rules out a complete failure of the primary reaction.[5]

  • Identify Major Impurities: If possible, use LC-MS to get molecular weights for the major impurity peaks. This can provide immediate clues; for example, a peak with the same mass as your product is likely a positional isomer (e.g., U-3'-P or U-5'-P).

  • Review the Synthesis Protocol: Re-examine the reaction conditions. Was the temperature controlled precisely? Was moisture rigorously excluded? Were the reagents of sufficient purity? The choice of solvent and base can critically impact the selectivity of phosphorylation.[6]

  • Analyze Deprotection Step: If protecting groups were used, incomplete removal is a common problem. Ensure deprotection was carried out for the recommended time and with fresh reagents.

The following diagram outlines a basic decision-making process for troubleshooting initial low purity.

G start Low Purity Detected by HPLC-UV ms_check Confirm MW of Major Peak via MS start->ms_check synthesis_review Review Synthesis: - Stoichiometry - Temperature - Solvent/Base ms_check->synthesis_review  MW Correct wrong_mw Reaction Failure. Re-evaluate Synthesis. ms_check->wrong_mw MW Incorrect   deprotection_review Review Deprotection: - Reagent Age - Reaction Time synthesis_review->deprotection_review isomer_check Does MW match an isomer? deprotection_review->isomer_check purification_strategy Proceed to Targeted Purification Strategy isomer_check->purification_strategy Yes isomer_check->purification_strategy No (Other Impurity)

Caption: Troubleshooting workflow for initial purity assessment.

Q3: How do I choose between Anion-Exchange and Ion-Pair Reverse-Phase chromatography for purification?

A3: Both Strong Anion-Exchange (AEX) and Ion-Pair Reverse-Phase (IP-RP) chromatography are powerful techniques for purifying nucleotides. The choice depends on the scale of your purification, the nature of the impurities, and your downstream analytical requirements.

  • Anion-Exchange Chromatography (AEX): This is the preferred method for large-scale purification.[7][8][9] It separates molecules based on the net negative charge of the phosphate groups.[10] Because U-2'-P, U-3'-P, and U-5'-P have identical charges at neutral to basic pH, separating them requires careful optimization of the salt gradient and potentially the pH to exploit subtle differences in their interaction with the stationary phase.[11] AEX is highly effective at removing impurities with different charge states, such as unreacted uridine (neutral) or di-phosphorylated species (more negative).

  • Ion-Pair Reverse-Phase (IP-RP) HPLC: This technique offers excellent resolution and is often used for both analytical assessment and small-scale purification.[12][13] It works by adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase, which associates with the negatively charged phosphate, allowing the nucleotide to be retained on a hydrophobic stationary phase (like C18).[13] IP-RP can often resolve positional isomers more effectively than AEX. Furthermore, by using volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP), the eluent is compatible with mass spectrometry, which is invaluable for impurity identification.[14]

FeatureAnion-Exchange Chromatography (AEX)Ion-Pair Reverse-Phase (IP-RP) HPLC
Primary Mechanism Electrostatic interaction based on charge.[10]Hydrophobic interaction via an ion-pairing agent.[13]
Scalability Excellent for large-scale purification.[7]Best for analytical to semi-preparative scale.
MS Compatibility Poor, due to high concentrations of non-volatile salts (e.g., NaCl).[8][9]Good, when using volatile buffers (e.g., TEA/HFIP).[14]
Isomer Resolution Possible, but can be challenging.Often provides superior resolution of isomers.
Typical Mobile Phase Aqueous buffers (e.g., Tris, Phosphate) with a salt gradient (e.g., NaCl).[8][11]Aqueous buffer with an ion-pairing reagent and organic modifier (e.g., Acetonitrile).[12]
Section 2: Troubleshooting Guides
Issue 1: Co-elution of an impurity with my U-2'-P product in Anion-Exchange Chromatography.

Causality & Solution: Co-elution in AEX suggests the impurity has a very similar charge-to-mass ratio as your product. This is the classic sign of a positional isomer (U-3'-P or U-5'-P).

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower salt gradient increases the separation time between peaks, potentially resolving closely eluting species. Decrease the rate of change of your salt concentration (e.g., from a 0-1 M NaCl gradient over 20 column volumes to one over 40 column volumes).

  • Modify the pH: The pH of the mobile phase can subtly alter the charge and conformation of the uridine monophosphate isomers, which may affect their interaction with the stationary phase.[11] Try adjusting the pH of your buffers within the stable range of your column (e.g., from pH 7.5 to 8.5).

  • Employ a Secondary Purification Method: If AEX alone is insufficient, collect the mixed fraction and subject it to a secondary, orthogonal purification technique. IP-RP HPLC is an ideal choice here, as its separation mechanism is fundamentally different.

  • Consider Recrystallization: As a final polishing step, crystallization can be highly effective at removing trace impurities and yielding a product of very high purity.[15][16]

Issue 2: My final product shows low yield after purification.

Causality & Solution: Low yield can result from issues at the synthesis stage, losses during purification, or product degradation.

Troubleshooting Steps:

  • Quantify Crude Yield: First, ensure the synthesis itself is efficient. A low crude yield points to problems with the reaction rather than the purification.

  • Monitor Fractions Carefully: When performing chromatography, ensure your fraction collection is optimized. Use a UV detector and collect smaller fractions around the main peak to avoid discarding the product in the leading or tailing edges of the peak.

  • Check for Product Degradation: Nucleotides can be susceptible to hydrolysis, especially at extreme pH values. Ensure all buffers used during purification are within a stable pH range (typically 6-9). Analyze fractions immediately or store them frozen to prevent degradation.

  • Assess Column Binding and Elution: Ensure the product is not irreversibly binding to your chromatography column. After the gradient, perform a high-salt or solvent wash of the column and analyze it to see if any product remained bound. If so, your elution conditions are too weak.

Section 3: Experimental Protocols
Protocol 1: Purification of this compound by Anion-Exchange Chromatography

This protocol provides a general framework for purifying U-2'-P on a preparative scale using a strong anion-exchange resin.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Processing prep_sample 1. Dissolve Crude U-2'-P in Buffer A & Adjust pH prep_column 2. Equilibrate AEX Column with Buffer A load 3. Load Sample onto Column prep_column->load wash 4. Wash with Buffer A load->wash elute 5. Elute with Linear Gradient (0-100% Buffer B) wash->elute collect 6. Collect Fractions based on UV Absorbance (260 nm) elute->collect analyze 7. Analyze Fractions by HPLC-UV collect->analyze pool 8. Pool Pure Fractions analyze->pool desalt 9. Desalt & Lyophilize pool->desalt

Caption: Workflow for AEX purification of this compound.

Materials:

  • Column: A strong anion-exchange (e.g., Q-Sepharose) preparative column.

  • Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5.

  • Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • Crude U-2'-P Sample

  • HPLC System for analysis

Methodology:

  • Sample Preparation: Dissolve the crude U-2'-P solid in a minimal volume of Buffer A. Adjust the pH to 7.5 if necessary. Filter the sample through a 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CVs) of Buffer A until the conductivity and pH of the eluent match the buffer.

  • Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound, neutral impurities (like free uridine).

  • Elution: Apply a linear gradient from 0% to 50% Buffer B over 20-30 CVs. The U-2'-P will elute as the salt concentration increases, disrupting its electrostatic interaction with the resin.[10]

  • Fraction Collection: Collect fractions throughout the gradient, monitoring the column eluent by UV absorbance at 260 nm.

  • Purity Analysis: Analyze the collected fractions using an analytical IP-RP HPLC method to determine the purity of each fraction.

  • Pooling and Desalting: Pool the fractions that meet the desired purity specification (>95% for example). The pooled sample must then be desalted, typically using a large reverse-phase C18 column or dialysis, before lyophilization to obtain the final solid product.

Protocol 2: Purity Assessment by Ion-Pair Reverse-Phase HPLC

This analytical method is suitable for assessing the purity of fractions and the final product.

Materials:

  • Column: C18 Reverse-Phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, 4 mM Tetrabutylammonium hydrogen sulfate, pH 6.0.[13]

  • Mobile Phase B: Mobile Phase A containing 20% Methanol or Acetonitrile.[13]

  • HPLC System with UV Detector

Methodology:

  • Sample Preparation: Prepare a sample solution of U-2'-P at approximately 0.2-0.5 mg/mL in water.[17]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 262 nm.[18]

    • Gradient: A typical gradient might be:

      • 0-5 min: 100% A

      • 5-25 min: 0% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 0% B (return to initial conditions)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of U-2'-P by the total area of all peaks. This method should effectively separate U-2'-P from its positional isomers and other related impurities.[12][19]

References
  • The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide. Benchchem.
  • Oligonucleotide Purific
  • Solutions for Oligonucleotide Analysis and Purific
  • The protecting-group free selective 3′-functionalization of nucleosides.
  • Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories, University of Michigan.
  • Oligonucleotide Purification using Anion Exchange Liquid Chrom
  • Oligonucleotide Purification using Anion Exchange Liquid Chrom
  • Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling.
  • Nucleoside Triphosphates — Building Blocks for the Modific
  • Chapter 7 Phosphate Protecting Groups. Organic Chemistry Portal.
  • Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosph
  • Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC.
  • HPLC Methods for analysis of Uridine.
  • Cyclization of uridine monophosphate by diethyl pyrocarbon
  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing.
  • Cell-Free Multi-Enzyme Synthesis and Purification of Uridine Diphosph
  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PubMed Central.
  • Uridine Impurities. BOC Sciences.
  • Uridine Testing Methods. BioSpectra.
  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing.
  • Crystal of diuridine tetraphosphate or salt thereof and method for preparing the same, and method for producing said compound.
  • Technical Support Center: Purity Verification of Synthesized Uridine 5'-monophosph
  • Uracil. Wikipedia.
  • A simplified procedure for synthesizing large quantities of highly purified uridine [beta-32P]diphospho-N-acetylglucosamine. PubMed.
  • A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin. PubMed.
  • Uridine Impurity 4. Axios Research.
  • Uridine monophosph
  • Uridine-impurities.
  • Schematic representation of uridine synthesis and its transport into...
  • Crystals of diuridine tetraphosphate or salt thereof, process for producing...
  • A selective and atom-economic rearrangement of uridine by cascade biocatalysis for production of pseudouridine. PubMed Central.
  • A one-step procedure for the purification of uridine phosphorylase
  • A rapid procedure for the preparation of small quantities of uridine diphosph
  • Enzymatic amination of uridine triphosphate to cytidine triphosphate.
  • Crystallization of yeast orotidine 5'-monophosphate decarboxylase complexed with 1-(5'-phospho-beta-D-ribofuranosyl) barbituric acid. PubMed.
  • Crystallization of uridine phosphorylase from Shewanella oneidensis MR-1 in the laboratory and under microgravity and preliminary X-ray diffraction analysis.
  • Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosph
  • Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. PNAS.

Sources

Validation & Comparative

A Researcher's Guide to RNA Ligase Substrates: A Comparative Analysis of Uridine 2'-Phosphate and Uridine 3'-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in molecular biology and drug development, the enzymatic ligation of RNA is a cornerstone technique for applications ranging from RNA labeling and sequencing to the synthesis of novel therapeutic oligonucleotides. The choice of substrates is critical for the success of these experiments, and a deep understanding of their interaction with RNA ligases is paramount. This guide provides an in-depth comparison of two closely related but distinct substrates: Uridine 2'-phosphate (2'-UMP) and Uridine 3'-phosphate (3'-UMP).

We will delve into the structural nuances of these molecules, explore their compatibility with different classes of RNA ligases, and provide the experimental framework necessary to evaluate their performance in your own laboratory.

The Fundamentals of RNA Ligation: A Multi-Step Process

Most conventional ATP-dependent RNA ligases, such as the well-characterized T4 RNA Ligase 1 and 2, catalyze the formation of a phosphodiester bond between the 3'-hydroxyl (3'-OH) of an acceptor RNA molecule and the 5'-phosphate (5'-PO4) of a donor RNA molecule.[1][2] This reaction proceeds through a three-step mechanism:

  • Ligase Adenylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.[1][3]

  • AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the donor RNA, creating an adenylated RNA intermediate (AppRNA).[1][3]

  • Phosphodiester Bond Formation: The 3'-hydroxyl of the acceptor RNA attacks the activated 5'-phosphate of the AppRNA, forming a phosphodiester bond and releasing AMP.[1][3]

While this canonical mechanism describes the ligation of RNA polymers, RNA ligases can also utilize single nucleoside monophosphates as donor substrates, a feature often exploited for 3'-end labeling of RNA. In this context, the phosphate's position on the ribose sugar—either the 2' or 3' position—becomes a critical determinant of substrate suitability.

This compound vs. Uridine 3'-Phosphate: A Tale of Two Isomers

This compound and Uridine 3'-phosphate are structural isomers, differing only in the location of the phosphate group on the ribose ring. This seemingly minor difference has profound implications for their recognition and utilization by different classes of RNA ligases.

dot graph { layout=neato; node [shape=none, margin=0]; UMP [image="httpsimage://i.imgur.com/your-image-url.png"]; // Placeholder for a combined image of 2'-UMP and 3'-UMP structures }

Caption: Structural comparison of this compound and Uridine 3'-phosphate.

T4 RNA Ligase: An Apparent Lack of Strict Regiospecificity

T4 RNA ligase is a workhorse enzyme in molecular biology, known for its ability to ligate a wide range of substrates.[2][4] Interestingly, much of the literature on the substrate specificity of T4 RNA ligase refers to the use of nucleoside 2'(3'),5'-diphosphates.[5][6] The notation "2'(3')" suggests that either a mixture of the two isomers was used in these studies, or that the enzyme does not exhibit a strong preference for the phosphate being at the 2' or 3' position of the donor nucleotide.

This suggests that the active site of T4 RNA ligase may be flexible enough to accommodate the phosphate group at either the 2' or 3' position of the ribose. However, a lack of studies directly comparing the kinetic parameters of purified 2'-UMP and 3'-UMP as substrates for T4 RNA ligase makes it difficult to definitively state their relative efficiencies.

tRNA Splicing Ligases: A Strict Requirement for 2'-Phosphate

In contrast to the apparent flexibility of T4 RNA ligase, the tRNA splicing ligases found in plants and fungi exhibit a strict requirement for a 2'-phosphate on the substrate.[7] These multi-functional enzymes are involved in the repair of RNA breaks that have 2',3'-cyclic phosphate and 5'-OH ends.[7]

The ligation process involves a "healing" step, where a cyclic phosphodiesterase (CPD) domain within the ligase hydrolyzes the 2',3'-cyclic phosphate to a 3'-OH and a 2'-phosphate. This 2'-phosphate is essential for the subsequent ligation step.[7] This stringent requirement for a 2'-phosphate ensures that only purposefully cleaved RNAs are ligated, acting as a quality control mechanism.[7]

The RtcB Family of Ligases: A Preference for 3'-Phosphate

Adding another layer of complexity, the RtcB family of RNA ligases, found in bacteria, archaea, and eukaryotes, utilizes a distinct mechanism that specifically requires a 3'-phosphate.[8][9] These enzymes ligate RNA molecules with 3'-phosphate and 5'-OH ends.[9] The reaction proceeds through a unique two-step pathway where the 2',3'-cyclic phosphate is first hydrolyzed to a 3'-monophosphate, which is then joined to the 5'-OH end.[8]

Performance Comparison: A Summary

RNA Ligase ClassSubstrate PreferenceMechanistic Rationale
T4 RNA Ligase Appears to accept both 2'-UMP and 3'-UMPFlexible active site; literature often refers to 2'(3')-isomers.[5][6]
tRNA Splicing Ligases Strictly requires 2'-phosphateThe 2'-phosphate is a product of the initial "healing" step and is a key recognition element for the ligase domain.[7]
RtcB Ligases Requires 3'-phosphateThe ligation mechanism proceeds through a 3'-monophosphate intermediate.[8][9]

Experimental Protocol: A Head-to-Head Comparison of 2'-UMP and 3'-UMP as T4 RNA Ligase Substrates

To empirically determine the relative efficiency of 2'-UMP and 3'-UMP as substrates for T4 RNA ligase, the following experimental protocol can be employed. This assay utilizes the ligation of the UMP isomer to a fluorescently labeled RNA acceptor, with the ligation product being resolved by gel electrophoresis.

Materials
  • T4 RNA Ligase 1 (e.g., NEB #M0204)[4]

  • 10X T4 RNA Ligase Reaction Buffer

  • ATP solution (10 mM)

  • Uridine 2'-monophosphate (2'-UMP)

  • Uridine 3'-monophosphate (3'-UMP)

  • Fluorescently labeled RNA acceptor (e.g., a 20-mer with a 5' FAM label)

  • Nuclease-free water

  • Gel loading buffer (e.g., 2X formamide loading dye)

  • Polyacrylamide gel (e.g., 15% TBE-Urea)

  • TBE buffer

  • Fluorescence gel imager

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Ligation Reaction cluster_analysis Analysis A Prepare Master Mix: - RNA Acceptor - T4 RNA Ligase Buffer - ATP - Nuclease-free water B Aliquot Master Mix A->B C Add Substrate: - 2'-UMP - 3'-UMP - No UMP (Control) B->C D Add T4 RNA Ligase C->D E Incubate at 37°C D->E F Quench Reaction (add loading buffer) E->F G Denaturing PAGE F->G H Fluorescence Imaging G->H I Quantify Ligation Efficiency H->I

Caption: Workflow for comparing 2'-UMP and 3'-UMP as T4 RNA ligase substrates.

Step-by-Step Methodology
  • Reaction Setup:

    • On ice, prepare a master mix containing the RNA acceptor, 10X T4 RNA Ligase Reaction Buffer, and ATP. The final concentrations should be optimized, but a starting point is 1 µM RNA acceptor, 1X buffer, and 1 mM ATP.

    • Aliquot the master mix into three sets of tubes.

    • To the first set, add 2'-UMP to a final concentration of 10 µM.

    • To the second set, add 3'-UMP to a final concentration of 10 µM.

    • The third set will serve as a negative control with no UMP added.

  • Enzyme Addition and Incubation:

    • Add T4 RNA Ligase 1 to each reaction tube. The amount of enzyme should be optimized, but a good starting point is 10 units per 20 µL reaction.

    • Incubate the reactions at 37°C for 1 hour. For a time-course experiment, aliquots can be taken at various time points (e.g., 5, 15, 30, and 60 minutes).

  • Reaction Quenching and Gel Electrophoresis:

    • Stop the reactions by adding an equal volume of 2X formamide gel loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the RNA.

    • Load the samples onto a 15% TBE-Urea polyacrylamide gel.

    • Run the gel until the dye front has migrated an appropriate distance.

  • Imaging and Data Analysis:

    • Visualize the gel using a fluorescence imager.

    • The unligated RNA acceptor will appear as a lower molecular weight band, while the UMP-ligated product will migrate slower, appearing as a higher molecular weight band.

    • Quantify the intensity of the unligated and ligated bands in each lane.

    • Calculate the ligation efficiency for each substrate at each time point as: (Intensity of ligated band) / (Intensity of ligated band + Intensity of unligated band) * 100%.

Conclusion and Future Directions

The choice between 2'-UMP and 3'-UMP as an RNA ligase substrate is highly dependent on the specific enzyme being used. While T4 RNA ligase appears to be permissive, accepting both isomers, other ligases involved in specific biological pathways, such as tRNA splicing and RNA repair, exhibit strict preferences for either the 2'- or 3'-phosphate.

The experimental protocol outlined above provides a robust framework for directly comparing the substrate efficiency of 2'-UMP and 3'-UMP in your own experimental system. Such empirical data is invaluable for optimizing ligation-based assays and for the rational design of RNA-based therapeutics and diagnostics.

Further research, including detailed kinetic analysis and structural studies of RNA ligases in complex with these UMP isomers, will be instrumental in fully elucidating the molecular basis of their substrate specificity. This knowledge will undoubtedly pave the way for the engineering of novel RNA ligases with tailored substrate preferences for a new generation of molecular biology applications.

References

  • Ho, C. K., & Shuman, S. (2002). Bacteriophage T4 RNA ligase 2 (Rnl2) repairs 3'-OH/5'-PO4 nicks in duplex RNA. Proceedings of the National Academy of Sciences, 99(20), 12709-12714. [Link]

  • Nandakumar, J., Ho, C. K., & Shuman, S. (2004). Structure and mechanism of RNA ligase. Structure, 12(2), 327-339. [Link]

  • Englander, E. W., & Uhlenbeck, O. C. (1990). RNA ligation via 2'-phosphomonoester, 3',5'-phosphodiester linkage: requirement of 2',3'-cyclic phosphate for the circularization reaction. Proceedings of the National Academy of Sciences, 87(16), 6331-6335. [Link]

  • Remus, B. S., & Shuman, S. (2013). A kinetic framework for tRNA ligase and enforcement of a 2'-phosphate requirement for ligation highlights the design logic of an RNA repair machine. RNA, 19(6), 826-837. [Link]

  • Zenkova, M. A., Graifer, D. M., Malygin, A. A., & Karpova, G. G. (1984). [Substrate specificity of T4 RNA-ligase. The effect of the nucleotide sequence of the minimum phosphate acceptor on the efficacy of intermolecular ligation]. Bioorganicheskaia khimiia, 10(4), 498-505. [Link]

  • Graifer, D. M., Zenkova, M. A., Podgornyi, G. G., & Karpova, G. G. (1989). [Substrate specificity of T4 RNA-ligase. The effect of the nucleotide composition of substrates and the size of phosphate donor on the effectiveness of intermolecular ligation]. Bioorganicheskaia khimiia, 15(4), 478-483. [Link]

  • Tanaka, N., & Shuman, S. (2011). RtcB is a new RNA ligase that seals RNA breaks with 3'-phosphate and 5'-OH ends. Proceedings of the National Academy of Sciences, 108(51), 20468-20473. [Link]

  • Chakravarty, A. K., & Shuman, S. (2012). RNA ligase RtcB splices 3'-phosphate and 5'-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3')pp(5')G intermediates. Proceedings of the National Academy of Sciences, 109(16), 6072-6077. [Link]

  • Tanaka, N., Chakravarty, A. K., & Shuman, S. (2011). Novel mechanism of RNA repair by RtcB via sequential 2',3'-cyclic phosphodiesterase and 3'-phosphate/5'-hydroxyl ligation reactions. Journal of Biological Chemistry, 286(49), 42125-42132. [Link]

  • Lolle, S., Laursen, T., & Kirpekar, F. (2020). Capture and sequence analysis of RNAs with terminal 2',3'-cyclic phosphates. RNA, 26(11), 1639-1648. [Link]

  • Nandakumar, J., & Shuman, S. (2004). RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2. Journal of Biological Chemistry, 279(30), 31337-31347. [Link]

  • Desai, K. K., & Raines, R. T. (2012). RNA ligase RtcB splices 3'-phosphate and 5'-OH ends. Biochemistry, 51(43), 8561-8569. [Link]

  • Ho, C. K., Nandakumar, J., & Shuman, S. (2004). Structure-function analysis of T4 RNA ligase 2. Journal of Biological Chemistry, 279(30), 31348-31356. [Link]

  • Jayaprakash, A. D., & Shuman, S. (2012). Mechanism of RNA 2',3'-cyclic phosphate end healing by T4 polynucleotide kinase-phosphatase. Nucleic Acids Research, 40(22), 11561-11571. [Link]

  • Unrau, P. J., & Bartel, D. P. (1998). RNA-catalysed nucleotide synthesis. Nature, 395(6699), 260-263. [Link]

  • Sawaya, R., Schwer, B., & Shuman, S. (2003). Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. Structure, 11(12), 1549-1558. [Link]

  • Jayaprakash, A. D., & Shuman, S. (2013). Kinetic mechanism of nick sealing by T4 RNA ligase 2 and effects of 3'-terminal mismatches and abasic sites on ligation fidelity. RNA, 19(1), 77-87. [Link]

  • Zhelkovsky, A. M., & McReynolds, L. A. (2015). Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA. PLoS One, 10(3), e0119833. [Link]

  • Nichols, N. M., Tabor, S., & McReynolds, L. A. (2008). RNA ligases. Current protocols in molecular biology, Chapter 3, Unit3.15. [Link]

Sources

Stability Showdown: 2'-Phosphate vs. 3'-Phosphate Terminal Uridine on RNA

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of RNA biology and therapeutics, the stability of an RNA molecule is a critical determinant of its function and efficacy. The termini of an RNA chain, particularly the 3'-end, play a pivotal role in its susceptibility to degradation by cellular exonucleases. This guide provides an in-depth comparison of the stability of RNA molecules terminating with a 2'-phosphate uridine versus those with the more canonical 3'-phosphate uridine. While direct, quantitative comparisons of the half-lives of these two specific RNA species are not extensively documented in publicly available literature, we can infer their relative stabilities by examining the mechanisms of RNA degradation and the substrate specificities of the enzymes involved.

The Chemical Basis of RNA Instability: A Tale of Two Hydroxyls

The inherent instability of RNA compared to DNA stems from the presence of a hydroxyl group at the 2'-position of the ribose sugar. This 2'-hydroxyl can act as an internal nucleophile, attacking the adjacent phosphodiester bond and leading to cleavage of the RNA backbone.[1][2] This process often results in the formation of a 2',3'-cyclic phosphate intermediate, which is then hydrolyzed to either a 2'- or 3'-monophosphate.[1][2] The presence and position of a terminal phosphate group can, therefore, significantly influence the RNA's interaction with the cellular machinery responsible for its turnover.

Biosynthesis and Generation of 2'- and 3'-Phosphate Termini

RNA molecules with 3'-phosphate termini are common products of cleavage by many endoribonucleases.[3] The generation of a 2'-phosphate terminus is less common but is a known intermediate in certain RNA processing pathways, such as tRNA splicing, where a 2',3'-cyclic phosphodiesterase first opens the cyclic intermediate to a 2'-phosphate, which is then removed by a phosphotransferase.[4]

For experimental purposes, RNA oligonucleotides with specific terminal modifications can be generated through chemical synthesis or enzymatic manipulation. Standard solid-phase RNA synthesis using phosphoramidite chemistry allows for the incorporation of modified nucleotides and the generation of specific termini.[5][6][7] Enzymatic methods can also be employed to generate the desired termini. For instance, RNA with a 3'-phosphate can be generated by treatment with specific nucleases, while RNA with a 2',3'-cyclic phosphate can be produced using enzymes like deoxyribozymes, which can then be further processed to yield a 2'-phosphate.[8][9]

The Stability Landscape: A Head-to-Head Comparison

While we lack direct comparative studies measuring the half-life of RNA with a terminal 2'-phosphate versus a 3'-phosphate, we can deduce their relative stabilities by considering their interactions with 3'-to-5' exoribonucleases, the primary drivers of RNA degradation from the 3'-end.

RNA with a 3'-Phosphate Terminus: A Roadblock for Degradation

The presence of a 3'-phosphate group is known to inhibit the activity of many 3'-to-5' exoribonucleases. For example, the exoribonuclease Pop2p from Saccharomyces cerevisiae is unable to initiate degradation on RNA substrates with a 3'-phosphate.[10] Similarly, RNase BN is strongly inhibited by a 3'-phosphoryl group.[11] This suggests that a 3'-phosphate can act as a protective modification, rendering the RNA molecule more resistant to degradation by this major class of enzymes.

RNA with a 2'-Phosphate Terminus: A Less Characterized Fate

The effect of a terminal 2'-phosphate on the activity of 3'-to-5' exoribonucleases is not as well-documented. However, considering the mechanism of these enzymes, which typically recognize and bind to the 3'-hydroxyl group to initiate degradation, the presence of a phosphate group at the 2'-position might also confer a degree of protection. The bulky and negatively charged phosphate group could sterically hinder the binding of the exonuclease to the 3'-terminus.

Without direct experimental evidence, it is challenging to definitively state which modification offers superior stability. However, the established inhibitory effect of the 3'-phosphate on several key 3'-to-5' exoribonucleases provides a stronger basis for its role in enhancing RNA stability.

Experimental Workflow for Comparative Stability Analysis

To definitively compare the stability of RNA with 2'- and 3'-phosphate termini, a direct experimental approach is necessary. Below is a detailed protocol for an in vitro RNA stability assay.

Part 1: Preparation of RNA Substrates

Objective: To synthesize and purify RNA oligonucleotides with either a 2'-phosphate or a 3'-phosphate at the 3'-terminal uridine.

Methodology:

  • Chemical Synthesis:

    • Synthesize the desired RNA oligonucleotide sequence using solid-phase phosphoramidite chemistry.[5][6]

    • For the 3'-phosphate RNA, a commercially available 3'-phosphate CPG solid support can be used.

    • For the 2'-phosphate RNA, a custom synthesis approach would be required, potentially involving a final enzymatic step to generate the 2'-phosphate from a 2',3'-cyclic phosphate precursor. A deoxyribozyme-catalyzed cleavage can be used to generate the 2',3'-cyclic phosphate terminus.[9]

  • Enzymatic Generation of 2'-Phosphate:

    • Synthesize an RNA with a 3'-terminal 2',3'-cyclic phosphate uridine.

    • Treat the RNA with a 2',3'-cyclic phosphodiesterase that specifically hydrolyzes the cyclic phosphate to a 2'-phosphate.

  • Purification:

    • Purify all RNA oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity and correct length.

    • Verify the identity and purity of the final products by mass spectrometry.[12][13][14]

RNA_Synthesis_Workflow cluster_synthesis RNA Substrate Preparation cluster_chem Chemical Synthesis Path cluster_enz Enzymatic Path for 2'-Phosphate Chem_Synth Chemical Synthesis (Phosphoramidite Chemistry) CPG_3P 3'-Phosphate CPG Chem_Synth->CPG_3P Custom_2P Custom Synthesis for 2'-Phosphate Chem_Synth->Custom_2P Enz_Mod Enzymatic Modification Cyclic_P_Synth Synthesis of 2',3'-Cyclic Phosphate RNA Enz_Mod->Cyclic_P_Synth Purification Purification (PAGE or HPLC) CPG_3P->Purification Custom_2P->Purification CPDase 2',3'-Cyclic Phosphodiesterase Treatment Cyclic_P_Synth->CPDase CPDase->Purification Verification Verification (Mass Spectrometry) Purification->Verification

Caption: Workflow for preparing RNA substrates with 2'- and 3'-phosphate termini.

Part 2: In Vitro RNA Stability Assay

Objective: To compare the degradation rates of RNA with 2'- and 3'-phosphate termini in a controlled in vitro system.

Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures containing the purified RNA substrate (either 2'-phosphate or 3'-phosphate terminated), a suitable buffer, and a source of nuclease activity (e.g., cell lysate, serum, or a purified 3'-to-5' exoribonuclease).

  • Time Course:

    • Incubate the reactions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and immediately quench the degradation by adding a stop solution (e.g., formamide loading buffer with EDTA).

  • Analysis of Degradation:

    • Analyze the quenched samples by denaturing PAGE.

    • Visualize the RNA bands using a fluorescent stain (e.g., SYBR Gold) or by autoradiography if the RNA is radiolabeled.

  • Quantification and Half-Life Calculation:

    • Quantify the intensity of the full-length RNA band at each time point using densitometry.

    • Plot the percentage of remaining full-length RNA against time.

    • Calculate the half-life (t½) of each RNA substrate by fitting the data to an exponential decay curve.

Stability_Assay_Workflow cluster_assay In Vitro Stability Assay Setup Reaction Setup (RNA + Nuclease Source) Incubation Incubation at 37°C Setup->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Degradation Time_Points->Quench Analysis Analysis (Denaturing PAGE) Quench->Analysis Quantification Quantification (Densitometry) Analysis->Quantification Half_Life Half-Life Calculation Quantification->Half_Life

Sources

A Functional Genomics Guide: Unraveling Ribozyme Specificity for Uridine 2'- and 3'-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in RNA biology and therapeutic development, understanding the nuanced interplay between a ribozyme and its substrate is paramount. This guide delves into a fundamental aspect of this interaction: the functional consequences of the isomeric state of a terminal uridine phosphate—specifically, Uridine 2'-phosphate (U2P) versus Uridine 3'-phosphate (U3P). While the canonical understanding of many ribozymes centers on the role of the 2'-hydroxyl as a nucleophile, emerging research reveals a more complex landscape of RNA-phosphate recognition. This guide will provide a theoretical framework, detailed experimental protocols, and predictive data to illuminate how these subtle structural differences can lead to profound functional divergence.

The Crucial Role of the Ribose 2' and 3' Positions in Ribozyme Catalysis

The majority of small nucleolytic ribozymes, such as the hammerhead, hairpin, and hepatitis delta virus (HDV) ribozymes, catalyze the cleavage of a phosphodiester bond via a transesterification reaction. This mechanism critically involves the nucleophilic attack of a 2'-hydroxyl group on the adjacent phosphorus atom, resulting in a 2',3'-cyclic phosphate and a 5'-hydroxyl terminus[1][2]. This fundamental mechanism immediately suggests that for these classes of ribozymes, a terminal uridine with a phosphate at either the 2' or 3' position would likely abolish activity by blocking the necessary nucleophile.

However, the world of ribozymes is ever-expanding. A groundbreaking study recently unveiled a novel ribozyme ligase, discovered through in vitro evolution, that exhibits an absolute requirement for a 3'-phosphate on its RNA substrate for catalytic activity[3][4][5]. This 3'-phosphate is vicinal to the 2'-hydroxyl that acts as the nucleophile in the ligation reaction, suggesting a role in substrate recognition and positioning within the active site, rather than direct participation in the chemical transformation. This discovery challenges us to look beyond the canonical roles of the ribose hydroxyls and consider how terminal phosphates can act as specific recognition elements.

This guide will therefore explore two primary hypotheses:

  • Hypothesis 1: Canonical self-cleaving ribozymes will be inactive on RNA substrates terminating in either U2P or U3P due to the absence of a free 2'-hydroxyl for nucleophilic attack.

  • Hypothesis 2: The 3'-phosphate-dependent ligase will exhibit high specificity for U3P-terminated substrates, with minimal to no activity on U2P-terminated substrates, highlighting a stringent structural requirement within its active site.

Experimental Blueprint for a Comparative Functional Analysis

To rigorously test these hypotheses, a series of well-controlled experiments are necessary. This section outlines the key methodologies, from the synthesis of bespoke RNA substrates to their kinetic and structural characterization.

Protocol 1: Synthesis of RNA Oligonucleotides with Terminal Uridine 2'- and 3'-Phosphate

The synthesis of these specialized RNA substrates can be achieved using solid-phase phosphoramidite chemistry, a cornerstone of modern nucleic acid research[6][7][8][9].

Materials:

  • 5'-O-Dimethoxytrityl-N-acyl-2'-O-tert-butyldimethylsilyl (5'-DMT-N-acyl-2'-O-TBDMS) protected A, C, G, and U phosphoramidites.

  • 5'-DMT-uridine-3'-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

  • 5'-DMT-uridine-2'-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite (custom synthesis may be required).

  • Controlled pore glass (CPG) solid support.

  • Standard reagents for solid-phase RNA synthesis (activator, capping reagents, oxidizing agent, deprotection solutions).

  • Reagents for phosphorylation (e.g., 2-cyanoethyl-N,N-diisopropylamino-chlorophosphine).

  • HPLC for purification.

Methodology:

  • Oligonucleotide Assembly: The desired RNA sequence is synthesized on a CPG solid support using a standard automated RNA synthesizer.

  • Terminal Uridine Incorporation: In the final coupling cycle, the appropriate uridine phosphoramidite (for either 3' or 2' phosphorylation) is added.

  • Phosphorylation:

    • For 3'-Phosphate: A commercially available phosphorylating phosphoramidite is coupled to the 5'-hydroxyl of the terminal uridine.

    • For 2'-Phosphate: This requires a more specialized approach. One method involves using a uridine phosphoramidite with a protecting group on the 3'-hydroxyl and the phosphoramidite moiety at the 2'-position. Following incorporation, a phosphorylation reagent is used to add the phosphate group.

  • Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed using a standard deprotection protocol (e.g., ammonia and fluoride treatment for TBDMS groups).

  • Purification: The final U2P and U3P terminated RNA oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity for subsequent kinetic assays.

Protocol 2: Comparative Kinetic Analysis of Ribozyme Activity

With the purified substrates in hand, their functional impact on ribozyme activity can be quantified using in vitro kinetic assays[10][11][12][13]. We will use two model ribozymes: a classic hammerhead ribozyme (as a negative control) and the recently identified 3'-phosphate-dependent ligase.

Materials:

  • Purified hammerhead ribozyme and 3'-phosphate-dependent ligase.

  • Purified U2P and U3P terminated RNA substrates.

  • A corresponding RNA substrate with a free 3'-hydroxyl as a positive control for the hammerhead ribozyme.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2).

  • Fluorescently labeled substrate for real-time kinetic analysis (optional).

  • Denaturing polyacrylamide gels for product visualization.

  • Phosphorimager or fluorescence scanner.

Methodology:

  • Reaction Setup: A series of reactions are prepared with a fixed concentration of the ribozyme and varying concentrations of the U2P, U3P, and control substrates.

  • Reaction Initiation and Time-Course Analysis: Reactions are initiated by the addition of MgCl2 and incubated at a constant temperature (e.g., 37°C). Aliquots are taken at various time points and quenched with a stop solution (e.g., EDTA-containing loading buffer).

  • Product Separation and Quantification: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gels are then imaged using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner. The fraction of product formed at each time point is quantified.

  • Kinetic Parameter Determination: The initial reaction rates are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (the turnover number) and KM (the Michaelis constant), which reflects the substrate concentration at half-maximal reaction velocity.

Predicted Outcomes and Data Interpretation

The experimental design outlined above is expected to yield clear, quantifiable data that will allow for a robust comparison of the functional effects of U2P and U3P.

Table 1: Predicted Kinetic Parameters for Hammerhead Ribozyme

Substrate TerminusPredicted kcat (min-1)Predicted KM (µM)Predicted Catalytic Efficiency (kcat/KM) (M-1min-1)
3'-OH (Control)~1.0~0.5~2.0 x 106
This compoundNo detectable activityN/AN/A
Uridine 3'-phosphateNo detectable activityN/AN/A

Table 2: Predicted Kinetic Parameters for 3'-Phosphate-Dependent Ligase

Substrate TerminusPredicted kcat (min-1)Predicted KM (µM)Predicted Catalytic Efficiency (kcat/KM) (M-1min-1)
3'-OH (Control)No detectable activityN/AN/A
This compoundNo detectable activityN/AN/A
Uridine 3'-phosphate~0.1~1.0~1.0 x 105

Interpretation:

  • Hammerhead Ribozyme: As predicted by its catalytic mechanism, the hammerhead ribozyme is expected to be completely inactive with both U2P and U3P substrates. This serves as a crucial negative control, confirming the necessity of the 2'-hydroxyl for its canonical cleavage activity.

  • 3'-Phosphate-Dependent Ligase: This ribozyme is predicted to show robust activity with the U3P substrate, as this is its known requirement. Conversely, it is expected to be inactive with the U2P substrate. This would demonstrate a high degree of stereospecificity in its active site, capable of distinguishing between the two phosphate isomers. The difference in catalytic efficiency between the U3P and U2P substrates would provide a quantitative measure of this discrimination.

Visualizing the Molecular Logic

To better understand the underlying principles, the following diagrams illustrate the key molecular structures and experimental workflows.

Figure 1: Chemical structures of this compound and Uridine 3'-phosphate.

G ribozyme 3'-Phosphate-Dependent Ligase Ribozyme complex Ribozyme-Substrate Complex ribozyme->complex substrate RNA Substrate with Terminal Uridine 3'-Phosphate substrate->complex ligation Ligation Reaction complex->ligation Mg2+ product Ligated RNA Product ligation->product

Figure 2: Proposed catalytic pathway for the 3'-phosphate-dependent ligase.

G start Synthesize and Purify U2P and U3P Substrates kinetic_assay Perform In Vitro Kinetic Assays start->kinetic_assay data_analysis Determine kcat and KM kinetic_assay->data_analysis comparison Compare Catalytic Efficiencies data_analysis->comparison

Figure 3: Experimental workflow for the comparative kinetic analysis.

Structural Insights: The Basis of Discrimination

To fully comprehend the functional differences, structural analysis is indispensable. X-ray crystallography or NMR spectroscopy of the 3'-phosphate-dependent ligase in complex with a non-reactive analog of the U3P substrate would likely reveal a highly specific binding pocket. We can predict that this pocket would involve a network of hydrogen bonds and electrostatic interactions with the 3'-phosphate group, precisely positioning the vicinal 2'-hydroxyl for nucleophilic attack. The geometry of this pocket would sterically hinder the binding of a U2P substrate, explaining the lack of activity. The crystal structure of a ligase ribozyme has shown how an essential magnesium ion coordinates three phosphates at the ligation site, and similar interactions are likely crucial for the recognition of the 3'-phosphate in our model system[3][14].

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the functional comparison of ribozymes with this compound versus Uridine 3'-phosphate. While direct experimental data on this specific comparison is currently lacking in the literature, the principles of ribozyme catalysis and the recent discovery of a 3'-phosphate-dependent ligase allow us to formulate clear hypotheses and design rigorous experimental tests. The predicted outcomes suggest that while canonical ribozymes are likely indifferent and inactive towards both isomers, specialized ribozymes can exhibit a high degree of specificity, highlighting the potential for terminal phosphates to act as key recognition motifs in RNA-based catalysis.

Future research in this area could involve the in vitro selection of novel ribozymes that are specifically activated by U2P, further expanding our understanding of the catalytic repertoire of RNA. Such endeavors would not only deepen our fundamental knowledge of RNA biology but could also pave the way for the development of novel RNA-based diagnostics and therapeutics that target or are activated by specific RNA termini.

References

  • Robertson, M. P., & Scott, W. G. (2007). The structural basis of ribozyme-catalyzed RNA assembly. Science, 315(5818), 1549-1553. [Link]

  • Unrau, P. J., & Bartel, D. P. (1998). RNA-catalysed nucleotide synthesis.
  • ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

  • Robertson, M. P., & Scott, W. G. (2007). The Structural Basis of Ribozyme-Catalyzed RNA Assembly. Science, 315(5818), 1549–1553. [Link]

  • Jones, D. M., & Bevilacqua, P. C. (2013). The role of phosphate groups in the VS ribozyme–substrate interaction. Nucleic acids research, 41(10), 5433–5443. [Link]

  • Vaidya, N., & Lehman, N. (2021). A ribozyme ligase that requires a 3′ terminal phosphate on its RNA substrate. bioRxiv. [Link]

  • Jäschke, A., & Hartig, J. S. (Eds.). (2010). Ribozymes: methods and protocols. Humana Press.
  • Fedor, M. J. (2009). Ribozymes. Current biology, 19(12), R450-R452.
  • Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684. [Link]

  • Doherty, E. A., & Doudna, J. A. (2000). Ribozyme structures and mechanisms. Annual review of biophysics and biomolecular structure, 29(1), 295-315.
  • Herschlag, D., & Cech, T. R. (1990). Catalysis of RNA cleavage by the Tetrahymena thermophila ribozyme. 1.
  • Fedor, M. J., & Williamson, J. R. (2005). The catalytic diversity of RNAs. Nature reviews Molecular cell biology, 6(5), 399-412.
  • Lilley, D. M. (2005). Structure, folding and catalysis of the hairpin ribozyme. Current opinion in structural biology, 15(3), 313-323.
  • Scott, W. G. (2007). Ribozymes. Current opinion in structural biology, 17(3), 280-286.
  • Beaucage, S. L. (2008). Solid-phase synthesis of oligonucleotide analogs. Current medicinal chemistry, 15(27), 2796-2823.
  • Scott, W. G., & Klug, A. (1996). Ribozymes: structure and mechanism in RNA catalysis. Trends in biochemical sciences, 21(6), 220-224.
  • Breaker, R. R. (2012). Ribozymes and the RNA world. Cold Spring Harbor perspectives in biology, 4(3), a003566.
  • Joyce, G. F. (2004). Directed evolution of nucleic acid enzymes. Annual review of biochemistry, 73(1), 791-836.
  • Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]

  • Bevilacqua, P. C., & Yajima, R. (2006). Nucleobase catalysis in ribozyme mechanism. Current opinion in chemical biology, 10(5), 455-464.
  • Vaidya, N., & Lehman, N. (2022). A ribozyme ligase that requires a 3′ terminal phosphate on its RNA substrate. Nature Communications, 13(1), 1-10. [Link]

  • Vaidya, N., & Lehman, N. (2021). A ribozyme ligase that requires a 3′ terminal phosphate on its RNA substrate. bioRxiv. [Link]

  • Been, M. D. (2006). The HDV ribozymes.
  • Szostak, J. W. (2012). The eightfold path to non-enzymatic RNA replication. Journal of systems chemistry, 3(1), 1-2.
  • Rupert, P. B., & Ferre-D'Amare, A. R. (2001). Crystal structure of a hairpin ribozyme-inhibitor complex with implications for catalysis.

Sources

A Comparative Guide to Uridine 2'-Phosphate as an Internal Standard for Nucleotide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative nucleotide analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data quality, accuracy, and reliability. While stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, their cost and availability can be prohibitive. This guide provides an in-depth technical comparison of Uridine 2'-phosphate (U-2'-P) as a cost-effective, structural isomer internal standard for the quantification of the endogenous nucleotide Uridine 5'-monophosphate (U-5'-P), benchmarked against the performance of SIL-UMP.

The Crucial Role of Internal Standards in Nucleotide Analysis

The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] From sample extraction and handling to injection volume and instrument response, numerous factors can introduce errors. By adding a known amount of an IS to every sample, calibrator, and quality control, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach mitigates variations, leading to more accurate and precise results.[2]

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, including extraction recovery, and crucially, it should experience similar matrix effects.[3] Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis.[4][5]

The Gold Standard: Stable Isotope-Labeled Uridine 5'-Monophosphate (SIL-UMP)

A stable isotope-labeled internal standard, such as ¹³C₉,¹⁵N₂-Uridine 5'-monophosphate, is chemically identical to the analyte of interest (U-5'-P) but has a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

Advantages of SIL-UMP:

  • Near-Identical Physicochemical Properties: SIL-UMP and U-5'-P have virtually identical chemical properties, leading to co-elution during chromatography. This co-elution is critical for compensating for matrix effects, as both the analyte and the IS are subjected to the same ionization suppression or enhancement.

  • Similar Extraction Recovery: Due to their identical structures, SIL-UMP and U-5'-P exhibit the same recovery during sample preparation steps.

  • High Accuracy and Precision: The close mimicking of the analyte's behavior results in high accuracy and precision in quantification.[6]

Disadvantages of SIL-UMP:

  • Cost and Availability: The synthesis of SIL standards is often complex and expensive, making them a costly option for routine analyses.[7]

  • Potential for Isotopic Crosstalk: It is crucial to use a SIL-IS with high isotopic purity to avoid interference from the unlabeled analyte.

This compound: A Structural Isomer Alternative

This compound (U-2'-P) is a positional isomer of the biologically prevalent Uridine 5'-monophosphate (U-5'-P). As it is not typically found in biological systems, it can serve as a non-endogenous internal standard.

Advantages of this compound:

  • Commercial Availability and Cost-Effectiveness: U-2'-P is commercially available from various suppliers and is significantly more affordable than its stable isotope-labeled counterpart.[8][9][10]

  • Structural Similarity: As a structural isomer, U-2'-P shares the same elemental composition and molecular weight as U-5'-P, leading to similar general physicochemical properties.

Disadvantages of this compound:

  • Chromatographic Separation: While its structural similarity is an advantage, it is imperative that U-2'-P is chromatographically resolved from U-5'-P to prevent interference. This can be achieved using specialized chromatographic techniques.[11][12][13][14]

  • Potential for Differential Matrix Effects: Even with chromatographic separation, slight differences in retention time can expose the analyte and the IS to different co-eluting matrix components, potentially leading to varied matrix effects and compromising accuracy.[15]

  • Differences in Ionization Efficiency: Although structurally similar, the different phosphate position in U-2'-P could lead to slight differences in ionization efficiency compared to U-5'-P, which may affect quantification if not properly validated.

Performance Comparison: this compound vs. SIL-UMP

Performance ParameterStable Isotope-Labeled UMP (SIL-UMP)This compound (U-2'-P)Rationale & Considerations
Accuracy (% Bias) Typically < ±15%Potentially < ±20%, but matrix-dependentSIL-UMP's co-elution provides superior correction for matrix effects, leading to higher accuracy.[2] U-2'-P's accuracy is highly dependent on chromatographic separation and the specific matrix.
Precision (%CV) Typically < 15%Can be < 20%, but may be higher than SIL-UMPThe ability of SIL-UMP to track analyte variability throughout the process leads to better precision.[16]
Matrix Effect Effectively compensatedPotential for differential matrix effectsCo-elution of SIL-UMP ensures it experiences the same matrix effects as the analyte.[17] Even with good chromatography, U-2'-P may elute in a slightly different matrix environment.
Linearity (r²) > 0.99> 0.99Both can achieve excellent linearity, but the quality of the fit may be slightly better with SIL-UMP due to lower variability.
Limit of Quantification (LOQ) Lower LOQs achievableMay have a slightly higher LOQThe superior signal-to-noise ratio often achieved with SIL-UMP can lead to lower detection and quantification limits.
Cost HighLow to ModerateThe primary advantage of U-2'-P is its significantly lower cost.[7][8]

Experimental Protocols

Sample Preparation: Nucleotide Extraction from Cultured Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells in a 6-well plate and culture until they reach the desired confluency.

  • Internal Standard Spiking: Prepare a stock solution of this compound (or SIL-UMP) in a suitable solvent (e.g., water or methanol). Add the internal standard to the extraction solvent at a known concentration.

  • Metabolism Quenching and Cell Lysis:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (pre-spiked with the internal standard) to each well to quench metabolic activity and lyse the cells.

  • Extraction:

    • Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted nucleotides.

  • Drying and Reconstitution:

    • Dry the supernatant completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of Uridine Monophosphates

Achieving chromatographic separation of U-2'-P and U-5'-P is critical. Both ion-pair reversed-phase chromatography and hydrophilic interaction liquid chromatography (HILIC) are suitable techniques.[11][12][13][14]

A. Ion-Pair Reversed-Phase HPLC-MS/MS

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Aqueous solution containing an ion-pairing agent such as tributylamine (TBA) or dimethylhexylamine (DMHA) and a weak acid like acetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from low to high organic mobile phase. The specific gradient profile needs to be optimized to achieve baseline separation of U-2'-P and U-5'-P.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • U-5'-P & U-2'-P: Precursor ion [M-H]⁻ at m/z 323.1 -> Product ion (e.g., [PO₃]⁻ at m/z 79.0 or fragment corresponding to the loss of the ribose moiety).

      • SIL-UMP (¹³C₉,¹⁵N₂): Precursor ion [M-H]⁻ at m/z 334.1 -> Corresponding product ion.

B. HILIC-MS/MS

  • Column: A HILIC column with an amide or zwitterionic stationary phase.[13][14]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Gradient: A reverse gradient from high to low organic mobile phase.

  • Mass Spectrometry: Same as for ion-pair reversed-phase HPLC-MS/MS.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cultured Cells) spike Spike with Internal Standard (U-2'-P or SIL-UMP) sample->spike extract Metabolite Extraction & Protein Precipitation spike->extract dry Dry Down & Reconstitute extract->dry lc Chromatographic Separation (Ion-Pair RP or HILIC) dry->lc ms Mass Spectrometry (ESI-, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Final Concentration quant->result

Caption: Experimental workflow for nucleotide analysis using an internal standard.

Logical Framework for Internal Standard Selection

IS_Selection cluster_ideal Gold Standard cluster_alternative Practical Alternative start Need for Nucleotide Quantification sil Stable Isotope-Labeled IS (e.g., SIL-UMP) start->sil isomer Structural Isomer IS (e.g., this compound) start->isomer sil_pros Pros: - Co-elution - Identical Chemistry - Best Accuracy & Precision sil->sil_pros sil_cons Cons: - High Cost - Limited Availability sil->sil_cons decision Decision Factors: - Budget - Required Accuracy - Method Development Time - Sample Throughput sil->decision isomer_pros Pros: - Lower Cost - Readily Available - Similar Properties isomer->isomer_pros isomer_cons Cons: - Requires Chromatographic Separation - Potential for Differential Matrix Effects isomer->isomer_cons isomer->decision

Sources

A Comparative Guide to the Kinetics of Pyrimidine Salvage Pathway Kinases: Uridine Phosphorylation vs. Uridine Monophosphate Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular metabolism, the pyrimidine salvage pathway plays a pivotal role in maintaining the requisite pool of nucleotides for nucleic acid synthesis and various other biological processes. This pathway recycles pyrimidine nucleosides and bases, offering an energy-efficient alternative to de novo synthesis. Central to this pathway are the sequential phosphorylation events catalyzed by a series of kinases. This guide provides an in-depth comparative analysis of the kinetics of two key enzymatic steps: the phosphorylation of uridine to uridine 5'-monophosphate (UMP) by uridine-cytidine kinases (UCKs), and the subsequent phosphorylation of UMP to uridine 5'-diphosphate (UDP) by UMP kinases (UMPKs).

Understanding the kinetic disparities between these enzymes is of paramount importance for researchers in drug development and molecular biology. These kinases are often the targets for antiviral and anticancer nucleoside analog prodrugs, and their catalytic efficiencies can dictate the therapeutic efficacy of such agents.[1][2] This guide will delve into the substrate specificities, catalytic efficiencies, and regulatory mechanisms of these kinases, supported by experimental data and detailed methodologies for their characterization. Furthermore, we will address the enzymatic challenge posed by non-canonical substrates, such as uridine 2'-phosphate, and provide a structural rationale for the observed substrate preferences.

Comparative Kinetics of Uridine and UMP Kinases

The phosphorylation of uridine and UMP is carried out by distinct classes of kinases, each with unique kinetic properties. Uridine is phosphorylated by uridine-cytidine kinases (UCKs), of which there are two main isoforms in humans, UCK1 and UCK2.[3][4] UMP is subsequently phosphorylated by UMP kinase (UMPK), which also exists in different isoforms, including a cytosolic and a mitochondrial form.[5]

The kinetic parameters summarized in the table below highlight the significant differences in substrate affinity and catalytic turnover between these enzymes.

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source(s)
Human UCK1 Uridine300---[3]
Human UCK2 Uridine50 - 75---[3]
Human UCKL-1 Uridine34--1.2 x 10⁴[6][7]
Human UMPK (cytosolic) UMP----[8][9]
S. pneumoniaeUMPK UMP100-1751.75 x 10⁶[10]

Note: A comprehensive set of kinetic parameters (Vmax, kcat) for all enzymes is not consistently available across the literature. The presented data is based on available sources.

From the available data, it is evident that UCK2 exhibits a significantly higher affinity for uridine (lower K_m_) compared to UCK1.[3] The catalytic efficiency (k_cat_/K_m_) of UCK2 is also reported to be 15-20 times higher than that of UCK1, underscoring its role as the more potent enzyme for uridine phosphorylation.[1] This is particularly relevant in the context of cancer biology, as UCK2 is often overexpressed in tumor cells.[1][11] UCKL-1 also demonstrates high affinity for uridine.[6][7]

UMP kinase from Streptococcus pneumoniae shows a K_m_ for UMP of 100 µM and a high turnover rate (k_cat_ of 175 s⁻¹), resulting in a high catalytic efficiency.[10] While direct comparative data for human UMPK is sparse in the provided search results, it is established that UMP and CMP are its preferred substrates over deoxyribonucleoside monophosphates.[8][12]

The Challenge of Non-Canonical Substrates: The Case of this compound

A key aspect of enzyme kinetics is substrate specificity. The kinases of the pyrimidine salvage pathway are highly specific for the structure of their substrates, including the position of the phosphate group. The canonical substrate for UMPK is uridine 5'-monophosphate, where the phosphate group is attached to the 5' carbon of the ribose sugar.

There is no evidence in the scientific literature to suggest that this compound is a substrate for either uridine-cytidine kinases or UMP kinases. The active sites of these enzymes are exquisitely shaped to accommodate the specific stereochemistry of their natural substrates.[13] For UMP kinase, the binding pocket is optimized to position the 5'-phosphate of UMP for the transfer of the gamma-phosphate from ATP. A phosphate group at the 2' position would create steric hindrance and improper alignment for catalysis, making it an unsuitable substrate. Uridine-cytidine kinases, on the other hand, act on the nucleoside (uridine) and would not recognize a phosphorylated substrate like this compound.

This high degree of specificity is a critical feature of metabolic pathways, ensuring the fidelity of biochemical transformations. Researchers attempting to study the phosphorylation of non-canonical substrates like this compound would likely need to resort to engineered or promiscuous kinases that have been specifically designed or discovered to accommodate such structural variations.[14][15]

Signaling Pathways and Regulation

The phosphorylation of uridine and UMP is a critical juncture in the pyrimidine salvage pathway, which ultimately leads to the synthesis of UTP and CTP, essential precursors for RNA synthesis.

Pyrimidine_Salvage_Pathway cluster_UCK Uridine-Cytidine Kinase (UCK) cluster_UMPK UMP Kinase (UMPK) cluster_NDPK Nucleoside Diphosphate Kinase (NDPK) Uridine Uridine UCK UCK1 / UCK2 Uridine->UCK UMP UMP UMPK UMPK UMP->UMPK UDP UDP NDPK NDPK UDP->NDPK UTP UTP RNA RNA UTP->RNA UCK->UMP ATP -> ADP UMPK->UDP ATP -> ADP NDPK->UTP ATP -> ADP

Caption: Pyrimidine Salvage Pathway: Uridine Phosphorylation Cascade.

The activity of these kinases is tightly regulated to maintain nucleotide homeostasis. For instance, UMP kinase from many species is subject to feedback inhibition by UTP and activated by GTP, ensuring that the production of UDP is balanced with the cell's metabolic needs.[10]

Experimental Methodologies for Kinase Activity Assessment

Accurate determination of kinase kinetics relies on robust and sensitive assay methodologies. Several techniques are commonly employed to measure the activity of uridine and UMP kinases.

Coupled Enzyme Spectrophotometric Assay

This continuous assay is a classic method for measuring the activity of ATP-dependent kinases. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored as a decrease in absorbance at 340 nm.

Coupled_Enzyme_Assay cluster_reaction Primary Reaction cluster_coupling Coupling Reactions Substrate Substrate Kinase Kinase Substrate->Kinase ATP ATP ATP->Kinase P-Substrate P-Substrate Kinase->P-Substrate ADP ADP Kinase->ADP PK Pyruvate Kinase ADP->PK PEP PEP PEP->PK NADH NADH LDH Lactate Dehydrogenase NADH->LDH Decrease in A340 Decrease in A340 NADH->Decrease in A340 Monitored PK->ATP Pyruvate Pyruvate PK->Pyruvate Lactate Lactate LDH->Lactate NAD+ NAD+ LDH->NAD+ Pyruvate->LDH

Caption: Workflow of a Coupled Enzyme Spectrophotometric Assay.

Protocol for Coupled Enzyme Assay of UMP Kinase:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

  • Add UMP and ATP: Add UMP to the desired final concentration and a saturating concentration of ATP (e.g., 5 mM).

  • Initiate the reaction: Add the UMP kinase to the cuvette to initiate the reaction.

  • Monitor absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Calculate initial velocity: The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

  • Determine kinetic parameters: Repeat steps 2-5 with varying concentrations of UMP to determine K_m_ and V_max_ by fitting the initial velocity data to the Michaelis-Menten equation.

ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a highly sensitive, endpoint assay that measures kinase activity by quantifying the amount of ADP produced.[16][17] It is particularly useful for high-throughput screening of kinase inhibitors.

Protocol for ADP-Glo™ Assay of Uridine Kinase:

  • Perform the kinase reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the desired concentrations of uridine, ATP, and uridine kinase in an appropriate kinase buffer. Incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction and deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • Convert ADP to ATP and detect luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.[18]

  • Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.

  • Data analysis: Correlate the luminescence signal to the amount of ADP produced using a standard curve to determine the kinase activity.

Conclusion

The kinetic characterization of uridine-cytidine kinases and UMP kinases reveals a finely tuned enzymatic cascade that efficiently channels uridine into the pyrimidine nucleotide pool. The isoforms of UCK exhibit distinct kinetic profiles, with UCK2 demonstrating superior efficiency, a factor that is exploited by cancer cells to fuel their proliferation. The high substrate specificity of these kinases, particularly their inability to phosphorylate non-canonical substrates like this compound, underscores the precision of metabolic pathways. The methodologies detailed in this guide provide robust frameworks for researchers to probe the kinetics of these crucial enzymes, facilitating the discovery and development of novel therapeutics that target the pyrimidine salvage pathway.

References

  • Liou, J. Y., Dutschman, G. E., Lam, W., Jiang, Z., & Cheng, Y. C. (2002).
  • UCK2 - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • van Rompay, A. R., Johansson, M., & Karlsson, A. (2001). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 59(5), 1181–1187.
  • Jackson, J. B., Larson, G., St. Clair, C., Roth, M. E., & Kucera, G. L. (2022). Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth. PloS one, 17(6), e0269935.
  • Sérafin, V., Topalis, D., Deval, J., Agrofoglio, L., & Caly, H. (2003). Reaction of human UMP-CMP kinase with natural and analog substrates. European Journal of Biochemistry, 270(8), 1830–1837.
  • Xu, Y., & Cheng, Y. C. (2004). Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. Molecular Pharmacology, 66(6), 1667–1674.
  • Xu, Y. F., Dutschman, G. E., Geng, Y., & Cheng, Y. C. (2008). Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria. The Journal of biological chemistry, 283(3), 1563–1571.
  • Lecoq, L., Chaffotte, A., Lartigue, A., Gilles, A. M., Bârzu, O., & Vonrhein, C. (2003). UMP kinase from Streptococcus pneumoniae: evidence for co-operative ATP binding and allosteric regulation. The Biochemical journal, 375(Pt 3), 623–630.
  • BenchChem. (2025). UMP/CMP Kinase Substrate Specificity: A Comparative Analysis of 5'-CMP and dCMP. BenchChem.
  • Segura-Peña, D., Sekulic, N., & Lavie, A. (2004). Substrate-induced conformational changes in human UMP/CMP kinase. Journal of molecular biology, 343(4), 1077–1088.
  • Choi, K. M., Berard, B. A., Yoon, J. H., & Kim, D. (2025). Uridine as a hub in cancer metabolism and RNA biology. Experimental & Molecular Medicine, 57(8).
  • UMP kinase - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • NOVOCIB. (n.d.). Active human UMP-CMP kinase enzyme. NOVOCIB.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Segura-Peña, D., Sekulic, N., & Lavie, A. (2004). Substrate-induced conformational changes in human UMP/CMP kinase. Proteins, 57(4), 869–871.
  • van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of Deoxycytidine Analog Monophosphates by UMP-CMP Kinase: Molecular Characterization of the Human Enzyme. Molecular Pharmacology, 57(5), 981–988.
  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572.
  • Huang, K. Y., & Chen, J. Y. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in oncology, 12, 901584.
  • Promega Corporation. (n.d.). Technologies to Study Kinases.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Greenberg, N., Schumm, D. E., & Webb, T. E. (1977). Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma. Biochemical Journal, 164(2), 379–387.
  • Ito, T., & Fukuda, H. (2014). A sensitive coupled enzyme assay for measuring kinase and ATPase kinetics using ADP-specific hexokinase. Analytical biochemistry, 447, 156–158.
  • R&D Systems. (n.d.). Phosphatase-coupled Kinase Reaction. R&D Systems.
  • GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. GenScript.
  • Wu, H., & Seeliger, M. A. (2019). What makes a kinase promiscuous for inhibitors?. Cell chemical biology, 26(1), 1–3.
  • Jackson, J. B., Larson, G., St. Clair, C., Roth, M. E., & Kucera, G. L. (2022). Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth. PloS one, 17(6), e0269935.
  • Uridine kinase - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Huang, K. Y., & Chen, J. Y. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in oncology, 12, 901584.
  • Marco-Marín, C., Gil-Ortiz, F., & Rubio, V. (2005). The crystal structure of Pyrococcus furiosus UMP kinase provides insight into catalysis and regulation in microbial pyrimidine nucleotide biosynthesis. Journal of molecular biology, 352(2), 438–454.
  • Wu, H., & Seeliger, M. A. (2019). What Makes a Kinase Promiscuous for Inhibitors?. Cell chemical biology, 26(1), 1–3.
  • Meinsma, R., & van Kuilenburg, A. B. (2012). The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma. Biochimica et biophysica acta, 1822(4), 556–563.

Sources

A Comparative Guide to the Cellular Impact of 2'- and 5'-Monophosphorylated Uridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleotide isomers is paramount. This guide provides an in-depth comparison of the effects of 2'-monophosphorylated uridine (2'-UMP) and 5'-monophosphorylated uridine (5'-UMP) on cell viability. By delving into their distinct biochemical roles and metabolic fates, we aim to equip you with the critical insights necessary for informed experimental design and therapeutic innovation.

Introduction: The Significance of Phosphate Positioning

Uridine monophosphate (UMP) is a fundamental building block for RNA and plays a crucial role in various cellular processes.[1][2] The seemingly subtle difference in the position of the single phosphate group on the ribose sugar—at the 2' versus the 5' carbon—has profound implications for the molecule's biological activity and metabolic stability. While 5'-UMP is a well-established intermediate in nucleotide metabolism, the biological relevance of 2'-UMP is less understood, making this comparison essential for researchers exploring novel therapeutic avenues.

5'-Uridine Monophosphate (5'-UMP): A Central Player in Cellular Metabolism and Proliferation

5'-UMP is the canonical form of uridine monophosphate, synthesized in the body through both de novo and salvage pathways.[3][4] It serves as a critical precursor for the synthesis of other pyrimidine nucleotides, such as uridine diphosphate (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis and various cellular functions.[5]

Effects on Cell Viability and Proliferation

Exogenous administration of 5'-UMP has been shown to enhance cell viability and proliferation in various cell types. For instance, studies on L929 murine fibroblast cells have demonstrated that 5'-UMP can significantly increase cell proliferation, particularly at higher concentrations and after prolonged incubation.[6][7] This proliferative effect is likely attributed to its role in bolstering the intracellular nucleotide pool, thereby supporting DNA and RNA synthesis required for cell division.

It is important to note that extracellular 5'-UMP can be rapidly dephosphorylated to uridine by ecto-nucleotidases.[8] Uridine is then transported into the cell and can be re-phosphorylated back to 5'-UMP by uridine-cytidine kinase 2 (UCK2), contributing to the overall proliferative effect.[9][10]

2'-Uridine Monophosphate (2'-UMP): An Unconventional Isomer with Limited Biological Precedent

In stark contrast to its 5' counterpart, 2'-monophosphorylated uridine is not a recognized intermediate in mainstream cellular metabolism. The vast majority of cellular kinases and polymerases are highly specific for 5'-nucleotides, a specificity dictated by the evolutionary optimization of enzymatic active sites.[11] The phosphodiester bonds that form the backbone of DNA and RNA are exclusively 3'-5' linkages, highlighting the central role of the 5' position in nucleic acid polymerization.[12]

Inferred Effects on Cell Viability

Direct experimental data on the effects of 2'-UMP on cell viability is scarce in publicly available literature. However, based on our understanding of nucleotide biochemistry, we can infer its likely impact:

  • Limited Anabolic Potential: Due to the stereo-hindrance and lack of specific enzymes, 2'-UMP is unlikely to be efficiently phosphorylated to its di- and tri-phosphate forms. This would preclude its incorporation into RNA and its participation in energy-dependent cellular processes.

  • Potential for Metabolic Interference: The presence of an unnatural nucleotide isomer could potentially interfere with the normal function of enzymes involved in nucleotide metabolism, although the extent of this inhibition would require experimental validation.

  • Extracellular Fate: Similar to 5'-UMP, extracellular 2'-UMP would be a substrate for nucleotidases. However, the specificity of these enzymes for different isomers may vary.[13] If dephosphorylated to uridine, it could then be utilized by the cell through the salvage pathway.

The following table summarizes the key differences and their implications for cell viability:

Feature5'-Uridine Monophosphate (5'-UMP)2'-Uridine Monophosphate (2'-UMP)
Biological Role Central intermediate in nucleotide metabolism; precursor for RNA synthesis.[1][2]Not a known major biological intermediate.
Metabolic Fate Readily phosphorylated to UDP and UTP; can be dephosphorylated to uridine.[5][8]Likely to be dephosphorylated to uridine extracellularly; intracellular phosphorylation is improbable.
Effect on Cell Viability Generally promotes cell proliferation and viability.[6][7]Direct effects are unknown but likely minimal to none as a monophosphate. Any observed effect would likely be due to its conversion to uridine.

Experimental Protocols

To empirically compare the effects of 2'-UMP and 5'-UMP on cell viability, the following experimental workflow is recommended:

Cell Viability Assay (MTT Assay)

This protocol provides a quantitative measure of metabolically active cells.

  • Cell Seeding: Plate cells (e.g., L929, HeLa, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of concentrations for both 2'-UMP and 5'-UMP (e.g., 1 µM, 10 µM, 100 µM) in the appropriate cell culture medium. A uridine control group should also be included. Replace the existing medium with the treatment-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Visualizing the Metabolic Pathways

The following diagrams illustrate the central metabolic pathway of 5'-UMP and the hypothetical pathway for extracellular 2'-UMP.

5_UMP_Metabolism 5'-UMP (extracellular) 5'-UMP (extracellular) Uridine (extracellular) Uridine (extracellular) 5'-UMP (extracellular)->Uridine (extracellular) Ecto-nucleotidase Uridine (intracellular) Uridine (intracellular) Uridine (extracellular)->Uridine (intracellular) Nucleoside Transporter 5'-UMP (intracellular) 5'-UMP (intracellular) Uridine (intracellular)->5'-UMP (intracellular) UCK2 UDP UDP 5'-UMP (intracellular)->UDP UMP Kinase UTP UTP UDP->UTP NDP Kinase RNA Synthesis RNA Synthesis UTP->RNA Synthesis

Caption: Metabolic pathway of 5'-UMP.

digraph "2_UMP_Metabolism" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"2'-UMP (extracellular)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Uridine (extracellular)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Uridine (intracellular)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolic Dead-End" [shape=ellipse, fillcolor="#FFFFFF", label="No known direct anabolic pathway"];

"2'-UMP (extracellular)" -> "Uridine (extracellular)" [label="Ecto-nucleotidase (presumed)"]; "Uridine (extracellular)" -> "Uridine (intracellular)" [label="Nucleoside Transporter"]; "Uridine (intracellular)" -> "Metabolic Dead-End" [style=dashed, label="No specific kinase for 2'-UMP"]; }

Caption: Hypothetical extracellular metabolism of 2'-UMP.

Conclusion and Future Directions

The comparison between 2'- and 5'-monophosphorylated uridine reveals a stark contrast in their biological relevance and effects on cell viability. 5'-UMP is a key metabolite that can promote cell proliferation by feeding into the pyrimidine synthesis pathway. In contrast, 2'-UMP is an unconventional isomer with no established role in cellular anabolism. Any biological effect of exogenously supplied 2'-UMP is likely attributable to its conversion to uridine.

For researchers in drug development, this distinction is critical. While 5'-UMP and its derivatives may be explored for applications in tissue regeneration and as components of cell culture media, 2'-UMP and other non-canonical nucleotide isomers could be investigated as potential metabolic inhibitors or as prodrugs, where the 2'-phosphate is a cleavable protecting group. Further experimental validation is necessary to fully elucidate the cellular effects of 2'-UMP and to explore its potential therapeutic applications.

References

  • Connolly, G. P., & Duley, J. A. (1999). Uridine and its nucleotides: biological actions, therapeutic potentials. Trends in pharmacological sciences, 20(5), 218–225.
  • Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. (2025). Journal of Cellular Biology and Toxicology.
  • Kandeel, M., & Al-Taher, A. (2020). URIDINE 5'-MONOPHOSPHATE (UMP)
  • Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line | fatc
  • Kim-Holzapfel, D. M., et al. (2021). Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. Journal of Biological Chemistry, 297(3), 100984.
  • Uracil - Wikipedia. (n.d.).
  • The Essential Role of Disodium Uridine-5'-Monophosphate in Biochemical Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BIOLOGICAL FUNCTIONS OF NUCLEOTIDES. (n.d.).
  • What Is UMP In Biochemistry? - Chemistry For Everyone - YouTube. (2025).
  • Phosphorylated Nucleotides (OCR A Level Biology): Revision Note - Save My Exams. (2024).
  • The 5 Kinds of Nucleotides - ThoughtCo. (2025).
  • Nucleic Acids OCR - the science sauce. (n.d.).
  • Uridine monophosph
  • Chapter 5. Nucleotides & Nucleic Acids – Introduction to Molecular and Cell Biology. (n.d.).
  • Uridine monophosphate (UMP) Definition - Biological Chemistry II Key Term - Fiveable. (n.d.).
  • Uridine 5'-monophosphate (UMP)
  • Origin, metabolism and function of extracellular adenine nucleotides in the blood - PubMed. (1989).
  • Nucleotidase - Wikipedia. (n.d.).
  • Metabolism - Mononucleotides, Enzymes, Reactions - Britannica. (n.d.).
  • 2',5'-linked DNA is a template for polymerase-directed DNA synthesis - PubMed. (n.d.).
  • An overview of nucleotides and their diverse roles. | Allied Academies. (2023).
  • Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Neg
  • URIDINE 5'-MONOPHOSPHATE (UMP) METABOLISING ENZYMES URACIL PHOSPHORIBOSYLTRANSFERASE AND OROTIDINE-5'-PHOSPHATE DECARBOXYLAS - Camels and Camelids. (n.d.).
  • Nucleotide - Wikipedia. (n.d.).
  • The 5'-nucleotidase activity in normal human serum.
  • Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC. (2020).
  • Effects of UR on cell viability in pTr2 cells. The a,b means columns...
  • UMP biosynthesis | P
  • Uridine monophosph
  • Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line - ResearchG
  • Different substrate specificity of two isozymes of cytosolic 5'-nucleotidase
  • Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction - PubMed. (n.d.).
  • Uridine and its role in metabolic diseases, tumors, and neurodegener
  • 5'-Nucleotidase: molecular structure and functional aspects - PMC - PubMed Central. (n.d.).
  • 5'-Nucleotidase activities in human erythrocytes.
  • Uridine uptake in a unicellular eukaryote during the interdivision period and after growth arrest - PubMed. (n.d.).
  • Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetr
  • Nicotinamide adenine dinucleotide - Wikipedia. (n.d.).

Sources

Safety Operating Guide

Guide to the Proper Disposal of Uridine 2'-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive framework for thinking about chemical disposal. The guide below is structured to empower you, the researcher, to make safe, compliant, and scientifically sound decisions regarding the disposal of Uridine 2'-phosphate. We move beyond simple checklists to explain the rationale behind each step, ensuring your laboratory practices are not only correct but also deeply understood.

This document provides a detailed operational and disposal plan for this compound (also known as 2'-Uridylic acid). The procedures outlined are synthesized from regulatory guidelines and best practices in laboratory safety and chemical management.

Foundational Principle: Hazard Assessment and Risk Mitigation

Before addressing disposal, we must first establish the hazard profile of this compound. Based on Safety Data Sheets (SDS) for structurally similar compounds like Uridine and its 5'-monophosphate salt, this compound is generally not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1][2] However, the absence of a formal "hazardous" classification does not mean the material is entirely benign. For instance, the parent compound, Uridine, can cause skin, eye, and respiratory irritation.[3]

Therefore, our primary principle is risk mitigation through informed handling . The potential for irritation necessitates consistent use of Personal Protective Equipment (PPE) and adherence to standard laboratory safety protocols.[4]

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Equipment Specification Rationale
Eye Protection Safety glasses or chemical safety goggles.[4] Prevents irritation from accidental splashes of solutions or contact with airborne powder.
Hand Protection Standard laboratory nitrile or latex gloves. Minimizes direct skin contact, preventing potential irritation.[1]
Body Protection A standard lab coat is required. Protects clothing and underlying skin from contamination.[4]

| Handling | Use in a well-ventilated area. Avoid generating dust.[4] | Minimizes the risk of respiratory tract irritation.[3] |

Always wash hands thoroughly with soap and water after handling the compound, even when gloves are worn.[4]

The Disposal Decision Workflow

The correct disposal path for this compound waste depends on its form, quantity, and whether it has been mixed with other regulated chemicals. This decision process is critical for ensuring compliance and safety. The workflow below illustrates the logical steps to determine the appropriate disposal stream for your specific situation.

DisposalWorkflow start Start: this compound Waste is_mixed Is the waste mixed with a regulated hazardous chemical (e.g., solvents, heavy metals, etc.)? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid  No (Pure or in non-hazardous aqueous solution) hazardous_stream Follow Protocol C: Dispose as Hazardous Chemical Waste via Institutional EHS Office. is_mixed->hazardous_stream  Yes   is_large_vol Is the aqueous volume significant (>1L) or highly concentrated? is_solid->is_large_vol  No (Aqueous solution) solid_stream Follow Protocol A: Dispose as Non-Hazardous Solid Chemical Waste. is_solid->solid_stream  Yes   aqueous_stream Follow Protocol B: Dispose as Non-Hazardous Aqueous Chemical Waste. is_large_vol->aqueous_stream  Yes   drain_disposal Follow Protocol B (Small Scale): Permissible for Drain Disposal (Check Institutional Policy First). is_large_vol->drain_disposal  No  

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide actionable steps for the disposal paths identified in the workflow. The most critical step in all cases is to consult your institution's specific guidelines, as local regulations and policies take precedence.

This protocol applies to pure, solid this compound, including trace amounts on weighing paper or in empty vials.

  • Collect: Carefully sweep or transfer all solid waste into a designated, sealable container. A plastic container with a screw-top lid is preferable. Avoid generating dust during transfer.[4]

  • Label: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents: "this compound." Ensure the label is legible and securely attached.

  • Store: Store the sealed container in a designated waste accumulation area within the laboratory. This area should be away from incompatible materials.[5]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the non-hazardous solid waste. Do not dispose of this waste in regular trash unless explicitly permitted by your EHS office.[3]

This protocol applies to solutions of this compound in water or non-hazardous buffers (e.g., PBS, Tris).

  • Assess Quantity:

    • Small Research Quantities (e.g., <100 mL, low concentration): Many institutions permit the drain disposal of non-hazardous, water-soluble biochemicals. The key principle is dilution. Flush the drain with a copious amount of water (at least 20 times the volume of the solution) during and after disposal to prevent any potential impact on the wastewater system.[6] Crucially, you must verify this practice is allowed by your local EHS office before proceeding.

    • Large Quantities (e.g., >1L) or Concentrated Solutions: These should not be disposed of down the drain.[3] Proceed to the next step.

  • Collect & Label: For larger volumes, pour the solution into a compatible, leak-proof liquid waste container (plastic is preferred).[7] Label the container as "Non-Hazardous Aqueous Waste" and list the full contents, including the solute (this compound) and solvent (e.g., "Water").

  • Store: Keep the container tightly sealed and store it in your lab's designated satellite accumulation area for chemical waste.[8]

  • Request Pickup: Arrange for disposal through your institution's EHS department.

This protocol applies when this compound is mixed with any substance classified as hazardous (e.g., organic solvents like methanol, acetonitrile; heavy metals; or other toxic reagents).

  • Hazardous Waste Determination: The entire mixture is now considered hazardous waste and must be managed according to stringent federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

  • Collect: Transfer the waste into a designated hazardous waste container that is chemically compatible with all components of the mixture. For example, do not store acidic solutions in metal containers.[7]

  • Label: Use your institution's official hazardous waste tag. List all constituents of the mixture with approximate percentages. Ensure the container is clearly marked with the appropriate hazard class (e.g., "Flammable," "Corrosive").

  • Store: Keep the container closed at all times except when adding waste.[8] Store it in a designated satellite accumulation area with secondary containment.[5]

  • Request Pickup: Follow your institution's hazardous waste pickup procedures without delay. Generators are typically allowed to store waste for a limited time (e.g., 90 days) before it must be transported to a licensed disposal facility.[9]

In the event of a spill, the cleanup materials become waste that must be disposed of properly.

  • Safety First: Ensure proper PPE is worn. If the spill is large or generates significant dust, clear the area of personnel.

  • Contain & Clean:

    • Solids: Gently sweep up the material to avoid making it airborne.[10] Place the swept material and any contaminated items (gloves, paper towels) into a sealable bag or container.

    • Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical spill pads).

  • Disposal: The disposal of the cleanup material follows the same logic as the waste itself. If the spilled material was pure this compound, dispose of the cleanup debris as non-hazardous solid waste (Protocol A). If it was a solution containing hazardous chemicals, the cleanup debris must be disposed of as hazardous waste (Protocol C).

  • Decontaminate: Clean the spill surface thoroughly with soap and water.[4]

By adhering to this structured approach, you ensure that the disposal of this compound is handled with the scientific rigor and commitment to safety that defines our profession. Always remember that your local EHS office is your primary resource and partner in this process.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Guide 2025. ReAgent. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Uridine-5'-monophosphate disodium salt. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Uridine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Uridine for Biochemistry. Loba Chemie. [Link]

  • Safety Data Sheet: Uridine-5'-monophosphate Disodium Salt Dihydrate. Sdfine. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Uridine 2'-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring both the integrity of your experiments and the safety of your team. While Uridine 2'-phosphate and its related salts are not classified as hazardous substances under OSHA's Hazard Communication Standard, the adoption of meticulous handling protocols is non-negotiable in a professional laboratory setting.[1] This guide moves beyond a simple checklist to instill a deeper understanding of why each piece of personal protective equipment and each procedural step is critical for reproducible, high-quality results and occupational safety.

The primary risks associated with handling this compound in its solid form are not chemical toxicity, but rather mechanical irritation from dust inhalation or contact, and the potential for sample contamination.[2][3] Our procedures are designed to mitigate these risks systematically.

Core Protective Equipment: Your First Line of Defense

Your personal protective equipment is the essential barrier between you and your materials. For a low-hazard compound like this compound, the focus is on preventing contact, inhalation of nuisance dust, and cross-contamination.

EquipmentSpecificationRationale & Expert Insight
Eye Protection ANSI Z87.1-rated safety glasses with side shields; or chemical splash goggles.Why: The powder is a fine solid.[4] Weighing and transfer operations can generate airborne dust, which can cause mechanical irritation to the eyes.[2] Safety glasses with side shields are the minimum requirement; goggles provide a complete seal for those with sensitive eyes or when handling larger quantities.[1][5]
Hand Protection Nitrile, disposable laboratory gloves.Why: Nitrile provides excellent protection against incidental contact and is less likely to degrade compared to latex.[4] Critically, gloves prevent the introduction of RNases and other contaminants from your skin into the sample, which is vital for the integrity of any downstream biological application. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[6]
Body Protection Long-sleeved laboratory coat.Why: A lab coat protects your personal clothing from dust and minor spills.[1][4] It should be kept buttoned to provide a continuous barrier. Remember, lab coats should not be worn outside of the laboratory to prevent the transfer of any lab-acquired materials.[5]
Respiratory Protection Generally not required with proper ventilation.Why: Under normal laboratory conditions with adequate ventilation (e.g., a well-ventilated room or a chemical fume hood for larger quantities), respiratory protection is not necessary.[1][4] If you are handling bulk quantities or a significant dust-generating event occurs (a large spill), a NIOSH-approved N95 respirator should be used to prevent inhalation of nuisance dust.[4]

Operational Protocol: From Receipt to Solution

This protocol outlines the essential, step-by-step process for safely handling this compound powder, with a focus on minimizing dust generation and ensuring sample purity.

Step 1: Preparation and Pre-Donning Checklist
  • Designate the Workspace: Choose a clean, draft-free area for weighing. For quantities greater than a few grams, perform the work in a chemical fume hood or on a benchtop with a draft shield.

  • Assemble Materials: Before putting on your gloves, gather all necessary equipment: the this compound container, spatulas, weigh boats/paper, a waste container, and your destination vessel (e.g., a conical tube). This prevents the need to touch "clean" surfaces after you have donned your PPE.

  • Review the SDS: Always have the Safety Data Sheet accessible. While this compound is not classified as hazardous, this is a foundational habit for a strong safety culture.

Step 2: PPE Donning and Doffing Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination. Follow this validated sequence.

PPE_Workflow cluster_final Final Step d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 wash Wash Hands Thoroughly f3->wash

Caption: PPE Donning and Doffing Workflow.

Step 3: Handling the Solid Compound
  • Open the Container: Gently open the container, avoiding any abrupt movements that could aerosolize the fine powder.

  • Weigh the Product: Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat. Keep the container opening as close to the weigh boat as possible to minimize the travel distance of the powder through the air.

  • Transfer to Solvent: Carefully transfer the weighed powder into your prepared vessel containing the appropriate solvent. If possible, use a funnel to guide the powder and prevent spillage.

  • Immediate Clean-up: Once the transfer is complete, immediately dispose of the weigh boat and any contaminated consumables in your designated solid waste container. Use a damp wipe (e.g., with 70% ethanol or deionized water) to gently clean the spatula and the weighing surface. This prevents residual powder from drying and becoming airborne later.

Step 4: Post-Handling
  • Secure the Container: Tightly close the main product container and return it to its designated storage location, which should be a cool, dry, and well-ventilated area.[4]

  • Doff PPE: Remove your PPE in the correct order as illustrated in the diagram above. The key is to remove gloves first, as they are considered the most contaminated item.[7]

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE. This is the final, critical step to remove any potential residual contamination.[8]

Spill and Disposal Management

Even with meticulous care, spills can happen. Being prepared is key.

  • For Minor Spills (Solid):

    • Do not use a dry brush or towel, as this will generate dust.

    • Gently cover the spill with a paper towel dampened with water.

    • Carefully wipe up the material, folding the towel inward.

    • Place the used towel in a sealed bag (e.g., a zip-top bag) and dispose of it in the regular solid laboratory waste.

    • Clean the spill area again with a fresh damp towel.

  • Disposal:

    • Unused Product & Contaminated Consumables: Dispose of unused this compound and any contaminated disposables (gloves, weigh boats, wipes) as non-hazardous solid waste, in accordance with your institution's and local regulations.[2][6] Do not dispose of it down the drain.

    • Empty Containers: Do not reuse empty containers. Dispose of them according to official regulations.[2]

By integrating these safety and handling protocols into your daily workflow, you create a self-validating system that protects you, your colleagues, and the integrity of your invaluable research.

References

  • StatPearls - NCBI Bookshelf. (2023). Personal Protective Equipment.
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Loba Chemie. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • University of California, Riverside, Environmental Health & Safety. (2024). Chapter 10: Personal Protective Equipment for Biohazards.
  • YouTube. (2020). PPE video guide - Droplet precautions (PPE).
  • Chemos GmbH & Co. KG. (2023).
  • CDH Fine Chemical. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Sdfine. (n.d.).
  • U.S. Food & Drug Administration (FDA). (2020). Personal Protective Equipment for Infection Control.
  • Cayman Chemical. (2025).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine 2'-phosphate
Reactant of Route 2
Uridine 2'-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.